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  • Product: 3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride
  • CAS: 2361595-50-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(Methylsulfonylmethyl)cyclobutan-1-amine Hydrochloride: A Novel Scaffold for Drug Discovery

Introduction: The Emergence of Complex Cyclobutanes in Medicinal Chemistry In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of Complex Cyclobutanes in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Among these, strained carbocyclic systems, particularly cyclobutanes, have garnered significant interest. The rigid, puckered conformation of the cyclobutane ring provides a unique platform for creating structurally constrained analogues of more flexible molecules, a strategy often employed to enhance potency, selectivity, and pharmacokinetic profiles.[1] Concurrently, the incorporation of the methylsulfonyl functional group has become a widely adopted tactic in medicinal chemistry to improve key drug-like properties such as solubility, metabolic stability, and target engagement.[2]

This technical guide delves into the chemical properties, proposed synthesis, and potential applications of a molecule that synergistically combines these two valuable motifs: 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride. This compound represents a promising, yet underexplored, building block for the development of next-generation therapeutics. As a senior application scientist, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview and field-proven insights into the potential of this novel chemical entity.

Physicochemical Properties

Detailed experimental data for 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride is not widely available in the public domain, likely due to its status as a novel research chemical. However, based on its structure and data from commercial suppliers, we can summarize its basic properties.

PropertyValueSource
Molecular Formula C₆H₁₄ClNO₂S[3]
Molecular Weight 199.7 g/mol [3]
Canonical SMILES CS(=O)(=O)CC1CC(C1)N.ClInferred
Physical Form Solid (predicted)[4]

Further characterization, including determination of melting point, pKa, solubility in various solvents, and comprehensive spectroscopic analysis (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry), is a critical first step for any research program utilizing this compound.

A Proposed Synthetic Pathway

While a validated, step-by-step synthesis for 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride is not published, a plausible and robust synthetic route can be devised based on established methodologies for the synthesis of functionalized cyclobutanes.[5][6][7] The proposed pathway begins with a commercially available starting material, 3-oxocyclobutane-1-carboxylic acid, and proceeds through a series of reliable transformations.

The logic behind this proposed multi-step synthesis is to first establish the carbon skeleton and the amine functionality, followed by the introduction of the methylsulfonylmethyl side chain. This approach allows for the strategic manipulation of functional groups and stereocenters.

Synthetic_Pathway A 3-Oxocyclobutane-1-carboxylic acid B 3-Oxocyclobutane-1-carboxamide A->B 1. Amidation C 3-Oxocyclobutane-1-methanamine B->C 2. Hofmann Rearrangement D N-(3-Oxocyclobutyl)methyl)-tert-butoxycarbonylamine C->D 3. Boc Protection E N-((3-hydroxycyclobutyl)methyl)-tert-butoxycarbonylamine D->E 4. Reduction F N-((3-(methylthio)methyl)cyclobutyl)methyl)-tert-butoxycarbonylamine E->F 5. Mesylation & Thiolation G N-((3-(methylsulfonyl)methyl)cyclobutyl)methyl)-tert-butoxycarbonylamine F->G 6. Oxidation H 3-(Methylsulfonylmethyl)cyclobutan-1-amine G->H 7. Deprotection I 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride H->I 8. Salt Formation

Caption: Proposed synthetic workflow for 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride.

Experimental Protocol (Theoretical)

Step 1: Amidation of 3-Oxocyclobutane-1-carboxylic acid

  • To a solution of 3-oxocyclobutane-1-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like hydroxybenzotriazole (HOBt).

  • Cool the mixture to 0 °C and bubble ammonia gas through the solution or add a solution of ammonium hydroxide.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.

  • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure to yield 3-oxocyclobutane-1-carboxamide.

Step 2: Hofmann Rearrangement to 3-Oxocyclobutan-1-amine

  • Treat the 3-oxocyclobutane-1-carboxamide with a solution of bromine in aqueous sodium hydroxide at low temperature (0-5 °C).

  • Carefully warm the reaction mixture to promote the rearrangement.

  • Extract the resulting 3-aminocyclobutanone from the aqueous layer with a suitable organic solvent.

Step 3: Protection of the Amine

  • Dissolve the crude 3-aminocyclobutanone in a solvent such as tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) and stir at room temperature.

  • Monitor the reaction by TLC. Upon completion, perform an aqueous workup and purify by column chromatography to obtain tert-butyl (3-oxocyclobutyl)carbamate.

Step 4: Reduction of the Ketone

  • Dissolve the protected aminoketone in methanol and cool to 0 °C.

  • Add a reducing agent, such as sodium borohydride, portion-wise.

  • Stir until the reaction is complete, then quench carefully with water.

  • Extract the product and purify to yield tert-butyl (3-hydroxycyclobutyl)carbamate. This step may produce a mixture of cis and trans isomers which may require separation.

Step 5: Introduction of the Methylthiomethyl Group

  • Convert the alcohol to a good leaving group, for instance, by reacting with methanesulfonyl chloride in the presence of a base.

  • Displace the mesylate with sodium thiomethoxide (NaSMe) in a polar aprotic solvent like DMF to yield tert-butyl (3-(methylthiomethyl)cyclobutyl)carbamate.

Step 6: Oxidation to the Sulfone

  • Dissolve the sulfide in a suitable solvent like methanol or dichloromethane.

  • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®, in a controlled manner, often at low temperatures.

  • Monitor the reaction for the complete conversion of the sulfide to the sulfone.

  • Work up and purify the product, tert-butyl (3-(methylsulfonylmethyl)cyclobutyl)carbamate.

Step 7: Deprotection of the Amine

  • Treat the Boc-protected amine with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.

  • Stir at room temperature until the deprotection is complete.

  • Remove the solvent and excess acid under reduced pressure to yield the crude 3-(Methylsulfonylmethyl)cyclobutan-1-amine.

Step 8: Hydrochloride Salt Formation

  • Dissolve the free amine in a suitable solvent like diethyl ether or methanol.

  • Add a solution of HCl in the same solvent.

  • The hydrochloride salt should precipitate and can be collected by filtration and dried.

Potential Applications in Drug Development

The structural features of 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride make it a highly attractive building block for medicinal chemistry programs. Its utility can be logically derived from the established roles of its constituent parts.

Drug_Development_Applications cluster_cyclobutane Cyclobutane Core Contributions cluster_sulfone Methylsulfonyl Group Contributions cluster_amine Primary Amine Handle A 3-(Methylsulfonylmethyl)cyclobutan-1-amine HCl B Conformational Rigidity A->B C Precise Vectorial Orientation of Substituents A->C D Metabolic Stability A->D E Improved Aqueous Solubility A->E F Hydrogen Bond Acceptor A->F G Enhanced Metabolic Stability A->G H Key Pharmacophoric Interactions (e.g., salt bridges) A->H I Versatile Synthetic Handle for Derivatization A->I

Caption: Logical relationships of structural motifs to drug development applications.

  • Scaffold for Constrained Analogues: The primary amine serves as a versatile attachment point for further chemical elaboration, allowing this cyclobutane derivative to be incorporated into larger molecules. The rigidity of the cyclobutane ring can lock a molecule into a bioactive conformation, potentially increasing its affinity for a biological target and reducing off-target effects.[1]

  • Improving Physicochemical Properties: The methylsulfonyl group is a well-established bioisostere for other functionalities and is known to enhance aqueous solubility and metabolic stability.[2] Its strong hydrogen bond accepting capability can also facilitate crucial interactions with protein targets.

  • Access to Novel Chemical Space: As a non-planar, sp³-rich scaffold, this molecule can be used to explore novel chemical space, moving away from the "flat" aromatic compounds that have historically dominated drug discovery. This can lead to improved selectivity and novel intellectual property.

Conclusion and Future Outlook

3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride stands at the intersection of several key trends in modern medicinal chemistry: the use of strained ring systems to control conformation, the strategic incorporation of property-modulating functional groups, and the exploration of three-dimensional chemical space. While detailed characterization and a validated synthesis are yet to be published, the theoretical framework presented in this guide provides a solid foundation for its synthesis and application.

For researchers and drug development professionals, this molecule represents a valuable new tool. Its synthesis, while requiring multiple steps, relies on well-understood and scalable chemical transformations. The potential to generate libraries of novel compounds with improved pharmacological properties makes 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride a compelling building block for future drug discovery endeavors. Further research into its synthesis, stereochemical control, and application in various therapeutic areas is highly warranted.

References

  • ScholarWorks. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2011). A New Entry into 2-Azabicyclo[2.1.1]hexanes via 3-(Chloromethyl)cyclobutanone. The Journal of Organic Chemistry.
  • Al-Harrasi, A., & Hussain, J. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules.
  • Duncton, M. A. J. (2011). The utility of cyclobutane derivatives in medicinal chemistry. MedChemComm.
  • Trost, B. M., et al. (1976). New synthetic reactions. Synthesis of cyclobutanes, cyclobutenes, and cyclobutanones. Applications in geminal alkylation. Journal of the American Chemical Society.
  • D'yakonov, V. A., & Dzhemilev, U. M. (2011). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules.

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Exploratory

In-Depth Structural Elucidation of 3-((Methylsulfonyl)methyl)cyclobutan-1-amine Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Introduction & Structural Challenges The compound 3-((Methylsulfonyl)meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Introduction & Structural Challenges

The compound 3-((Methylsulfonyl)methyl)cyclobutan-1-amine hydrochloride (CAS: 2361645-05-6) is a highly polar, sp³-rich aliphatic scaffold frequently utilized in modern drug discovery to improve pharmacokinetic (PK) properties while maintaining rigid vectors for target binding[1].

Structurally, it consists of a cyclobutane ring substituted at the 1- and 3-positions with a primary amine (isolated as a hydrochloride salt) and a (methylsulfonyl)methyl group, respectively. Elucidating this structure presents two distinct analytical challenges:

  • The "Sulfone Trap" in Compositional Analysis: Standard unsaturation calculations often misrepresent highly oxidized sulfur species.

  • Cyclobutane Puckering Dynamics: 1,3-disubstituted cyclobutanes undergo rapid "butterfly" ring-flipping. Because the scalar coupling constants ( 3JHH​ ) are time-averaged across these puckered conformers, standard J -value analysis is unreliable for assigning cis vs. trans relative stereochemistry[2].

To overcome these challenges, we must deploy a self-validating analytical system —a methodology where every analytical step orthogonally confirms the previous one, leaving no room for structural ambiguity.

Analytical Strategy: A Self-Validating System

As a Senior Application Scientist, I design elucidation workflows not as a checklist of techniques, but as a logical chain of causality. The protocol below is designed so that the output of one technique dictates the parameters of the next.

Workflow A Sample Preparation (3-((Methylsulfonyl)methyl)cyclobutan-1-amine HCl) B HRMS Analysis (Formula: C6H14NO2S+, DoU: 1) A->B C 1D NMR (1H, 13C) (Functional Group Identification) B->C D 2D NMR (COSY, HSQC, HMBC) (Skeletal Connectivity) C->D E NOESY / ROESY (Relative Stereochemistry: cis vs trans) D->E F X-ray Crystallography (Absolute Configuration & Salt Form) E->F

Fig 1: Self-validating structural elucidation workflow for cyclobutane derivatives.

Step-by-Step Elucidation Protocol

Step 1: Compositional Analysis via HRMS

Methodology: Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) in positive ion mode. Causality & Logic: Soft ionization prevents in-source fragmentation, preserving the pseudo-molecular ion [M+H]+ . The exact mass dictates the empirical formula, which in turn defines the Degrees of Unsaturation (DoU).

  • Observation: A distinct peak at m/z 164.0742.

  • Deduction: This corresponds to the protonated free base C6​H14​NO2​S+ (Calculated: 164.0740 Da).

  • The DoU Trap: Using the standard formula for the neutral base ( C6​H13​NO2​S ): DoU=C+1−H/2+N/2=6+1−6.5+0.5=1 . Novice analysts often assume this accounts for the entire molecule. However, the standard formula assumes sulfur is divalent. In a sulfone ( −SO2​− ), sulfur is hexavalent with two S=O double bonds. The true unsaturation is 3 (1 ring + 2 S=O bonds). Recognizing this prevents downstream assignment errors.

Step 2: 1D NMR Profiling (Functional Group Inventory)

Methodology: 1H and 13C NMR at 600 MHz[3]. Solvent Selection: DMSO- d6​ is strictly required over D2​O or CDCl3​ . Causality: D2​O will exchange with the −NH3+​ protons, rendering them invisible. CDCl3​ cannot dissolve the highly polar hydrochloride salt. DMSO- d6​ locks the exchange rate, allowing direct observation of the broad −NH3+​ singlet, definitively proving the salt form.

Table 1: Quantitative NMR Assignment Summary (DMSO- d6​ , 600 MHz)

Position 13C Shift (ppm) 1H Shift (ppm)Multiplicity & J (Hz)IntegrationAssignment
C1 45.23.75m1HRing Methine ( CH-NH3+​ )
C2, C4 34.12.25, 1.95m, m4HRing Methylenes (Diastereotopic)
C3 28.52.50m1HRing Methine ( CH-CH2​SO2​ )
C5 58.43.25d ( J=7.5 )2HExocyclic Methylene ( −CH2​-SO2​− )
C6 42.12.95s3HSulfone Methyl ( −SO2​-CH3​ )
N/A -8.20br s3HHydrochloride Salt ( −NH3+​ )
Step 3: Skeletal Connectivity via 2D NMR

Methodology: Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY)[3]. Causality & Logic: 1D NMR only provides an inventory of isolated functional groups. 2D NMR acts as the architectural blueprint. COSY traces the continuous 3JHH​ spin system around the cyclobutane ring (C1 C2/C4 C3). HMBC is critical for bridging the non-protonated sulfone gap, utilizing 2JCH​ and 3JCH​ correlations to anchor the isolated methyl group (C6) to the exocyclic methylene (C5).

NMR_Correlations C1 C1 (CH-NH3+) C24 C2/C4 (Ring CH2) C1->C24 COSY C24->C1 HMBC C3 C3 (Ring CH) C24->C3 HMBC C3->C24 COSY C5 C5 (-CH2-SO2-) C3->C5 COSY C5->C24 HMBC C5->C3 HMBC C6 C6 (-CH3) C6->C5 HMBC

Fig 2: Key 2D NMR (COSY and HMBC) correlations establishing skeletal connectivity.

Step 4: Stereochemical Assignment via NOESY

Methodology: 2D Nuclear Overhauser Effect Spectroscopy (NOESY) with a 500 ms mixing time. Causality & Logic: Because the cyclobutane ring fluctuates between equivalent puckered D2d​ conformations[2], scalar couplings cannot reliably determine if the substituents are cis or trans. We must rely on through-space dipole-dipole relaxation (NOE).

  • The Cis Isomer: The −NH3+​ and −CH2​SO2​CH3​ groups reside on the same face of the ring. Consequently, the protons at C1 and C3 reside on the opposite face, pointing directly toward each other. This proximity (< 3.0 Å) generates a strong, definitive NOE cross-peak between the C1-H (3.75 ppm) and C3-H (2.50 ppm).

  • The Trans Isomer: The protons at C1 and C3 are on opposite faces of the ring, separated by a distance too great to allow efficient dipolar relaxation. No NOE cross-peak will be observed between C1-H and C3-H.

This binary outcome (Strong NOE vs. No NOE) makes NOESY the ultimate self-validating tool for 1,3-disubstituted cyclobutane relative stereochemistry.

Conclusion

The structural elucidation of 3-((Methylsulfonyl)methyl)cyclobutan-1-amine hydrochloride requires a precise, causality-driven approach. By utilizing HRMS to navigate the "sulfone trap," selecting DMSO- d6​ to lock the hydrochloride salt exchange, mapping the carbon framework via HMBC, and bypassing dynamic ring-puckering via through-space NOESY correlations, we establish a mathematically and physically rigorous proof of structure. This methodology serves as a gold standard for the characterization of polar, sp³-enriched pharmaceutical building blocks.

References

  • ChemScene. 3-((Methylsulfonyl)methyl)
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry - 3rd Edition. Elsevier Science.
  • Bauman, N. P., et al. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier.

Sources

Foundational

Escaping Flatland: The Biological Activity and Therapeutic Potential of Cyclobutane-Containing Amines

Executive Summary For decades, medicinal chemistry has been heavily reliant on flat, sp2-hybridized aromatic rings. While synthetically accessible, this "flatland" architecture frequently results in poor aqueous solubili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, medicinal chemistry has been heavily reliant on flat, sp2-hybridized aromatic rings. While synthetically accessible, this "flatland" architecture frequently results in poor aqueous solubility, high off-target toxicity, and rapid metabolic clearance. As a Senior Application Scientist, I have systematically observed that transitioning from 2D planar structures to 3D architectures—specifically through the incorporation of cyclobutane-containing amines—can fundamentally rescue failing drug development programs.

This technical guide explores the mechanistic rationale, biological target engagement, and experimental validation of cyclobutane amines, providing a comprehensive framework for drug development professionals looking to optimize their lead compounds.

Physicochemical Profiling: The Causality of Cyclobutane Bioisosterism

The biological activity of cyclobutane-containing amines is directly dictated by their unique quantum and physical chemistry. Unlike larger, flexible cycloalkanes, the cyclobutane ring is not a passive structural spacer; it is an active modulator of molecular properties.

The Physics of Puckering: Cyclobutane possesses a high ring strain energy of 26.3 kcal/mol[1]. To relieve torsional strain, the four-membered carbocycle deviates from a planar geometry, adopting a "puckered" conformation with a dihedral angle of approximately 30°[1]. Furthermore, the C–C bond lengths in cyclobutane are elongated to ~1.56 Å compared to the standard 1.54 Å found in unstrained aliphatic chains like ethane[1].

Causality in Drug Design: When we utilize a cyclobutane amine as a bioisostere for a phenyl ring or a flexible aliphatic chain, we intentionally increase the molecule's fractional sp3 character (Fsp3). This puckered 3D geometry restricts conformational flexibility, locking the amine into a precise vector for receptor binding, thereby reducing the entropic penalty of target engagement[1]. Furthermore, replacing aromatic systems with aliphatic cyclobutanes reduces overall lipophilicity (logD) and mitigates non-specific binding to Cytochrome P450 (CYP3A4) enzymes, drastically improving the developability profile[2].

Table 1: Quantitative Physicochemical Comparison of Hydrocarbon Scaffolds
Scaffold TypeRing Strain Energy (kcal/mol)C–C Bond Length (Å)3D ConformationFsp3 Character
Aromatic (Benzene) ~0.01.39Planar (2D)Low (0%)
Cyclopropane 28.11.51Planar (2D)High (100%)
Cyclobutane 26.3~1.56Puckered (~30°)High (100%)
Cyclopentane 7.1~1.54EnvelopeHigh (100%)
Aliphatic (Ethane) ~0.01.54FlexibleHigh (100%)

Data synthesized from foundational physicochemical profiling[1].

Mechanistic Biology & Target Engagement

How do these physical properties translate to in vivo biological activity? The strategic placement of a cyclobutane amine can alter the entire pharmacokinetic and pharmacodynamic destiny of a molecule.

Case Study: IDH1 Inhibition (Ivosidenib)

A premier example of cyclobutane utility is found in the development of Ivosidenib (Tibsovo), an FDA-approved first-in-class inhibitor for IDH1-mutant cancers[3]. Early iterations of the drug utilized a cyclohexyl amine. However, the cyclohexyl ring is highly flexible and lipophilic, making it a prime substrate for rapid CYP450-mediated metabolic clearance[3].

By replacing the cyclohexyl amine with a difluorocyclobutyl amine , researchers achieved two critical mechanistic victories:

  • Conformational Locking: The rigid cyclobutane locked the molecule into the exact 3D orientation required for allosteric inhibition.

  • Metabolic Shielding: The electron-withdrawing fluorine atoms lowered the pKa of the amine, while the puckered cyclobutane scaffold physically shielded the molecule from CYP450 docking, shifting its metabolic stability into a highly favorable medium/low clearance range[3].

IDH1_Pathway IDH1_Mut Mutant IDH1 Enzyme aKG α-Ketoglutarate (α-KG) IDH1_Mut->aKG metabolizes D2HG Oncometabolite (D-2HG) aKG->D2HG converts to Block Epigenetic Blockade (Cancer Progression) D2HG->Block induces Diff Cellular Differentiation (Therapeutic Effect) Block->Diff reversed by drug Ivosidenib Ivosidenib (Difluorocyclobutyl Amine) Ivosidenib->IDH1_Mut allosteric inhibition Ivosidenib->Diff restores

Fig 1: Mechanistic pathway of IDH1 inhibition by the cyclobutane-containing drug Ivosidenib.

Case Study: CNS Therapeutics (Sibutramine)

In the realm of central nervous system (CNS) therapeutics, cyclobutane derivatives have shown immense promise. Sibutramine, a potent reuptake inhibitor of serotonin and norepinephrine, utilizes a cyclobutane ring synthesized via the reaction of 4-chlorophenyl acetonitrile with 1,3-dibromopropane[4]. The cyclobutane ring adjacent to the dimethylamine group forces the molecule into a rigid spatial arrangement that perfectly mimics the pharmacophore required for monoamine transporter blockade[4].

Experimental Workflows: Validating Metabolic Stability

To empirically prove the efficacy of a cyclobutane substitution, one must quantify its metabolic half-life. The in vitro Human Liver Microsome (HLM) stability assay is our gold standard. However, a protocol is only as trustworthy as its internal controls.

Self-Validating System Design: We utilize a tripartite validation matrix. We include a Minus-NADPH Control to differentiate enzymatic metabolism from chemical instability (e.g., spontaneous ring opening). We also run a High-Clearance Positive Control (e.g., Verapamil) to validate the enzymatic viability of the microsome batch.

Protocol: High-Throughput HLM Stability Assay
  • Substrate Preparation: Dilute the cyclobutane amine candidate to 1 μM in 0.1 M potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining a low substrate concentration ensures the reaction operates strictly under linear Michaelis-Menten kinetics ( [S]≪Km​ ).

  • Microsome Pre-Incubation: Add pooled human liver microsomes (0.5 mg/mL final protein concentration) and incubate at 37°C for 5 minutes.

    • Causality: CYP450 enzymes are membrane-bound. Pre-incubation allows the lipophilic cyclobutane substrate to partition into the microsomal lipid bilayer before the reaction begins, preventing artificially low initial clearance rates.

  • Reaction Initiation: Add 1 mM NADPH to initiate the enzymatic cascade.

  • Time-Point Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots and immediately quench in 150 μL of ice-cold Acetonitrile (MeCN) containing an internal standard.

    • Causality: MeCN rapidly denatures CYP450 enzymes by disrupting their tertiary structure, instantly halting metabolism. Simultaneously, it precipitates microsomal proteins, preventing LC-MS/MS column fouling.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Clearance Calculation: Calculate the intrinsic clearance ( CLint​ ) using the log-linear decay of the analyte area ratio.

Workflow Prep 1. Substrate Preparation Incubate 2. Microsome Pre-incubation Prep->Incubate Initiate 3. NADPH Initiation Incubate->Initiate Quench 4. Time-point Quenching Initiate->Quench Analyze 5. LC-MS/MS Quantification Quench->Analyze Calc 6. Clearance Calculation Analyze->Calc Control Self-Validation: +/- NADPH Controls Control->Incubate

Fig 2: Self-validating high-throughput human liver microsome (HLM) stability assay workflow.

Fragment-Based Drug Discovery (FBDD) Applications

Looking toward the future, cyclobutane amines are becoming foundational in Fragment-Based Drug Discovery (FBDD). FBDD relies on screening low-molecular-weight (<300 Da) libraries to find high-affinity starting points for drug design. Historically, these libraries were dominated by planar compounds[5].

The cyclobutane moiety has been identified as an underrepresented yet highly attractive 3D scaffold[5]. By utilizing intermediates like 3-azido-cyclobutanone, chemists can synthesize diverse libraries of secondary amines, amides, and sulfonamides[5]. These fragments possess high 3D character (quantified by Principal Moment of Inertia analysis) without violating the "Rule of Three"[5]. Because of their puckered nature, these cyclobutane fragments provide novel spatial growth vectors, allowing them to probe deep, topographically complex binding pockets that traditional 2D fragments simply cannot reach.

References[5] Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - National Institutes of Health (PMC)

URL: 3]Cyclobutane Derivatives in Drug Discovery - PharmaBlock URL: 1]The Cyclobutane Moiety in Medicinal Chemistry: Application Notes and Protocols - BenchChem URL: 4]FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Publishing URL: 2]Bioisostere - Grokipedia URL:

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Exploratory

Physicochemical Profiling and Solubility Dynamics of 3-(Methylsulfonylmethyl)cyclobutan-1-amine Hydrochloride

Executive Summary In modern drug discovery, the integration of highly polar, conformationally restricted building blocks is a proven strategy for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the integration of highly polar, conformationally restricted building blocks is a proven strategy for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of targeted therapeutics. 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride (CAS: 2361595-87-3)[1] exemplifies this approach. Frequently utilized as an intermediate in the synthesis of kinase inhibitors and other targeted therapies[2][3], its unique structural motifs—a rigid cyclobutane core, a highly polar sulfone group, and an ionizable primary amine—create a distinct physicochemical profile.

This technical guide provides an in-depth analysis of the solvation mechanics, predictive solubility data, and self-validating experimental protocols required to accurately profile this compound for pharmaceutical development.

Structural Deconstruction and Solvation Mechanics

To understand the solubility behavior of 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride, we must deconstruct its molecular architecture. Solvation is not merely a physical measurement; it is the thermodynamic consequence of solute-solvent intermolecular forces competing against the crystal lattice energy of the solid state.

  • The Hydrochloride Salt ( −NH3+​Cl− ): The primary driver of aqueous solubility. By formulating the amine as a hydrochloride salt, the crystal lattice energy is easily overcome by the high hydration energy of the resulting ions in water. Furthermore, the salt form lowers the microenvironmental pH upon dissolution, ensuring the amine remains fully protonated ( pKa≈9.5 ), thereby maximizing solubility in gastric and physiological fluids.

  • The Methylsulfonylmethyl Group ( −CH2​−SO2​−CH3​ ): Sulfones are potent hydrogen-bond acceptors (though not donors) with a high polar surface area (PSA). This moiety interacts strongly with polar aprotic solvents (like DMSO) via dipole-dipole interactions and with water via hydrogen bonding.

  • The Cyclobutane Ring: This small, strained aliphatic ring provides necessary lipophilicity and structural rigidity. Unlike flexible alkyl chains, the rigid cyclobutane ring minimizes the entropic penalty of solvation, subtly enhancing the compound's overall thermodynamic solubility[2][4].

As outlined in, optimizing these functional groups is critical for achieving the high solubility required for oral bioavailability.

G A Compound Assessment B Aqueous Media (pH 1.2 - 7.4) A->B Primary Amine HCl (Ionized) C Polar Aprotic (DMSO, DMF) A->C Sulfone Group (Dipole interactions) D Non-Polar (Hexane, Toluene) A->D Cyclobutane Ring (Lipophilic core) E High Solubility (>50 mg/mL) B->E F High Solubility (>100 mg/mL) C->F G Poor Solubility (<1 mg/mL) D->G

Decision tree illustrating the solvation mechanics and solvent selection logic.

Quantitative Solubility Profile

Based on the functional group contributions and the , 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride is predicted to exhibit Class I/III behavior (High Solubility).

The table below summarizes the expected quantitative solubility data across a spectrum of dielectric constants ( ϵ ).

Solvent / MediaDielectric Constant ( ϵ )Predicted Solubility (mg/mL)USP Solubility Class
Water (Deionized) 80.1> 50.0Freely Soluble
Simulated Gastric Fluid (pH 1.2) ~80.0> 50.0Freely Soluble
Phosphate Buffer (pH 7.4) ~80.010.0 - 30.0Soluble
Dimethyl Sulfoxide (DMSO) 46.7> 100.0Freely Soluble
Methanol 32.710.0 - 30.0Soluble
Dichloromethane (DCM) 8.9< 1.0Very Slightly Soluble
Hexane 1.9< 0.1Practically Insoluble

Note: Data represents predictive physicochemical profiling based on structural analogs and standard salt-form behavior.

Self-Validating Experimental Workflows

To empirically verify the solubility of this compound, researchers must employ rigorous, self-validating protocols. The "Shake-Flask Method," recognized as the gold standard by the guidelines, is detailed below.

This protocol is engineered to prevent common experimental artifacts, such as kinetic supersaturation and salt disproportionation, ensuring absolute trustworthiness in the generated data.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Phase 1: Equilibration (Overcoming Kinetic Artifacts)

  • Sample Preparation: Weigh 5.0 mg of 3-(Methylsulfonylmethyl)cyclobutan-1-amine HCl into a 2.0 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 phosphate buffer). Causality: The presence of visible, excess solid is critical. Without a solid-liquid interface, true thermodynamic equilibrium cannot be established.

  • Incubation: Seal and incubate at 37.0 ± 0.5°C on an orbital shaker at 300 RPM for 24 to 48 hours. Causality: While 24 hours is often sufficient for soluble salts, extending to 48 hours ensures that any transient kinetic supersaturation (common with high-energy milled powders) has fully precipitated out to the thermodynamic baseline[5][6].

Phase 2: Phase Separation & Quantification (Self-Validating Analytics) 4. Centrifugation: Centrifuge the suspension at 15,000 × g for 15 minutes at 37°C to pellet the undissolved solid. 5. Filtration: Carefully extract the supernatant and filter through a 0.22 µm PTFE syringe filter. Self-Validation Step: Discard the first 100 µL of filtrate. This accounts for potential active pharmaceutical ingredient (API) adsorption to the filter membrane, a common source of false-low readings[7]. 6. Analysis: Quantify the filtrate via HPLC-UV against a pre-validated 5-point calibration curve ( R2>0.999 ).

Phase 3: Solid-State QC (Ensuring Phase Integrity) 7. Recovery: Recover the residual solid pellet from the centrifuge tube and dry under vacuum. 8. XRPD Analysis: Analyze the dried pellet via X-Ray Powder Diffraction (XRPD). Causality: Hydrochloride salts can undergo disproportionation (conversion back to the free base) in neutral or alkaline buffers[5][6]. If the XRPD pattern of the residual solid deviates from the input API, the measured solubility represents the free base, rendering the salt-form data invalid.

G A Solid 3-(Methylsulfonylmethyl) cyclobutan-1-amine HCl B Add to Buffer/Solvent (Ensure Excess Solid) A->B C Agitate (Shake-Flask) 24-48h at 37°C B->C D Phase Separation (15,000 x g Centrifugation) C->D E Supernatant Analysis (HPLC-UV / LC-MS) D->E Liquid Phase F Solid Phase Analysis (XRPD / DSC) D->F Residual Solid G Thermodynamic Solubility Value E->G H Polymorph & Salt Confirmation F->H

Self-validating Shake-Flask workflow incorporating solid-state verification.

Conclusion

3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride is a highly polar, structurally rigid intermediate. Its solubility profile is dominated by the synergistic effects of its ionizable primary amine and its hydrogen-bond accepting sulfone group. By utilizing self-validating thermodynamic protocols and understanding the underlying solvation mechanics, researchers can confidently integrate this compound into advanced drug discovery pipelines, ensuring downstream formulation success.

References

  • United States Pharmacopeia (USP). "USP <1236> Solubility Measurements." USPNF. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "M9 Biopharmaceutics Classification System-Based Biowaivers." FDA Guidance Documents. Available at:[Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization (2nd Ed.). Elsevier. Available at:[Link]

Sources

Foundational

3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride Abstract 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride is a novel small molecule w...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride

Abstract

3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride is a novel small molecule with a unique structural scaffold, suggesting potential for therapeutic applications. As of the current date, its specific mechanism of action remains uncharacterized in publicly available literature. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and elucidate the pharmacological properties of this compound. By leveraging structural analysis, predictive modeling, and a multi-tiered experimental approach, this document outlines a robust strategy for target identification, validation, and mechanistic understanding.

Introduction: Unveiling the Potential of a Novel Scaffold

The landscape of drug discovery is continually evolving, with a persistent need for novel chemical entities that can address unmet medical needs. 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride presents an intriguing starting point for investigation. Its structure, featuring a strained cyclobutane ring, a primary amine, and a methylsulfonylmethyl group, suggests the potential for specific interactions with biological targets. The cyclobutane motif, a feature of various natural products and pharmaceuticals, offers a three-dimensional architecture that can confer unique pharmacological properties.[1][2][3] The primary amine and methylsulfonyl groups provide opportunities for hydrogen bonding and other electrostatic interactions, which are critical for molecular recognition by proteins.

This guide is structured to provide a logical and scientifically rigorous pathway for researchers to follow. It begins with an in-silico and structural analysis to generate initial hypotheses, followed by a detailed experimental workflow encompassing in-vitro and in-vivo studies. The ultimate goal is to provide a clear and actionable roadmap for uncovering the therapeutic potential of this compound.

Structural and Physicochemical Profile

A thorough understanding of the physicochemical properties of 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride is fundamental to predicting its biological behavior.

PropertyValueSource
CAS Number 2361645-05-6[4]
Molecular Formula C6H14ClNO2S[4]
Molecular Weight 199.7 g/mol [4]
Key Structural Features and Their Implications:
  • Cyclobutane Ring: This strained four-membered ring provides a rigid scaffold, which can be advantageous for locking the molecule into a specific conformation for optimal target binding. The stereochemistry of the substituents on the cyclobutane ring will be a critical determinant of biological activity.

  • Primary Amine (Hydrochloride Salt): The presence of a primary amine, protonated as a hydrochloride salt, makes the molecule water-soluble and capable of forming strong ionic and hydrogen bonds with biological targets such as enzymes and receptors.[5] Many bioactive amines are known to interact with G-protein coupled receptors (GPCRs), ion channels, and transporters.[6]

  • Methylsulfonylmethyl Group: The methylsulfonyl moiety is a polar, aprotic group that can act as a hydrogen bond acceptor. Its presence can influence the compound's solubility, metabolic stability, and target-binding affinity.

Hypothesized Biological Targets and Mechanisms of Action

Given the absence of direct evidence, we can formulate hypotheses based on the structural motifs present in the molecule and by drawing parallels with existing drugs and bioactive compounds.

Hypothesis 1: Kinase Inhibition

The presence of an amine group and the overall scaffold bear some resemblance to motifs found in kinase inhibitors. Several patents for compounds with related structures describe their use as inhibitors of protein tyrosine kinases (PTKs), such as Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial in angiogenesis.[7]

Proposed Signaling Pathway: Inhibition of VEGFR2 Signaling

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation Raf Raf VEGFR2->Raf PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Compound 3-(Methylsulfonylmethyl) cyclobutan-1-amine hydrochloride Compound->VEGFR2 Hypothesized Inhibition

Caption: Hypothesized inhibition of the VEGFR2 signaling pathway.

Hypothesis 2: Interaction with CNS Receptors or Transporters

The cyclobutane amine scaffold is also present in compounds with activity in the central nervous system (CNS). For instance, some arylcyclohexylamines are known to interact with the N-methyl-D-aspartate receptor (NMDAr).[8] While our compound of interest is not an arylcyclohexylamine, the core amine and cyclic alkane structure suggest that an interaction with CNS targets is a plausible avenue for investigation.

Experimental Strategy for Elucidating the Mechanism of Action

A multi-pronged approach is necessary to systematically test our hypotheses and potentially uncover novel mechanisms.

In Vitro Profiling

Objective: To identify the primary biological target(s) of 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride.

Experimental Workflow: In Vitro Target Screening

in_vitro_workflow cluster_screening Initial Screening Compound Test Compound Kinase_Panel Broad Kinase Panel (e.g., 400+ kinases) Compound->Kinase_Panel GPCR_Panel GPCR Panel (Binding & Functional Assays) Compound->GPCR_Panel Ion_Channel_Panel Ion Channel Panel Compound->Ion_Channel_Panel Dose_Response Dose-Response & IC50/EC50 Determination for Hits Kinase_Panel->Dose_Response Identified Hits GPCR_Panel->Dose_Response Identified Hits Ion_Channel_Panel->Dose_Response Identified Hits Target_Validation Orthogonal Assays for Target Validation Dose_Response->Target_Validation

Caption: A streamlined workflow for initial in vitro target screening.

Detailed Protocols:

  • Protocol 1: Broad Kinase Panel Screening

    • Prepare a stock solution of 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride in a suitable solvent (e.g., DMSO).

    • Submit the compound for screening against a large panel of recombinant human kinases (e.g., Eurofins DiscoverX KINOMEscan™ or similar).

    • The primary screen should be conducted at a single high concentration (e.g., 10 µM) to identify potential hits.

    • Analyze the data to identify kinases with significant inhibition (e.g., >50% inhibition).

  • Protocol 2: Dose-Response and IC50 Determination

    • For kinases identified as hits in the primary screen, perform dose-response assays.

    • Prepare serial dilutions of the compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).

    • Perform the kinase activity assay (e.g., using a luminescence-based ATP detection method) with the serially diluted compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assays

Objective: To confirm the on-target activity of the compound in a cellular context and assess its phenotypic effects.

Protocol 3: Cellular Target Engagement Assay

  • Select a cell line that endogenously expresses the validated kinase target at a high level.

  • Utilize a target engagement assay (e.g., Cellular Thermal Shift Assay - CETSA) to confirm that the compound binds to its target inside the cell.

  • Treat cells with the compound or vehicle control.

  • Heat the cell lysates to a range of temperatures.

  • Analyze the soluble fraction of the target protein by Western blot or other quantitative methods. A shift in the melting curve in the presence of the compound indicates target engagement.

In Vivo Studies

Objective: To evaluate the efficacy and pharmacodynamic effects of the compound in a relevant animal model.

Protocol 4: In Vivo Efficacy Study (Xenograft Model)

  • If the compound is identified as a potent inhibitor of a cancer-related kinase, establish a tumor xenograft model in immunocompromised mice using a cancer cell line that is dependent on the target kinase.

  • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer the compound or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Monitor tumor growth over time by measuring tumor volume.

  • At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot to assess the phosphorylation status of the target kinase and downstream signaling proteins).

Conclusion

While the precise mechanism of action of 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride is yet to be determined, its unique chemical structure warrants a thorough investigation. The systematic approach outlined in this guide, from initial in-silico predictions and broad in-vitro screening to cellular and in-vivo validation, provides a comprehensive framework for elucidating its pharmacological properties. The insights gained from such studies will be invaluable in determining the therapeutic potential of this novel compound and guiding its future development.

References

Sources

Exploratory

The Cyclobutane Renaissance in Modern Drug Discovery: Structural Rationale, Pharmacokinetics, and Synthetic Workflows

Executive Summary Historically viewed as a synthetic curiosity due to its inherent ring strain, the cyclobutane motif has emerged as a cornerstone in modern medicinal chemistry. The transition from flat, sp2 -hybridized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Historically viewed as a synthetic curiosity due to its inherent ring strain, the cyclobutane motif has emerged as a cornerstone in modern medicinal chemistry. The transition from flat, sp2 -hybridized aromatic rings to sp3 -rich three-dimensional scaffolds has driven the adoption of cyclobutanes to improve target selectivity, metabolic stability, and overall pharmacokinetic (PK) profiles. This technical guide explores the thermodynamic rationale behind cyclobutane incorporation, analyzes landmark case studies (e.g., abrocitinib), and provides a self-validating experimental workflow for synthesizing these highly strained carbocycles.

Mechanistic Rationale: The Physics and Thermodynamics of Cyclobutanes

Conformational Restriction and the Entropic Penalty

The fundamental driver for incorporating cyclobutane into a drug scaffold is conformational restriction . Flexible alkyl linkers or unconstrained rings suffer a severe entropic penalty ( ΔS ) upon binding to a target protein, as rotatable bonds are frozen into a single bioactive conformation[1][2]. By replacing a flexible linker with a 1,3-disubstituted cyclobutane, medicinal chemists pre-organize the molecule. This reduces the loss of conformational entropy during the binding event, leading to a more favorable Gibbs free energy ( ΔG ) and, consequently, higher target affinity[1][2].

Ring Strain and the Thorpe-Ingold Effect

The cyclobutane ring is the second most strained saturated monocarbocycle, possessing a strain energy of 26.3 kcal/mol (compared to 28.1 kcal/mol for cyclopropane and 7.1 kcal/mol for cyclopentane)[1][3]. The C–C bonds are elongated to approximately 1.56 Å (vs. 1.54 Å in ethane) due to 1,3-non-bonding repulsions[1]. Interestingly, the introduction of substituents (e.g., gem-dimethyl groups) can drastically lower this strain energy via the Thorpe-Ingold effect , which compresses the internal bond angles and facilitates ring closure during synthesis[1].

Bioisosterism and Target Selectivity

Cyclobutanes frequently serve as bioisosteres for phenyl rings, gem-dimethyl groups, or larger heterocycles like piperidines[2]. Because cyclobutane is puckered rather than planar, it projects substituents into distinct three-dimensional vectors, allowing for precise engagement with hydrophobic sub-pockets.

Rationale Lead Lead Compound (Flexible/Flat Scaffold) Problem PK/PD Liabilities - High Entropic Penalty - Poor Selectivity - Metabolic Instability Lead->Problem Strategy Incorporate Cyclobutane (sp3-rich, rigid motif) Problem->Strategy Scaffold Hopping Outcome1 Conformational Restriction Strategy->Outcome1 Outcome2 Bioisosteric Replacement Strategy->Outcome2 Outcome3 Metabolic Shielding Strategy->Outcome3 Benefit1 Lower Entropic Penalty (Higher Affinity) Outcome1->Benefit1 Benefit2 Improved Selectivity (e.g., JAK1 vs JAK2) Outcome2->Benefit2 Benefit3 Blocked Phase I/II Metabolism Outcome3->Benefit3

Figure 1: Logical decision tree for incorporating cyclobutane scaffolds in drug design.

Case Studies in Target Selectivity and PK Optimization

Abrocitinib: Achieving JAK1 Selectivity

The development of abrocitinib (PF-04965842) , an FDA-approved treatment for atopic dermatitis, is a premier example of cyclobutane-driven scaffold optimization. The discovery team began with tofacitinib, a JAK inhibitor containing a 3-aminopiperidine linker[4]. By replacing the piperidine with a cis-1,3-cyclobutane diamine linker, the researchers achieved a remarkable 28-fold selectivity for JAK1 over JAK2[4][5]. This structural modification precisely oriented the pharmacophore to exploit the subtle differences in the ATP-binding pockets of the JAK isoforms, minimizing off-target erythropoietin (EPO) suppression[4].

ACC Allosteric Inhibitors: Hydrophobic Pocket Engagement

In the pursuit of nonalcoholic steatohepatitis (NASH) therapies, researchers designed cyclobutane-based Acetyl-CoA Carboxylase (ACC) allosteric inhibitors. Compound A1 utilized a cyclobutane ring to form a strong, highly specific hydrophobic interaction with the Trp681 residue of ACC2[6]. This modification not only matched the binding affinity of previous gem-dimethyl derivatives (e.g., ND-646) but also drastically improved liver tissue distribution, a critical PK requirement for NASH efficacy[6].

Physicochemical Data & Pharmacokinetic Profiling

The incorporation of cyclobutanes—particularly fluorinated derivatives—can profoundly alter the physicochemical properties of a drug candidate. For instance, replacing a standard tert-butyl group with a CF3​ -cyclobutane group acts as a powerful electron-withdrawing modulator, significantly lowering the pKa​ of adjacent amines and carboxylic acids while maintaining metabolic stability[7]. Furthermore, while oxetanes are often used as cyclobutane bioisosteres to improve solubility, cyclobutanes generally exhibit superior chemical stability under highly acidic conditions[8].

Table 1: Comparative Physicochemical Properties of sp3-Scaffolds
Propertytert-Butyl Group CF3​ -CyclobutaneCyclobutane (Unsubstituted)Oxetane (Bioisostere)
Amine pKa​ 10.695.29~10.5~8.5
Carboxylic Acid pKa​ 4.792.92~4.8~3.5
Strain Energy (kcal/mol) N/A>26.326.3~25.5
Metabolic Stability (Phase I) Vulnerable to oxidationHighly stableModerately stableModerately stable
Acidic pH Stability StableStableStableProne to ring-opening[8]

(Data synthesized from empirical studies on CF3​ -cyclobutanes and diaryloxetanes[7][8].)

Synthetic Strategies & Experimental Workflows

Overcoming the 26.3 kcal/mol strain energy barrier requires specialized synthetic approaches. Historically challenging, modern methodologies rely heavily on [2+2] cycloadditions (often photochemically mediated)[3][9] and enzymatic reductive aminations [10]. For example, the commercial route to abrocitinib utilizes a custom transaminase (SpRedAm from Streptomyces purpureus) to convert a cyclobutanone intermediate into the desired cis-amino ester with a >99:1 diastereomeric ratio[10][11].

For discovery-stage chemistry, visible-light-mediated [2+2] cycloaddition remains the most versatile method for constructing highly substituted cyclobutanes[3][9].

Workflow Step1 Substrate Preparation (Alkene/Alkyne) Step2 Photocatalyst Addition (Ir/Ru Complex) Step1->Step2 Step3 Visible Light Irradiation (Blue LED, 450nm) Step2->Step3 Step4 [2+2] Cycloaddition Step3->Step4 Energy Transfer Step5 Purification (Flash Chromatography) Step4->Step5 Step6 Structural Validation (NMR / X-ray) Step5->Step6

Figure 2: Standard experimental workflow for photochemical [2+2] cycloaddition.

Step-by-Step Protocol: Photochemical [2+2] Cycloaddition for Cyclobutane Synthesis

This protocol outlines a self-validating system for the intermolecular [2+2] cycloaddition of an alkene to yield a functionalized cyclobutane core, suitable for downstream amine functionalization.

Materials & Reagents:

  • Substrate: Functionalized alkene/enone (1.0 equiv, 0.5 mmol)

  • Photocatalyst: [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (1.0 mol%)

  • Solvent: Degassed anhydrous Acetonitrile ( CH3​CN , 5.0 mL)

  • Equipment: 450 nm Blue LED photoreactor with cooling fan.

Step 1: Reaction Assembly (Inert Atmosphere)

  • In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the alkene substrate (0.5 mmol) and the Ir-photocatalyst (1.0 mol%).

  • Seal the tube with a rubber septum and evacuate/backfill with Argon (repeat 3 times) to ensure the removal of oxygen, which can quench the excited triplet state of the photocatalyst.

  • Inject 5.0 mL of degassed anhydrous CH3​CN via syringe.

Step 2: Photochemical Activation 4. Place the Schlenk tube in the center of the 450 nm Blue LED photoreactor. 5. Turn on the cooling fan to maintain the reaction temperature at 25°C (thermal control is critical to prevent degradation of strained intermediates). 6. Irradiate the mixture under vigorous stirring for 12–16 hours.

Step 3: In-Process Validation (TLC Monitoring) 7. At 12 hours, withdraw a 10 μL aliquot. Quench with water and extract with ethyl acetate. 8. Spot against the starting material on a silica TLC plate (Hexanes:EtOAc, 4:1). The disappearance of the UV-active starting material and the appearance of a new, lower- Rf​ spot indicates successful conversion.

Step 4: Isolation & Purification 9. Once complete, turn off the LEDs, concentrate the reaction mixture in vacuo, and load directly onto a silica gel column. 10. Purify via flash chromatography using a gradient of Hexanes/Ethyl Acetate to isolate the cyclobutane product.

Step 5: Structural Validation 11. Causality Check: The puckered nature of the cyclobutane ring often leads to complex diastereomeric mixtures. Validate the cis/trans ratio using 1H NMR spectroscopy. The coupling constants ( J -values) of the cyclobutane methine protons (typically Jcis​≈8−10 Hz, Jtrans​≈2−5 Hz) serve as the definitive proof of stereochemistry.

Conclusion

The integration of cyclobutane derivatives into drug discovery pipelines represents a paradigm shift from flat chemical space to highly controlled, three-dimensional architectures. By leveraging the unique thermodynamic properties of the cyclobutane ring—namely its ability to enforce conformational restriction and project pharmacophores into specific vectors—medicinal chemists can systematically overcome liabilities related to target selectivity and metabolic clearance. As synthetic barriers continue to fall through advances in photochemistry and biocatalysis, the cyclobutane motif will undoubtedly yield the next generation of highly potent, selective therapeutics.

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Foundational

An In-Depth Technical Guide to the In-Silico Modeling of 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride: A Foundational Workflow for Novel Chemical Entities

Abstract The journey of a novel chemical entity from concept to clinic is fraught with challenges, high attrition rates, and significant investment.[1] In-silico modeling, or computer-aided drug design (CADD), has become...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The journey of a novel chemical entity from concept to clinic is fraught with challenges, high attrition rates, and significant investment.[1] In-silico modeling, or computer-aided drug design (CADD), has become an indispensable pillar in modern drug discovery, offering a rational, cost-effective approach to de-risk and prioritize candidates before they are even synthesized.[2][3][4] This guide presents a comprehensive, in-silico evaluation workflow for 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride, a small molecule featuring a cyclobutane scaffold and a key methylsulfonyl functional group. As this molecule has no widely documented biological target, it serves as an ideal model for demonstrating a foundational screening and characterization process applicable to any new chemical entity. We will dissect the molecule's intrinsic properties through physicochemical and ADMET profiling, then proceed to a hypothetical target engagement scenario using molecular docking to predict binding modes, and finally, employ molecular dynamics simulations to assess the stability of the resulting complex. This document is structured not as a rigid protocol, but as a logical, decision-driven narrative, providing researchers, scientists, and drug development professionals with the "why" behind each computational step, thereby fostering a deeper understanding of the in-silico discovery cascade.

Introduction: The Compound and the Computational Imperative

3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride (CAS: 2361595-87-9) is a small molecule characterized by three primary structural features: a strained cyclobutane ring, a primary amine, and a methylsulfonylmethyl side chain.[5] While cyclobutane-containing compounds are found in various natural products and have been explored for biological activity,[6][7] the sulfonyl group is of particular interest in medicinal chemistry. Computational studies reveal that the bonding within sulfonyl groups is highly polarized, a feature that can be pivotal for molecular interactions without invoking the traditionally assumed d-orbital participation.[8][9][10]

For a novel compound like this, where biological data is sparse, an in-silico approach is not merely beneficial; it is essential. It allows us to build a foundational profile of the molecule, predict its potential behavior, and generate testable hypotheses, thereby guiding and focusing expensive laboratory work.[11] This guide outlines a multi-stage computational workflow designed to achieve this.

InSilico_Workflow cluster_0 Initial Characterization cluster_1 Target-Based Modeling (Hypothetical) cluster_2 Dynamic Refinement & Validation cluster_3 Decision Point A Molecule Structure (SMILES/SDF) B ADMET & Physicochemical Profiling A->B C Target Selection & Receptor Preparation B->C Drug-like? D Molecular Docking C->D E Binding Pose Analysis D->E F Molecular Dynamics (MD) Simulation Setup E->F Good Score/Pose? G MD Production Run F->G H Trajectory Analysis (Stability, Interactions) G->H I Proceed to Synthesis/Assay? H->I Stable Complex?

Caption: High-level in-silico workflow for a novel chemical entity.

Foundational Analysis: ADMET and Physicochemical Profiling

Expertise & Rationale: Before committing computational resources to target-based simulations, we must first assess the molecule's intrinsic "drug-likeness." A compound with high predicted affinity for a target is of little value if it has poor absorption, is rapidly metabolized, is toxic, or cannot be delivered to the site of action. The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile provides this crucial first pass filter.[2][12][13] We utilize open-access tools for this stage, as they provide robust, validated models for rapid screening.[2][14]

Experimental Protocol: ADMET Prediction using SwissADME

  • Input Preparation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for 3-(Methylsulfonylmethyl)cyclobutan-1-amine. For its neutral form, this is CS(=O)(=O)CC1CC(C1)N.

  • Web Server Access: Navigate to the SwissADME web server.

  • Execution: Paste the SMILES string into the query box and run the prediction.

  • Data Collation: Systematically collect the predicted values for physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and drug-likeness rules.

Data Presentation: Predicted Properties

Property CategoryParameterPredicted ValueInterpretation/Significance
Physicochemical Molecular Weight163.24 g/mol Excellent; well below the 500 Da threshold for good absorption.
LogP (Consensus)-1.15Indicates high hydrophilicity; may impact membrane permeability.
Water SolubilityHighly SolubleFavorable for formulation but may challenge passive diffusion across membranes.
pKa (Basic)9.85The amine group will be protonated at physiological pH, influencing interactions.
Pharmacokinetics GI AbsorptionHighPredicted to be well-absorbed from the gastrointestinal tract.
BBB PermeantNoNot predicted to cross the blood-brain barrier; suggests lower CNS side effects.
P-gp SubstrateNoNot likely to be subject to efflux by P-glycoprotein, aiding bioavailability.
CYP InhibitorNo (for major isoforms)Low risk of drug-drug interactions via inhibition of key metabolic enzymes.
Drug-Likeness Lipinski's Rule0 ViolationsComplies with the "Rule of Five," a key indicator of oral bioavailability.
Bioavailability Score0.55A standard score indicating a good probability of being orally active.

Trustworthiness: The results from this initial screen are highly encouraging. The molecule demonstrates properties consistent with a viable oral drug candidate. The high polarity, while potentially limiting passive membrane transport, is not a disqualifier and may be advantageous for targeting specific protein features. This self-validating step confirms that the molecule is worthy of more intensive computational investigation.

Structure-Based Design: Molecular Docking

Expertise & Rationale: With no known biological target, we enter a hypothetical phase. For this guide, we will select a ubiquitous and "druggable" target class: Protein Kinases . Let's choose Epidermal Growth Factor Receptor (EGFR) kinase , a well-studied target in oncology. Molecular docking predicts the preferred orientation (the "pose") and binding affinity of our ligand within the EGFR active site.[15] This allows us to generate an initial, testable hypothesis of interaction at the atomic level.[16]

Experimental Protocol: Protein-Ligand Docking using AutoDock Vina

  • Receptor Preparation:

    • Download the crystal structure of EGFR kinase domain (e.g., PDB ID: 2GS2) from the RCSB Protein Data Bank.

    • Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all non-essential components: water molecules, co-solvents, and the co-crystallized ligand.[17]

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor in the required PDBQT format.

  • Ligand Preparation:

    • Generate a 3D conformation of 3-(Methylsulfonylmethyl)cyclobutan-1-amine from its SMILES string using a tool like Open Babel.

    • Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformer.

    • Define rotatable bonds and save the ligand in PDBQT format.

  • Docking Grid Definition:

    • Define a 3D grid box centered on the known ATP-binding site of EGFR, typically by using the coordinates of the original co-crystallized ligand. The box must be large enough to encompass the entire binding pocket and allow the ligand rotational and translational freedom.

  • Execution of Docking:

    • Run AutoDock Vina, specifying the prepared receptor, ligand, and grid box configuration files. An exhaustiveness setting of 16 or higher is recommended for more thorough conformational searching.

  • Analysis of Results:

    • Examine the output file, which contains the binding affinity scores (in kcal/mol) and the coordinates for the top-predicted binding poses. Lower energy scores indicate theoretically stronger binding.[15]

    • Visualize the top-ranked pose in complex with the receptor. Analyze key interactions: hydrogen bonds, electrostatic interactions, and hydrophobic contacts. The primary amine and the polarized sulfonyl group are expected to be key interaction points.

Docking_Workflow A 1. Obtain Receptor (e.g., PDB: 2GS2) B 2. Prepare Receptor (Remove water, add H+) A->B E 5. Define Binding Site (Grid Box) B->E C 3. Generate Ligand 3D Structure (from SMILES) D 4. Prepare Ligand (Energy Minimize) C->D D->E F 6. Run AutoDock Vina E->F G 7. Analyze Results (Binding Energy, Pose) F->G H 8. Visualize Complex G->H

Caption: Step-by-step workflow for molecular docking.

Dynamic Validation: Molecular Dynamics (MD) Simulation

Expertise & Rationale: Molecular docking provides a valuable but static prediction. Biological systems are dynamic. Molecular Dynamics (MD) simulations provide this dynamic view, assessing the stability of the docked protein-ligand complex over time in a simulated aqueous environment.[18][19] A ligand that appears promising in docking but is unstable and dissociates during an MD simulation is likely a false positive.[18] This step is a critical validation of the docking hypothesis.

Experimental Protocol: MD Simulation using GROMACS

  • System Preparation:

    • Use the highest-scoring, most plausible binding pose from the docking results as the starting structure.

    • Causality: The choice of force field is critical. For the protein, a standard force field like AMBER ff14SB is appropriate. For our ligand, a general force field like GAFF is required. The partial charges for the ligand must be accurately calculated (e.g., using the AM1-BCC method) as they govern electrostatic interactions.[20]

  • Solvation and Ionization:

    • Place the protein-ligand complex in a periodic box of appropriate size (e.g., a cubic box with a 10 Å buffer from the protein surface to any edge).

    • Fill the box with a pre-equilibrated water model, such as TIP3P.[20]

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge, creating a more physiologically realistic environment.

  • Minimization and Equilibration:

    • Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during setup.

    • Conduct a two-phase equilibration:

      • NVT (Canonical Ensemble): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Restrain the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

      • NPT (Isothermal-Isobaric Ensemble): Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. Gradually release the restraints on the protein and ligand.

  • Production MD Run:

    • Run the simulation for a duration sufficient to observe the stability of the binding. A run of 100 nanoseconds is a common standard for this type of assessment.[18]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, low-fluctuation RMSD for the ligand suggests it remains bound in a consistent pose.

    • Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible regions of the protein.

    • Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) identified during docking. Their persistence throughout the simulation provides strong evidence for a stable binding mode.

MD_Workflow A 1. Start with Best Docking Pose B 2. Assign Force Fields (Protein & Ligand) A->B C 3. Solvate & Add Ions B->C D 4. Energy Minimization C->D E 5. NVT Equilibration (Temperature) D->E F 6. NPT Equilibration (Pressure) E->F G 7. Production MD Run (e.g., 100 ns) F->G H 8. Trajectory Analysis (RMSD, Interactions) G->H

Caption: The core stages of a molecular dynamics simulation protocol.

Conclusion

This guide has detailed a rigorous, multi-step in-silico workflow for the initial characterization and target-based assessment of a novel chemical entity, 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride. By progressing logically from broad ADMET profiling to the atomic-level detail of molecular docking and the dynamic validation of MD simulations, we have built a comprehensive computational case file. This process transforms an unknown molecule into a candidate with predicted drug-like properties and a plausible, testable mechanism of action against a hypothetical target. Each stage serves as a quality gate, ensuring that effort is not wasted on compounds with inherent liabilities. The insights generated from this workflow are not final answers but are foundational, data-driven hypotheses that empower medicinal chemists and pharmacologists to conduct more targeted, efficient, and ultimately more successful experimental validation.

References

  • Basak, A., & Das, S. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. [Link]

  • Heard, G. L., & Spencer, J. (2007). Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study. Inorganic Chemistry. [Link]

  • De, A., & Das, S. (2022). Quantitative structure–activity relationship-based computational approaches. In Silico Drug Discovery and Design. [Link]

  • Heard, G. L., & Spencer, J. (2007). Electronic structure of the sulfonyl and phosphonyl groups: a computational and crystallographic study. PubMed. [Link]

  • Deshmukh, R. R., & Jha, A. (2023). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. Research Journal of Wave. [Link]

  • Flyte. (2026). Simulating Protein-Ligand Complexes using Open Source tools. Flyte-Union AI. [Link]

  • Al-Khafaji, K., & Taskin, M. (2020). Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations. PMC. [Link]

  • Sirimulla, S., & MacKerell, A. D. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry. [Link]

  • Gauto, D. F., & Moro, S. (2023). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. [Link]

  • Basak, A., & Das, S. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]

  • De, A., & Das, S. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. SpringerLink. [Link]

  • IntechOpen. (2023). Molecular dynamics simulations: Insights into protein and protein ligand interactions. IntechOpen. [Link]

  • IEEE Xplore. (2024). Enhanced QSAR Modeling for Drug Discovery: Leveraging Advanced Computational Tools and Techniques. IEEE Xplore. [Link]

  • Scribd. (n.d.). In Silico ADMET Prediction Tools. Scribd. [Link]

  • PubMed. (2015). In silico design of small molecules. PubMed. [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • van der Kamp, M. W., & Mulholland, A. J. (2020). Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible. Bioinformatics. [Link]

  • Ferrari, I. V. (2021). Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). bioRxiv. [Link]

  • ResearchGate. (n.d.). (PDF) Insilco QSAR Modeling and Drug Development Process. ResearchGate. [Link]

  • Keiser, M. J., & Roth, B. L. (2008). In Silico Functional Profiling of Small Molecules and Its Applications. ACS Publications. [Link]

  • MDPI. (n.d.). Special Issue : Small Molecule Drug Discovery: Driven by In-Silico Techniques. MDPI. [Link]

  • Sirimulla, S., & MacKerell, A. D. (2018). The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. Taylor & Francis Online. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]

  • Galaxy Training Network. (2019). Protein-ligand docking. Galaxy Training. [Link]

  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Chemistry LibreTexts. [Link]

  • ResearchGate. (2025). Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study. ResearchGate. [Link]

  • NextSDS. (n.d.). (1s,3s)-3-(methanesulfonylmethyl)cyclobutan-1-amine hydrochloride. NextSDS. [Link]

  • Semantic Scholar. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Semantic Scholar. [Link]

  • Hadj-Ali, M., & Touati, D. (2015). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link]

  • ResearchGate. (n.d.). (PDF) Methylsulfonylmethane alone or in combination with thiocolchicoside modulate autoimmune disease in rats with adjuvant arthritis. ResearchGate. [Link]

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Exploratory

Escaping Flatland: The Strategic Utility of 3-(Methylsulfonylmethyl)cyclobutan-1-amine Hydrochloride in Modern Drug Discovery

Executive Summary The paradigm of modern medicinal chemistry has fundamentally shifted from flat, sp2-hybridized aromatic systems toward 3D, sp3-rich scaffolds—a movement colloquially known as "escaping flatland." This t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm of modern medicinal chemistry has fundamentally shifted from flat, sp2-hybridized aromatic systems toward 3D, sp3-rich scaffolds—a movement colloquially known as "escaping flatland." This transition is driven by the need to improve physicochemical properties, such as aqueous solubility, metabolic stability, and target selectivity. Among the emerging building blocks, 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride (CAS: 2361595-87-9)[1] stands out as a highly versatile, bifunctional moiety.

As a Senior Application Scientist, I have structured this technical whitepaper to provide an in-depth analysis of this specific compound. We will explore the structural causality behind its design, detail self-validating synthetic protocols for its incorporation into drug scaffolds, and examine its proven utility in the development of advanced kinase inhibitors[2].

Physicochemical Profiling & Structural Rationale

The architectural design of 3-(Methylsulfonylmethyl)cyclobutan-1-amine is not accidental; it is a calculated assembly of motifs designed to optimize pharmacokinetics (PK) and pharmacodynamics (PD).

Causality of Structural Motifs
  • The Cyclobutane Ring: Unlike flexible alkyl chains or highly lipophilic cyclohexanes, the cyclobutane ring offers a rigid, compact sp3 core. This rigidity restricts the number of low-energy conformations, reducing the entropic penalty upon binding to a target protein. Furthermore, it projects substituents at highly defined vectors (cis or trans), allowing for precise pharmacophore mapping.

  • The Methylsulfonylmethyl Group: The aliphatic sulfone is a potent, non-basic hydrogen bond acceptor. The addition of the methylene spacer (-CH2-) between the cyclobutane ring and the sulfone group provides a crucial degree of rotational freedom, enabling the sulfone oxygens to optimally align with solvent-exposed regions or specific hydrogen bond donors within a kinase hinge region.

  • The Hydrochloride Salt: Formulating this building block as a hydrochloride salt is a critical operational choice. Free aliphatic primary amines are prone to rapid oxidation and can be highly hygroscopic. The HCl salt ensures a highly crystalline, shelf-stable powder that guarantees precise stoichiometric weighing during parallel synthesis[1].

Quantitative Data Summary
PropertyValueStructural Impact & Rationale
Chemical Name 3-(Methylsulfonylmethyl)cyclobutan-1-amine HClStandard nomenclature identifying the key functional groups.
CAS Registry Number 2361595-87-9Unique identifier for the rac-(1S,3S) stereoisomer[1].
Molecular Formula C6H14ClNO2SRepresents the organic base combined with the HCl salt.
Molecular Weight 199.7 g/mol Low molecular weight allows for fragment incorporation without violating Lipinski's Rule of 5.
Topological Polar Surface Area (tPSA) ~68.5 Ų (Base)The sulfone and amine significantly increase tPSA, lowering LogD and improving aqueous solubility[2].

Synthetic Methodologies & Workflows

Upstream Synthesis of the Building Block

The synthesis of cyclobutyl amines is historically challenging due to ring strain. Modern approaches rely on the Curtius rearrangement of 3-oxocyclobutanecarboxylic acid derivatives[3]. By treating the carboxylic acid with diphenylphosphoryl azide (DPPA), an intermediate acyl azide is formed, which undergoes thermal rearrangement to an isocyanate[3]. Subsequent trapping and deprotection yield the primary amine. The sulfone moiety is typically installed via nucleophilic substitution of a halogenated precursor with sodium methanesulfinate, or via the oxidation of a methylthio ether using hydrogen peroxide[4].

Protocol: Amide Coupling of the Cyclobutane-Sulfone

To incorporate this building block into a therapeutic core (e.g., a heteroaromatic scaffold), amide coupling is the standard methodology.

Self-Validating System: This protocol utilizes an internal LC-MS checkpoint to validate active ester formation before amine addition. This prevents the degradation or waste of the high-value cyclobutane building block if the initial activation fails.

Step-by-Step Methodology:

  • Preparation: Dissolve the target carboxylic acid core (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M) under an inert nitrogen atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and stir for 5 minutes.

  • Activation: Add HATU (1.2 eq) in one portion. Causality: HATU is chosen over EDC/HOBt because the cyclobutyl amine can be sterically hindered; HATU rapidly forms a highly reactive 7-aza-OBt ester that accelerates coupling kinetics and minimizes epimerization.

  • In-Process Control (IPC): Quench a 1 µL aliquot in 100 µL of methanol and analyze via LC-MS. Validation: Proceed only when >95% conversion of the starting acid to the active ester is confirmed.

  • Amine Introduction: In a separate vial, suspend 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride (1.2 eq) in DMF and add DIPEA (1.5 eq). Causality: The secondary addition of DIPEA is strictly required to neutralize the hydrochloride salt, freeing the primary amine to act as a nucleophile.

  • Coupling: Transfer the free-based amine solution to the active ester mixture. Stir at room temperature for 2-4 hours.

  • Workup: Dilute the reaction with ethyl acetate (10 volumes). Wash sequentially with saturated aqueous NaHCO3 (to remove HOAt and acidic byproducts), 1M aqueous HCl (to remove unreacted amine), and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, concentrate in vacuo, and purify via preparative HPLC.

Workflow Step1 Target Carboxylic Acid Core Step2 Activation (HATU/DIPEA) Step1->Step2 Deprotonation Step3 Add Cyclobutane Amine HCl Step2->Step3 Active Ester Formation (IPC Validated) Step4 Amide Bond Formation Step3->Step4 Nucleophilic Attack (Free-based) Step5 Aqueous Workup (NaHCO3/HCl) Step4->Step5 Quench & Extract Step6 Final Drug Candidate Step5->Step6 Chromatographic Isolation

Caption: Workflow for amide coupling of the cyclobutane amine building block to a target core.

Applications in Targeted Therapeutics: Kinase Inhibitors

The true value of 3-(Methylsulfonylmethyl)cyclobutan-1-amine is demonstrated in its application within targeted oncology, specifically in the development of General Control Nonderepressible 2 (GCN2) kinase inhibitors[2].

GCN2 is a cellular stress sensor within the tumor microenvironment (TME) that responds to amino acid deprivation. Its activation leads to the phosphorylation of eIF2α, which subsequently drives immune escape by inducing Myeloid-Derived Suppressor Cells (MDSCs) that suppress T cell activity[2].

In a recent optimization campaign, researchers initially utilized a basic piperidyl-aminopyrazole moiety to bind the kinase. However, this basic amine resulted in poor cellular permeability and a lack of kinome selectivity[2].

The Cyclobutane-Sulfone Solution: By replacing the basic piperidine with the non-basic 3-(Methylsulfonylmethyl)cyclobutan-1-amine motif, the researchers achieved a profound optimization[2].

  • Permeability: The removal of the basic amine eliminated the permeability penalty associated with physiological protonation.

  • Selectivity: The rigid sp3 cyclobutane ring perfectly positioned the methylsulfonylmethyl group to act as a strong hydrogen-bond acceptor within the GCN2 binding pocket, drastically improving selectivity against closely related Integrated Stress Response (ISR) family members[2].

GCN2Pathway TME Tumor Microenvironment (Amino Acid Starvation) GCN2 GCN2 Kinase Activation TME->GCN2 Triggers eIF2a eIF2α Phosphorylation GCN2->eIF2a Catalyzes Immune T Cell Suppression (Immune Escape) eIF2a->Immune Induces Drug Cyclobutane-Sulfone Inhibitor Drug->GCN2 Blocks ATP Pocket

Caption: GCN2 stress response pathway and its blockade by cyclobutane-sulfone derived inhibitors.

Conclusion

3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride is a masterclass in modern building block design. By combining the rigid, vector-defining properties of a cyclobutane ring with the polarity and hydrogen-bonding capacity of an aliphatic sulfone, it provides medicinal chemists with a powerful tool to replace problematic basic amines. When handled with rigorous, self-validating synthetic protocols, this building block reliably yields drug candidates with superior permeability, enhanced kinome selectivity, and potent in vivo efficacy.

References

  • Title: Potent GCN2 Inhibitor Capable of Reversing MDSC-Driven T Cell Suppression Demonstrates In Vivo Efficacy as a Single Agent and in Combination with Anti-Angiogenesis Therapy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][2]

  • Title: (1s,3s)-3-(methanesulfonylmethyl)cyclobutan-1-amine hydrochloride - Chemical Substance Information Source: NextSDS URL: [Link][1]

  • Title: Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives Source: Beilstein Journal of Organic Chemistry URL: [Link][3]

  • Title: Synthesis and Promising in Vitro Antiproliferative Activity of Sulfones of a 5-Nitrothiazole Series Source: National Institutes of Health (PMC) URL: [Link][4]

Sources

Foundational

Spectroscopic Characterization of 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride: An In-Depth Technical Guide

Introduction 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride is a niche yet significant building block in medicinal chemistry and drug development. Its structure, featuring a cyclobutane ring, a primary amine, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride is a niche yet significant building block in medicinal chemistry and drug development. Its structure, featuring a cyclobutane ring, a primary amine, and a methylsulfonyl moiety, presents a unique combination of functionalities that are of interest for creating novel therapeutic agents. The rigid cyclobutane scaffold allows for precise spatial orientation of substituents, a desirable trait in rational drug design. The primary amine serves as a key handle for further chemical modifications, while the methylsulfonyl group can act as a hydrogen bond acceptor and improve the physicochemical properties of a molecule.

Accurate structural elucidation and purity assessment of such compounds are paramount. This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(methylsulfonylmethyl)cyclobutan-1-amine hydrochloride, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also the underlying principles and experimental considerations for its acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(methylsulfonylmethyl)cyclobutan-1-amine hydrochloride, both ¹H and ¹³C NMR will provide critical information about its structure. The data presented here are predicted values based on established chemical shift principles and data from analogous structures.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be complex due to the rigid nature of the cyclobutane ring and the potential for cis/trans isomerism, leading to distinct signals for axial and equatorial protons. The hydrochloride salt form will influence the chemical shifts of protons near the amine group.

Table 1: Predicted ¹H NMR Chemical Shifts (500 MHz, D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.6 - 3.8m1HCH-NH₃⁺The proton on the carbon bearing the ammonium group is expected to be deshielded due to the electron-withdrawing effect of the nitrogen.
~3.3 - 3.5d2HSO₂-CH₂The methylene protons adjacent to the electron-withdrawing sulfonyl group will be significantly deshielded.
~3.1s3HSO₂-CH₃The methyl protons on the sulfonyl group will appear as a sharp singlet.
~2.5 - 2.8m1HCH-CH₂SO₂The proton on the cyclobutane ring attached to the methylsulfonylmethyl group.
~2.2 - 2.5m4HRing CH₂The remaining four protons on the cyclobutane ring will likely appear as a complex multiplet.

Rationale for Experimental Choices: The choice of D₂O as a solvent is due to the salt nature of the compound, ensuring solubility. The amine and ammonium protons will exchange with deuterium, so they will not be observed in the spectrum. A high-field instrument (500 MHz) is recommended to resolve the complex spin systems of the cyclobutane ring protons.[1]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, D₂O)

Chemical Shift (δ, ppm)AssignmentRationale
~58 - 60SO₂-C H₂The carbon adjacent to the highly electron-withdrawing sulfonyl group will be significantly downfield.
~48 - 50C H-NH₃⁺The carbon attached to the ammonium group is deshielded.
~42 - 44SO₂-C H₃The methyl carbon of the sulfonyl group.
~30 - 35C H-CH₂SO₂The carbon on the cyclobutane ring attached to the methylsulfonylmethyl group.
~25 - 30Ring C H₂The remaining two carbons of the cyclobutane ring.

Expert Insight: The exact chemical shifts and multiplicities in both ¹H and ¹³C NMR can be influenced by the stereochemistry of the cyclobutane ring (cis/trans).[2] Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential for unambiguously assigning all proton and carbon signals.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-(methylsulfonylmethyl)cyclobutan-1-amine hydrochloride in 0.6 mL of D₂O.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.[1][3]

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of 12 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

  • 2D NMR Acquisition (Recommended):

    • Perform COSY and HSQC experiments to establish ¹H-¹H and ¹H-¹³C correlations, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3000 - 2800Strong, BroadN-H stretch (NH₃⁺)The stretching vibrations of the ammonium group appear as a broad band.[4]
2960 - 2850MediumC-H stretch (alkane)Stretching vibrations of the C-H bonds in the cyclobutane ring and methyl/methylene groups.
~1600 & ~1500MediumN-H bend (NH₃⁺)Asymmetric and symmetric bending vibrations of the ammonium group.[4]
1350 - 1300StrongS=O stretch (asymmetric)The asymmetric stretching of the sulfonyl group is a strong and characteristic absorption.[5]
1150 - 1100StrongS=O stretch (symmetric)The symmetric stretching of the sulfonyl group is also a strong and characteristic absorption.[5]

Diagram: Key Functional Group Vibrations

G cluster_molecule 3-(Methylsulfonylmethyl)cyclobutan-1-amine HCl cluster_ir Characteristic IR Absorptions (cm⁻¹) mol Molecule nh3 NH₃⁺ Group mol->nh3 so2 SO₂ Group mol->so2 ch C-H Bonds mol->ch nh_stretch ~3000-2800 (stretch) ~1600 & ~1500 (bend) nh3->nh_stretch so2_stretch ~1350-1300 (asym) ~1150-1100 (sym) so2->so2_stretch ch_stretch ~2960-2850 (stretch) ch->ch_stretch

Caption: Correlation of functional groups to their expected IR absorption regions.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[6]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The final spectrum is typically an average of 16-32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum Data

For 3-(methylsulfonylmethyl)cyclobutan-1-amine hydrochloride, Electrospray Ionization (ESI) in positive ion mode is a suitable technique. The hydrochloride salt will dissociate in solution, and the protonated molecule [M+H]⁺ will be observed.

  • Molecular Formula: C₆H₁₃NO₂S

  • Molecular Weight (free base): 163.24 g/mol

  • Predicted [M+H]⁺: m/z 164.07

Table 4: Predicted Key Fragment Ions (ESI-MS/MS)

m/zPredicted FragmentRationale
147[M+H - NH₃]⁺Loss of ammonia from the protonated amine.
85[C₅H₉N]⁺Cleavage of the C-C bond between the cyclobutane ring and the CH₂SO₂CH₃ group.
79[CH₃SO₂]⁺Methylsulfonyl cation.

Diagram: Proposed Fragmentation Pathway

G parent [M+H]⁺ m/z 164 frag1 [M+H - NH₃]⁺ m/z 147 parent->frag1 - NH₃ frag2 [C₅H₉N]⁺ m/z 85 parent->frag2 - CH₃SO₂CH₂• frag3 [CH₃SO₂]⁺ m/z 79 parent->frag3 - C₅H₉N•

Caption: Simplified ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Q-TOF (Quadrupole Time-of-Flight) or an Orbitrap instrument for high-resolution mass analysis.[7][8]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in positive ion mode over a mass range of m/z 50-500.

    • For fragmentation studies (MS/MS), select the precursor ion (m/z 164) and apply collision-induced dissociation (CID) energy to generate fragment ions.[9]

Conclusion

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from a PDF document on Wiley Online Library.
  • Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard.
  • Sapphire Bioscience. (n.d.). (1R,3R)-3-[(Methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride.
  • Engle, K. M., et al. (2018). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, DMSO-d6, simulated).
  • PubMed. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. Journal of Organic Chemistry.
  • ChemicalBook. (n.d.). trans-3-AMino-cyclobutaneMethanol hydrochloride(1284250-10-7) 1H NMR spectrum.
  • PMC. (2025). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PubMed Central.
  • MDPI. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules.
  • Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals.
  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds.
  • Infoscience. (n.d.). Diastereoselective Synthesis of N-Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. Infoscience.
  • Journal of Nuclear Medicine. (n.d.). High reactivity of ["C]CH,I with thiol group in the synthesis of C-11 labeled radiopharmaceuticals.
  • ResearchGate. (2011). 1H and 13C NMR characteristics of β-blockers.
  • NIST. (n.d.). Methanamine, hydrochloride. NIST WebBook.
  • ACS Publications. (2022). Liquid Chromatography–Mass Spectrometry-Based Qualitative Profiling of mRNA Therapeutic Reagents Using Stable Isotope-Labeled. Analytical Chemistry.
  • University of Kentucky Libraries. (2021).
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  • ChemRxiv. (2026). NMR and Ultrafast Spectroscopic and Mass Spectrometry Characterisation of a Carotenoid Isolated from Methylobacterium extorquens strains PA1 and AM1.
  • J-STAGE. (n.d.). Raman Spectra of Liquid Ammonia Solutions. V - Methylamine Hydrochloride Solution.

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Exploratory

Thermal Stability Profiling of 3-(Methylsulfonylmethyl)cyclobutan-1-amine Hydrochloride: A Technical Guide

Molecular Architecture & Thermodynamic Rationale In modern drug discovery, functionalized cyclobutanes are increasingly utilized as conformationally restricted bioisosteres to improve the metabolic stability and pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Architecture & Thermodynamic Rationale

In modern drug discovery, functionalized cyclobutanes are increasingly utilized as conformationally restricted bioisosteres to improve the metabolic stability and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride (Molecular Weight: ~199.70 g/mol ) is a prime example of such a building block. Understanding its thermal stability is critical for downstream processes, including hot-melt extrusion, milling, and long-term formulation stability.

The thermal behavior of this compound is governed by two distinct structural features:

  • The Amine Hydrochloride Salt: Salt formation is a standard strategy to enhance the aqueous solubility and solid-state stability of amines 1[1]. However, under thermal stress, amine hydrochlorides are highly susceptible to endothermic dehydrohalogenation. Studies on the thermal dissociation of amine hydrochlorides demonstrate that decomposition typically initiates between 140 °C and 200 °C, driven by proton transfer and the subsequent volatilization of hydrogen chloride (HCl) gas 2[2].

  • The Methylsulfonyl Group: In contrast to the labile salt bridge, the sulfone moiety is remarkably robust. The high bond dissociation energy of the C-S bond in sulfones allows these functional groups to resist thermal degradation until temperatures exceed 280–300 °C3[3]. When extreme thermal cracking finally occurs, methylsulfonyl groups decompose via radical pathways, leading to the elimination of sulfur dioxide (SO₂) 4[4].

Pathway A Amine Hydrochloride (Intact Salt) B Free Amine Base + HCl (gas) A->B 140-200 °C Dehydrohalogenation C Cyclobutane Cleavage & C-S Scission B->C >250 °C Thermal Cracking D SO2 + Hydrocarbon Fragments C->D >300 °C Pyrolysis

Figure 1: Proposed thermal degradation pathway of the amine hydrochloride salt.

Self-Validating Experimental Protocol: TGA-FTIR Analysis

To accurately profile the thermal stability of 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride, a simple Thermogravimetric Analysis (TGA) is insufficient. TGA measures mass loss but cannot identify the chemical nature of the leaving group. To create a self-validating system , TGA must be orthogonally coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR). This ensures that the observed mass loss is definitively correlated with the predicted molecular dissociation (e.g., proving the first mass loss is HCl, not residual water).

Step-by-Step Methodology
  • Instrument Calibration: Calibrate the TGA microbalance using certified reference weights. Perform a temperature calibration using the Curie points of standard metals (e.g., Alumel, Nickel) to ensure baseline accuracy.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the compound into an alumina (Al₂O₃) crucible. Causality: A small sample mass minimizes internal thermal gradients and mass transfer resistance, while alumina is chosen over platinum to prevent catalytic artifacts when exposed to corrosive HCl gas.

  • Atmospheric Control (Purge Phase): Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min for 15 minutes prior to heating. Causality: An inert atmosphere suppresses oxidative degradation, ensuring that the recorded data reflects purely thermal dissociation kinetics.

  • Dynamic Heating: Heat the sample from 25 °C to 500 °C at a constant rate of 10 °C/min.

  • Evolved Gas Analysis (Orthogonal Validation): Route the evolved gases through a transfer line heated to 200 °C into the FTIR gas cell. Causality: Heating the transfer line prevents the condensation of heavy volatile fragments. The real-time detection of the characteristic HCl stretching band (approx. 2886 cm⁻¹) validates the dehydrohalogenation mechanism, while the appearance of SO₂ bands (approx. 1360 cm⁻¹) at higher temperatures confirms sulfonyl cleavage.

  • Kinetic Modeling: To determine the activation energy (Ea) of the degradation stages, repeat the experiment at multiple heating rates (5, 10, 15, and 20 °C/min) and apply isoconversional kinetic protocols, such as the Flynn-Wall-Ozawa (F-W-O) method5[5].

Workflow S1 Sample Prep: 2-5 mg in Alumina Crucible S2 Purge Phase: N2 Gas at 50 mL/min S1->S2 S3 Heating Program: 10 °C/min to 500 °C S2->S3 S4 Evolved Gas Analysis: FTIR / MS Coupling S3->S4 S5 Kinetic Modeling: Flynn-Wall-Ozawa S4->S5

Figure 2: Standardized self-validating TGA-FTIR experimental workflow.

Quantitative Data Presentation

The anticipated thermal degradation of 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride occurs in distinct, quantifiable stages. The theoretical mass loss is calculated based on the salt's molecular weight of ~199.70 g/mol .

Table 1: Theoretical Mass Loss Profile

Degradation StageTemperature Range (°C)Putative MechanismEvolved SpeciesTheoretical Mass Loss (%)
Stage I 140 – 200DehydrohalogenationHCl (gas)~18.2%
Stage II 250 – 320Ring Opening & C-S CleavageHydrocarbons, SO₂~50.5%
Stage III > 350Deep PyrolysisChar, NOₓ, CO~31.3%

Table 2: Recommended TGA-FTIR Operating Parameters

ParameterSpecificationCausality / Rationale
Sample Mass 2.0 – 5.0 mgMinimizes internal thermal gradients and mass transfer resistance.
Crucible Type Alumina (Al₂O₃)Chemically inert to HCl gas, preventing catalytic artifacts.
Purge Gas High-purity N₂ (50 mL/min)Suppresses oxidative degradation; ensures purely thermal kinetics.
Heating Rate 5, 10, 15, 20 °C/minMultiple rates required for isoconversional kinetic modeling.
Transfer Line Temp 200 °CPrevents condensation of heavy volatile fragments before FTIR flow cell.

Storage, Handling, and Formulation Stability

Because the thermal liability of this compound lies primarily in the dissociation of the hydrochloride salt and its inherent hygroscopicity, strict environmental controls are required. Extrapolating from handling protocols for highly similar cyclobutane amine salts (e.g., 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride), the compound should be stored at 2–8 °C in a tightly closed container under an inert atmosphere (Argon or Nitrogen) 6[6].

During formulation processes such as hot-melt extrusion (HME), processing temperatures must be kept strictly below 130 °C to prevent premature dehydrohalogenation, which could lead to API degradation and equipment corrosion.

References

  • Experimental and Theoretical Investigation of Thermal Decomposition Solvents for TOAHCl 1 Source: ASME Digital Collection URL
  • Source: nycu.edu.tw (Elsevier Science Ltd)
  • Technical Support Center: Bis(2-chloroethyl)
  • Chloro- and Dichloro-methylsulfonyl Nitrenes: Spectroscopic Characterization, Photoisomerization, and Thermal Decomposition Source: MDPI URL
  • Source: orientjchem.
  • 3-(Trifluoromethyl)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-(Methylsulfonylmethyl)cyclobutan-1-amine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Value of the Cyclobutane Scaffold Cyclobutane derivatives are increasingly sought-after structural motifs in medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Value of the Cyclobutane Scaffold

Cyclobutane derivatives are increasingly sought-after structural motifs in medicinal chemistry. Their rigid, three-dimensional nature provides a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties. Specifically, 1,3-disubstituted cyclobutanes serve as valuable, conformationally restricted isosteres for more flexible propyl groups, making them attractive components in the design of novel therapeutics.[1] The synthesis of these strained ring systems, however, presents significant challenges due to ring strain and the need for precise stereochemical control.[2][3]

This document provides a detailed guide to a modern and efficient synthesis of 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride, a versatile building block for drug discovery. The synthetic strategy leverages a strain-release amination of a highly reactive bicyclo[1.1.0]butane (BCB) intermediate, a powerful method for constructing functionalized cyclobutanes.[4]

Overall Synthetic Strategy

The synthesis is designed as a three-stage process, beginning with the formation of a key sulfone-substituted bicyclo[1.1.0]butane (BCB) intermediate. This highly strained molecule then undergoes a nucleophilic ring-opening reaction with an amine source. The final step involves the conversion of the resulting free amine to its hydrochloride salt for enhanced stability and ease of handling.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Starting Materials: Methylsulfonylmethane (DMSO₂) & Epichlorohydrin B Stage 1: Intermediate Synthesis Formation of 1-(Methylsulfonyl)bicyclo[1.1.0]butane A->B One-Pot Reaction (Dialkylmagnesium) C Stage 2: Strain-Release Amination Ring-opening of BCB intermediate B->C Nucleophilic Attack (Amine Source) D Stage 3: Salt Formation Conversion to Hydrochloride Salt C->D Acidification (HCl) E Final Product: 3-(Methylsulfonylmethyl)cyclobutan-1-amine HCl D->E

Caption: High-level workflow for the synthesis of the target compound.

Part 1: Synthesis of the Key Intermediate: 1-(Methylsulfonyl)bicyclo[1.1.0]butane

Principle and Rationale: The cornerstone of this synthesis is the efficient, one-pot preparation of the 1-sulfonylbicyclo[1.1.0]butane intermediate. These sulfone-substituted BCBs are bench-stable yet highly reactive due to approximately 65 kcal/mol of strain energy.[5] The synthesis proceeds from readily available and inexpensive starting materials: methylsulfonylmethane (also known as dimethyl sulfone or DMSO₂) and epichlorohydrin.[6][7] The key to this transformation is the use of a dialkylmagnesium reagent, which acts as a "double base" to first deprotonate the methyl sulfone and then drive the cyclization cascade via a 3-sulfonylcyclobutanol intermediate.[5]

G Start Methylsulfonylmethane + Epichlorohydrin Mid 3-Sulfonylcyclobutanol Intermediate Start->Mid 1. Dialkylmagnesium 2. Activation End 1-(Methylsulfonyl)bicyclo[1.1.0]butane Mid->End Intramolecular Cyclization

Caption: Reaction pathway for the formation of the BCB intermediate.

Experimental Protocol:

Materials:

  • Methylsulfonylmethane (DMSO₂)

  • Epichlorohydrin

  • Dialkylmagnesium solution (e.g., Butyl-octyl magnesium in heptane)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add methylsulfonylmethane (1.0 eq). Dissolve in anhydrous THF.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add the dialkylmagnesium solution (2.2 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Electrophile Addition: After stirring for 1 hour at 0 °C, add epichlorohydrin (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Activation and Cyclization: Cool the mixture back to 0 °C. Add triethylamine (3.0 eq) followed by the dropwise addition of methanesulfonyl chloride (1.5 eq). Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield 1-(methylsulfonyl)bicyclo[1.1.0]butane.

Scientist's Note: The use of at least two equivalents of the magnesium base is critical to favor the formation of the desired cyclobutanol intermediate over potential side products like chloromethyl-substituted cyclopropanes.[5] The subsequent activation of the alcohol with MsCl facilitates the final intramolecular nucleophilic substitution to form the strained bicyclobutane ring.

Part 2: Strain-Release Amination

Principle and Rationale: The high degree of ring strain in the BCB intermediate makes it an excellent electrophile for reactions with nucleophiles.[4] The reaction proceeds via the cleavage of the central, bridging C-C bond, leading to the formation of a 1,3-disubstituted cyclobutane. For this synthesis, a protected amine source, such as benzylamine, is used as the nucleophile. Benzylamine is advantageous as the benzyl group can be readily removed in a subsequent step via hydrogenolysis.

Experimental Protocol:

Materials:

  • 1-(Methylsulfonyl)bicyclo[1.1.0]butane (from Part 1)

  • Benzylamine

  • Anhydrous acetonitrile (MeCN)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Methanol (MeOH)

Protocol:

  • Nucleophilic Addition: In a round-bottom flask, dissolve the 1-(methylsulfonyl)bicyclo[1.1.0]butane (1.0 eq) in anhydrous acetonitrile. Add benzylamine (1.2 eq) and stir the mixture at room temperature for 18-24 hours.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess benzylamine. The crude product is N-benzyl-3-(methylsulfonylmethyl)cyclobutan-1-amine.

  • Debenzylation (Hydrogenolysis): Dissolve the crude product in methanol. Carefully add 10% Pd/C catalyst (approx. 10 mol%).

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously for 12-24 hours at room temperature.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the crude free amine, 3-(methylsulfonylmethyl)cyclobutan-1-amine.

Scientist's Note: The strain-release reaction is typically clean and efficient. Monitoring the reaction by TLC or LC-MS is recommended to ensure complete consumption of the BCB starting material. The subsequent hydrogenolysis is a standard method for deprotection and is generally high-yielding.

Part 3: Formation and Isolation of the Hydrochloride Salt

Principle and Rationale: The free amine product is often an oil and can be susceptible to degradation (e.g., reaction with atmospheric CO₂). Converting it to a hydrochloride salt typically yields a stable, crystalline solid that is easier to handle, purify, and store.[8] This is achieved by treating a solution of the free amine with hydrochloric acid.

Experimental Protocol:

Materials:

  • Crude 3-(methylsulfonylmethyl)cyclobutan-1-amine (from Part 2)

  • Anhydrous diethyl ether (Et₂O) or Ethyl Acetate (EtOAc)

  • Hydrochloric acid solution (e.g., 2 M HCl in Et₂O)

Protocol:

  • Dissolution: Dissolve the crude free amine in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add the hydrochloric acid solution dropwise. A precipitate should form immediately.

  • Isolation: Continue stirring for 30 minutes at room temperature. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any non-basic impurities. Dry the solid under high vacuum to obtain the final product, 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride.

Scientist's Note: The amount of HCl solution added should be slightly in excess (e.g., 1.1 equivalents) to ensure complete salt formation. The purity of the final product can be assessed by melting point determination and the analytical methods listed below. If necessary, the salt can be further purified by recrystallization.

Data and Characterization

The final product and key intermediate should be characterized using standard analytical techniques to confirm their identity and purity.

Compound Technique Expected Characteristics
1-(Methylsulfonyl)bicyclo[1.1.0]butane ¹H NMRComplex aliphatic signals characteristic of the strained ring system.
¹³C NMRSignals for the sulfonyl methyl group and the unique carbons of the BCB core.
MS (ESI+)[M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight.
3-(Methylsulfonylmethyl)cyclobutan-1-amine HCl ¹H NMRSignals for the methyl sulfone (singlet, ~3.0 ppm), cyclobutane ring protons (multiplets), and the amine proton (broad singlet).
¹³C NMRSignals for the methyl sulfone, the CH₂SO₂ carbon, and the carbons of the cyclobutane ring, including the carbon bearing the amine.
MS (ESI+)[M+H]⁺ corresponding to the molecular weight of the free amine.
IR (KBr)Strong S=O stretching bands (~1300, 1150 cm⁻¹), N-H stretching bands.
Melting PointA sharp melting point indicates high purity.

Safety and Handling

  • Dialkylmagnesium reagents are highly pyrophoric and react violently with water. Handle only under an inert atmosphere in a well-ventilated fume hood.

  • Epichlorohydrin is a toxic and carcinogenic substance. Avoid inhalation and skin contact.

  • Methanesulfonyl chloride is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrogen gas is highly flammable. Perform hydrogenation in a well-ventilated area, away from ignition sources, and use appropriate safety equipment.

References

  • Gianatassio, R., et al. (2016). Strain-Release Amination. Science, 351(6270), 241–246. [Link]

  • Werner, N. W., & Casanova, J., Jr. (1963). Cyclobutylamine. Organic Syntheses, 43, 21. [Link]

  • Perez, C. (2020). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. CSU ScholarWorks. [Link]

  • Wang, Z., et al. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. [Link]

  • Wang, Y., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic Letters, 23(22), 8879–8883. [Link]

  • Wikipedia contributors. (2024). Methylsulfonylmethane. Wikipedia. [Link]

  • Park, J.-S., et al. (2022). Purification of Methylsulfonylmethane from Mixtures Containing Salt by Conventional Electrodialysis. Membranes, 12(4), 419. [Link]

  • Butawan, M., Benjamin, R. L., & Bloomer, R. J. (2017). Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement. Nutrients, 9(3), 290. [Link]

  • Maity, A., et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry. [Link]

  • Svatunek, D., et al. (2020). One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones. Organic Letters, 22(15), 5945–5949. [Link]

Sources

Application

Purification Strategies for 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride: A Detailed Technical Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive overview of robust purification methods for 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of robust purification methods for 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride, a polar, small-molecule amine salt. Given its high polarity, attributed to the sulfone moiety and the hydrochloride salt form, standard purification techniques require significant optimization. This document outlines detailed protocols for recrystallization, acid-base extraction, and advanced chromatographic techniques, explaining the rationale behind each procedural step. The aim is to equip researchers with the necessary tools to select and execute the most effective purification strategy based on impurity profile, scale, and desired final purity.

Introduction and Physicochemical Profile

3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride is a primary amine featuring a polar methylsulfonyl group and a cyclobutane core. As a hydrochloride salt, it exists in a cationic form, which significantly influences its physical properties. These characteristics present unique challenges for purification, as the compound exhibits high solubility in polar protic solvents and strong interactions with common stationary phases used in chromatography.

A thorough understanding of the molecule's properties is the cornerstone of developing an effective purification strategy.

Table 1: Physicochemical Properties of 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride and Related Analogs

PropertyValue / ObservationRationale & Implications for Purification
Molecular Formula C₆H₁₄ClNO₂S-
Molecular Weight 203.70 g/mol -
Structure Chemical StructureThe combination of an ionic salt, a polar sulfone group, and a small aliphatic ring results in a highly polar molecule.
Predicted pKa ~10.8[1][2][3]The cyclobutylamine moiety is basic. This pKa value is critical for developing acid-base extraction protocols, indicating that a pH > 11 is needed to ensure the existence of the free base form.
Predicted Solubility Water, Methanol: HighEthanol, Isopropanol: ModerateEthyl Acetate, DCM: LowHexanes, Toluene: InsolubleAs an amine salt, it is expected to be soluble in polar protic solvents and insoluble in non-polar aprotics.[4] This solubility profile is the basis for selecting recrystallization and extraction solvent systems. The sulfone group further increases polarity.[5][6]
Physical Form Likely a crystalline solidAmine hydrochlorides are typically crystalline solids, making recrystallization a primary purification method.[7][8]
Thermal Stability Moderate. Amine hydrochlorides can dissociate or decompose at elevated temperatures.[7][9]High temperatures during solvent evaporation or recrystallization should be used with caution to prevent degradation.[10][11]

Method Selection: A Strategic Approach

The optimal purification strategy depends on the nature and quantity of impurities. The following decision-making workflow provides a guide for selecting the most appropriate method.

MethodSelection cluster_refinement Post-Purification Refinement start Crude Product (>80% Purity?) recrystallization Recrystallization start->recrystallization Yes acid_base Acid-Base Extraction start->acid_base No (Complex Mixture) recrystallization->acid_base Impurities Co-crystallize chromatography Chromatography (SCX or RP-HPLC) acid_base->chromatography Impurities have similar basicity trituration Trituration / Slurry Wash acid_base->trituration Minor non-polar impurities remain chromatography->recrystallization Isolate as Free Base, then form salt and crystallize AcidBaseWorkflow start Crude HCl Salt dissolve Dissolve in Water start->dissolve basify Basify to pH > 12 (e.g., with 2M NaOH) dissolve->basify extract Extract with Organic Solvent (e.g., DCM, 3x) basify->extract wash Wash Combined Organic Layers (with brine) extract->wash dry Dry Organic Layer (over Na2SO4 or MgSO4) wash->dry filter_evap Filter and Evaporate (to yield free base) dry->filter_evap reform_salt Re-dissolve in Anhydrous Solvent (e.g., Ether) & Add HCl Solution filter_evap->reform_salt isolate Isolate Pure HCl Salt (by filtration) reform_salt->isolate

Caption: Workflow for purification by acid-base extraction.

Experimental Protocol:

  • Dissolution: Dissolve the crude hydrochloride salt in deionized water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add 2M sodium hydroxide (NaOH) solution with stirring until the pH is >12 (confirm with pH paper). The free base may appear as an oil or a fine precipitate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the free base into an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volumes).

    • Scientist's Note: The sulfone group imparts significant polarity even to the free base, so a relatively polar extraction solvent like DCM is often more efficient than less polar options.

  • Washing & Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or isopropanol). With stirring, add a stoichiometric amount (1.0 eq) of HCl solution (e.g., 2M HCl in diethyl ether) dropwise.

  • Isolation: The pure hydrochloride salt will precipitate. Stir for 30 minutes, then collect the solid by vacuum filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.

Protocol 3: Advanced Chromatographic Purification

For challenging separations where impurities are structurally similar to the product, chromatography is necessary. Due to the compound's polarity, specialized techniques are required.

Principle: Standard silica gel chromatography is generally ineffective for polar amines due to strong, irreversible binding to acidic silanol groups. [12][13]The most viable options are Strong Cation Exchange (SCX) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

A. Strong Cation Exchange (SCX) Chromatography

This method separates compounds based on charge.

  • Column & Equilibration: Use a pre-packed SCX cartridge. Equilibrate the cartridge with a neutral solvent, typically methanol.

  • Loading: Dissolve the crude hydrochloride salt in a minimal amount of methanol and load it onto the equilibrated cartridge. The protonated amine will bind to the negatively charged stationary phase.

  • Washing: Wash the cartridge with several column volumes of methanol to elute neutral and acidic impurities.

  • Elution: Elute the desired free base from the cartridge using a basic solution, most commonly 2M ammonia in methanol.

    • Scientist's Note: The ammonia is a strong enough base to deprotonate the bound amine, releasing it from the stationary phase.

  • Salt Formation: Collect the basic fractions containing the product, evaporate the solvent, and convert the resulting free base to the hydrochloride salt as described in Protocol 2, Step 5.

B. Reverse-Phase HPLC (RP-HPLC)

This method separates compounds based on polarity.

  • System Setup:

    • Column: C18 stationary phase.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water.

    • Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile or Methanol.

    • Scientist's Note: The acidic modifier is crucial. It protonates residual silanol groups on the stationary phase, reducing peak tailing, and ensures the analyte remains in its protonated, water-soluble form. [12]2. Method Development: Develop a gradient method, starting with a high concentration of Mobile Phase A (e.g., 95%) and gradually increasing the percentage of Mobile Phase B.

  • Purification: Inject the dissolved crude product and run the preparative HPLC method.

  • Fraction Analysis & Isolation: Collect fractions corresponding to the product peak. Combine the pure fractions and remove the solvents via lyophilization (freeze-drying) to obtain the product as its TFA or formate salt.

  • Salt Exchange (if necessary): If the hydrochloride salt is specifically required, the resulting TFA/formate salt can be converted using an ion-exchange resin or by performing an acid-base extraction as described in Protocol 2.

Table 2: Comparison of Advanced Purification Methods

MethodPrincipleProsCons
SCX Ion ExchangeHigh capacity; Excellent for removing non-basic impurities; Yields free base ready for desired salt formation.Requires a final salt formation step; May not separate from other basic impurities.
RP-HPLC PolarityHigh resolving power for structurally similar impurities; Direct analysis of fractions is simple.Lower capacity; Requires salt exchange if a specific counter-ion is needed; Co-eluting TFA can be difficult to remove.
HILIC HydrophilicityExcellent for very polar compounds; Uses volatile organic solvents. [14][15]Can be less robust than RP-HPLC; Method development can be complex.

Conclusion

The purification of 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride requires careful consideration of its highly polar and ionic nature. For routine purification of moderately pure material (>80%), recrystallization from a polar solvent/anti-solvent system like methanol/ethyl acetate is the most efficient and scalable method. When dealing with complex mixtures or impurities with similar solubility, acid-base extraction offers a robust and effective alternative. For the most challenging separations requiring the highest purity, SCX chromatography followed by salt formation provides a targeted approach, while preparative RP-HPLC offers the highest resolution for closely related analogs.

References

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  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75645, Cyclobutylamine. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Retrieved from [Link]

  • Kobets, L. V., Khod'ko, N. N., & Umreyko, D. S. (1977). Study of thermal stability of uranyl chloride aminates. Zhurnal Neorganicheskoi Khimii, 22(9), 2503-2507.
  • Martin, A., Wu, P. L., & Adjei, A. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 69(6), 659-665.
  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds (EP 2436381 A1).
  • Childs, S. L., Chyall, L. J., Dunlap, J. T., Smolenskaya, V. N., Stahly, B. C., & Stahly, G. P. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335–13342.
  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Bustamante, P., Ochoa, R., & Reillo, A. (1995). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Journal of Pharmaceutical Sciences, 84(6), 751-755.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Paruta, A. N. (1986). Solubility of sulfonamides in various solvents.
  • Tosoh Bioscience. (2011). Separation of Polar Molecules using a Stable Amino-bonded Phase HILIC Column.
  • ResearchGate. (2026, February 5). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated solubilities of sulfonamides investigated. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclobutylamine. Retrieved from [Link]

  • Hartono, A., Svendsen, H. F., & Hoff, K. A. (2014). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 53(12), 4847-4855.
  • Eide-Haugmo, I. (2011). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Eastern Kentucky University.
  • Jeliński, T., & Piekarski, H. (2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents.
  • ResearchGate. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]

  • Li, Y., et al. (2021). Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol. The Journal of Organic Chemistry, 86(21), 15333-15346.
  • Research and Reviews: A Journal of Pharmaceutical Science. (2022, May 4). A Brief Overview on Physicochemical Properties in Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23547760, 3-Methylcyclobutan-1-amine. Retrieved from [Link]

  • Kondratov, I. S., et al. (2019). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2019(12), 2263-2270.

Sources

Method

Analytical techniques for cyclobutane compound characterization

Application Note: Advanced Analytical Workflows for the Structural Elucidation of Cyclobutane Derivatives Executive Summary Cyclobutanes are increasingly utilized in medicinal chemistry and materials science due to their...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Analytical Workflows for the Structural Elucidation of Cyclobutane Derivatives

Executive Summary

Cyclobutanes are increasingly utilized in medicinal chemistry and materials science due to their ability to impart conformational restriction, improve metabolic stability, and act as unique mechanophores[1]. However, characterizing these highly strained four-membered rings presents distinct analytical challenges. The cyclobutane ring is not a planar square; it exists in a dynamic equilibrium between two puckered "butterfly" conformations to alleviate torsional strain, possessing a D2d​ symmetry that oscillates to a time-averaged D4h​ symmetry[2]. This application note details the causality behind experimental choices and provides self-validating protocols for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-Ray Diffraction (XRD) to ensure unambiguous structural elucidation.

NMR Spectroscopy: Stereochemical Assignment via Spin-Spin Coupling

The Causality of the Method: Because the cyclobutane ring is puckered, the dihedral angles between vicinal protons vary significantly from those in planar or larger cyclic systems. This conformational flexibility profoundly impacts the vicinal coupling constants ( 3JHH​ ), which are governed by the Karplus equation[2]. In relatively flat cyclobutanes, 3Jcis​ (6–10 Hz) is generally larger than 3Jtrans​ (2–7 Hz). However, if the steric effects of ring substituents or a trans-ring fusion cause strong puckering, the trans coupling can paradoxically become larger than the cis coupling[3]. Therefore, relying solely on 1D coupling constants without 2D NOESY correlations can lead to critical stereochemical misassignments.

Protocol 1: High-Resolution NMR Acquisition & Validation

  • Sample Preparation: Dissolve 5–10 mg of the cyclobutane derivative in 600 µL of a deuterated solvent with low viscosity (e.g., CDCl3​ or C6​D6​ ) to minimize line broadening and resolve fine splitting.

  • 1D 1H and 13C Acquisition: Acquire spectra at a minimum field strength of 400 MHz (preferably 600 MHz) to resolve complex second-order multiplet splitting caused by the geminal ( 2Jgem​ ) and vicinal ( 3Jvic​ ) couplings.

  • 2D NOESY/ROESY Execution: Set the mixing time ( tm​ ) between 300–500 ms.

  • Self-Validation (The 1,3-NOE Rule): For four-membered rings, NOEs between adjacent cis and trans protons are often similar in magnitude. To validate the stereochemistry, look specifically for 1,3-cross-peaks. An NOE between protons in a 1,3-relationship is diagnostic of a co-axial orientation, confirming the puckered stereocenter[3].

  • Data Extraction: Use spin-simulation software to extract exact J -values from the multiplets, validating the observed dihedral angle against the theoretical Karplus curve.

Mass Spectrometry: Fragmentation Fingerprinting

The Causality of the Method: Under electron ionization (EI) or collision-induced dissociation (CID), cyclobutanes typically undergo a retro-[2+2] cycloaddition cleavage, expelling an alkene (often ethylene, [M−C2​H4​]+∙ ) to relieve massive ring strain. In modern drug development, covalent inhibitors utilizing cyclobutane linkers exhibit unique macrocyclic rearrangement fragmentations when conjugated to glutathione (GSH) for clearance. For instance, methyl-cyclobutane linkers undergo a concerted 16-membered macrocyclic intermediate rearrangement with the γ -Glu residue of GSH, producing a highly abundant, diagnostic m/z 196 fragment that originates from two distant parts of the adduct[4].

Protocol 2: LC-MS/MS Workflow for Cyclobutane-Linker Metabolites

  • Chromatography: Inject the GSH-adduct sample onto a C18 reverse-phase column using a water/acetonitrile gradient buffered with 0.1% formic acid.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+).

  • MS/MS Fragmentation: Apply a normalized collision energy (NCE) of 25–35% to induce cleavage without obliterating intermediate ions.

  • Diagnostic Monitoring: Screen the spectra for the loss of the warhead and the formation of the m/z 196 (methyl-cyclobutane) or m/z 182 (unsubstituted cyclobutane) rearrangement ions[4].

  • Self-Validation ( MS3 Analysis): Isolate and perform MS3 on the m/z 196 ion to confirm the macrocyclic rearrangement structure. If the fragment is genuine, N-acetylation of the γ -Glu residue prior to injection will completely block this specific rearrangement, serving as a negative control[4].

X-Ray Crystallography: Overcoming Rotational Disorder

The Causality of the Method: At room temperature, cyclobutane derivatives often exhibit a rotationally-disordered phase due to the exceptionally low energy barrier of ring inversion. This dynamic puckering smears the electron density of the carbon atoms, making precise bond length and angle determination impossible. Cooling the crystal to cryogenic temperatures (e.g., 117 K) freezes the molecule into a single minimum of the double-well puckering potential, eliminating statistical disorder and allowing the accurate measurement of the characteristic ~31° dihedral angle[5].

Protocol 3: Low-Temperature XRD of Cyclobutane Derivatives

  • Crystallization: Grow single crystals via slow sublimation or vapor diffusion. Avoid melt-crystallization, as it almost exclusively yields rotationally-disordered high-temperature phases[5].

  • Mounting & Cooling: Mount a suitable crystal (e.g., 0.2 × 0.2 × 0.1 mm) on a cryoloop. Immediately transfer it to the diffractometer under a steady stream of N2​ gas cooled to 117 K.

  • Data Collection: Collect diffraction data using Mo-K α or Cu-K α radiation. Ensure high redundancy to accurately model any residual positional disorder.

  • Self-Validation (Refinement Monitoring): During anisotropic refinement, closely monitor the displacement parameters of the ring carbons. If elongated ellipsoids persist perpendicular to the ring plane despite cooling, the structure must be modeled as a statistical disorder of two bent molecules rather than a planar time-average[5].

Quantitative Data Summaries

Table 1: Key NMR & Crystallographic Parameters for Cyclobutanes

Parameter Typical Range / Value Diagnostic Significance

| 1H Chemical Shift | ~1.96 ppm (unsubstituted) | Baseline for substituent effects[2] | | 13C Chemical Shift | ~22.4 ppm (unsubstituted) | Sensitive to puckering & substituents[2] | | 3Jcis​ Coupling | 6 – 10 Hz | Dihedral angle dependent (Karplus)[3] | | 3Jtrans​ Coupling | 2 – 7 Hz | Can exceed cis in heavily puckered rings[3] | | 2Jgem​ Coupling | -10.9 to -14.4 Hz | Influenced by H-C-H bond angle[2] | | XRD Dihedral Angle | ~31° (at 117 K) | Confirms non-planar "butterfly" geometry[5] |

Table 2: Diagnostic Mass Spectrometry Fragmentation Pathways | Ion Type / Cleavage | m/z Shift / Formula | Mechanistic Origin | | :--- | :--- | :--- | | Retro-[2+2] Cleavage | [M−28]+∙ | Expulsion of ethylene ( C2​H4​ ) to relieve ring strain | | GSH Macrocyclic Adduct | m/z 182 | Rearrangement of unsubstituted cyclobutane linker[4] | | GSH Macrocyclic Adduct | m/z 196 | Rearrangement of methyl-cyclobutane linker[4] |

Analytical Workflow Visualization

Cyclobutane_Workflow Start Cyclobutane Derivative NMR NMR Spectroscopy (Solution State) Start->NMR MS Mass Spectrometry (Gas Phase) Start->MS XRD X-Ray Crystallography (Solid State) Start->XRD NMR_Data 1H/13C Shifts & J-Coupling Analysis NMR->NMR_Data MS_Data Fragmentation & Rearrangement Ions MS->MS_Data XRD_Data Puckering Angle & Bond Lengths XRD->XRD_Data Karplus Karplus Equation (Dihedral Angle) NMR_Data->Karplus Conformational Dynamics Metabolite Metabolite ID (e.g., GSH Adducts) MS_Data->Metabolite Cleavage Patterns LowTemp Low-Temp (117K) Data Collection XRD_Data->LowTemp Thermal Resolution Elucidation Complete 3D Structural Elucidation Karplus->Elucidation Metabolite->Elucidation LowTemp->Elucidation

Logical workflow for the 3D structural elucidation of cyclobutane derivatives.

References

  • Benchchem - An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes.2

  • MPG.PuRe - Crystal structure of cyclobutane at 117 K.5

  • ACS Publications (Journal of the American Society for Mass Spectrometry) - Macrocyclic Rearrangement Ion Fragmentation of Glutathione Conjugates of Cyclobutane-Containing Covalent BTK Inhibitors.4

  • NIH (PMC) - Cyclobutanes in Small‐Molecule Drug Candidates.1

  • RSC Publishing - Chapter 2: Assigning Molecular Configuration by Nuclear Magnetic Resonance.3

Sources

Application

Application Notes &amp; Protocols: A Guide to the Reductive Amination of Cyclobutanone Derivatives

Introduction: The Strategic Value of Cyclobutylamines in Modern Drug Discovery The cyclobutane motif has emerged from a synthetic curiosity to a cornerstone in medicinal chemistry.[1][2] Its unique, puckered three-dimens...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Cyclobutylamines in Modern Drug Discovery

The cyclobutane motif has emerged from a synthetic curiosity to a cornerstone in medicinal chemistry.[1][2] Its unique, puckered three-dimensional structure provides a rigid scaffold that can enhance metabolic stability, improve binding affinity, and offer novel intellectual property landscapes.[1][2] Among the various derivatives, cyclobutylamines are particularly pivotal, serving as key intermediates and core components in a wide array of bioactive molecules and pharmaceutical candidates.[3]

Reductive amination stands as one of the most robust and widely utilized methods for the synthesis of these valuable amines from their corresponding cyclobutanone precursors.[4] This one-pot reaction is prized for its operational simplicity, broad functional group tolerance, and efficiency in forming critical C-N bonds.[5] This guide provides an in-depth exploration of the underlying mechanism, a comparative analysis of common reagents, and a detailed, field-proven protocol for the successful reductive amination of cyclobutanone derivatives, tailored for researchers in synthetic and medicinal chemistry.

The Core Mechanism: A Two-Step, One-Pot Transformation

Reductive amination is a sequential reaction that converts a carbonyl group and an amine into a more substituted amine. The process elegantly combines two fundamental organic reactions—imine (or iminium ion) formation and subsequent reduction—within a single reaction vessel.[4][6]

The reaction proceeds as follows:

  • Imine/Iminium Ion Formation: The process begins with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the cyclobutanone. This forms a transient hemiaminal intermediate.[4] Under the neutral or weakly acidic conditions typical for this reaction, the hemiaminal undergoes dehydration, eliminating a molecule of water to form a C=N double bond.[4][7]

    • A primary amine (R-NH₂) will form a neutral imine .

    • A secondary amine (R₂-NH) will form a positively charged iminium ion .[8]

  • Hydride Reduction: A selective reducing agent, present in the same pot, then delivers a hydride (H⁻) to the electrophilic carbon of the imine or iminium ion.[7][9] This reduction of the C=N bond yields the final, more substituted amine product.[8] The key to a successful one-pot reaction is the use of a reducing agent that reduces the iminium ion intermediate significantly faster than it reduces the starting ketone.[5][10]

Reductive_Amination_Mechanism Cyclobutanone Cyclobutanone Hemiaminal Hemiaminal Intermediate Cyclobutanone->Hemiaminal Nucleophilic Attack Amine +   R-NH₂ (Amine) Amine->Hemiaminal Iminium Imine / Iminium Ion Hemiaminal->Iminium Dehydration (-H₂O) Product Cyclobutylamine Product Iminium->Product Reduction Hydride + [H⁻] (Reducing Agent) Hydride->Product

Caption: The mechanistic pathway of reductive amination.

Reagent Selection: The Key to a Successful Transformation

The choice of reducing agent is the most critical parameter in designing a reductive amination protocol. The ideal reagent must selectively reduce the imine/iminium intermediate without significantly affecting the starting cyclobutanone.

Comparative Analysis of Common Reducing Agents
ReagentChemical FormulaKey Characteristics & CausalityTypical Solvents
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Reagent of Choice. Mild and highly selective. The electron-withdrawing acetoxy groups moderate the hydride's reactivity, making it much faster at reducing protonated imines than neutral ketones.[5][11] Tolerates a wide range of functional groups and does not require strict pH control.[12]DCE, DCM, THF[11][13]
Sodium Cyanoborohydride NaBH₃CNA classic selective reagent. It is stable in mildly acidic conditions (pH 4-5) needed for imine formation.[7][9] Its primary drawback is its high toxicity and the potential generation of toxic hydrogen cyanide gas, especially under acidic workup conditions.[5][14]Methanol, Ethanol
Sodium Borohydride NaBH₄A powerful, less selective reducing agent. It can readily reduce the starting cyclobutanone, leading to cyclobutanol as a major byproduct and lower yields of the desired amine.[9] Best used in a two-step procedure where the imine is pre-formed before the reductant is added.[2][12]Methanol, Ethanol
Catalytic Hydrogenation H₂ / (Pd, Pt, Ni)A very effective and clean method. However, it is less chemoselective and can reduce other sensitive functional groups like alkenes, alkynes, or nitro groups that may be present in the substrate.[4] Requires specialized hydrogenation equipment.Methanol, Ethanol, Ethyl Acetate

DCE: 1,2-Dichloroethane; DCM: Dichloromethane; THF: Tetrahydrofuran.

The Role of Acid Catalysis

Ketones, including cyclobutanones, are generally less electrophilic than aldehydes.[5] Consequently, the initial imine formation can be slow. To accelerate this rate-limiting step, a stoichiometric amount of a weak acid, such as acetic acid (AcOH), is often added as a catalyst.[11][12] The acid protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.[10]

Detailed Experimental Protocol: Reductive Amination using STAB

This protocol describes a general, reliable one-pot procedure for the synthesis of a substituted cyclobutylamine from a cyclobutanone derivative and a primary or secondary amine using sodium triacetoxyborohydride (STAB).

4.1 Materials and Reagents

  • Cyclobutanone derivative (1.0 eq)

  • Amine (primary or secondary, 1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.3 - 1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Glacial Acetic Acid (optional, 1.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

4.2 Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Septa and needles

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

4.3 Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the cyclobutanone derivative (1.0 eq) and the selected amine (1.1 eq).

  • Solvent Addition: Add anhydrous DCE or DCM to achieve a concentration of approximately 0.1-0.2 M relative to the cyclobutanone. Begin stirring the mixture at room temperature.

  • Acid Catalyst (If Necessary): If the cyclobutanone or amine is unreactive, add glacial acetic acid (1.0 eq) to the stirring solution. Allow the mixture to stir for 20-30 minutes to facilitate imine formation.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.4 eq) to the reaction mixture in portions over 5-10 minutes. Note: STAB is moisture-sensitive; handle it quickly. The addition may cause some effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting cyclobutanone is consumed (typically 1-24 hours).

  • Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. This step neutralizes the acetic acid and hydrolyzes any remaining borohydride reagent.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (1x) and brine (1x). This removes residual salts and water.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure cyclobutylamine product.

Experimental Workflow Diagram

Workflow start_end start_end process process decision decision io io A 1. Combine Cyclobutanone & Amine in Anhydrous Solvent B 2. Stir under Inert Atmosphere (N₂/Ar) A->B C 3. Add STAB in Portions B->C D 4. Stir at Room Temperature (1-24h) C->D E Reaction Complete? D->E E->D No F 5. Quench with sat. NaHCO₃ E->F Yes G 6. Extract with Organic Solvent F->G H 7. Wash, Dry (Na₂SO₄), & Concentrate G->H I Crude Product H->I J 8. Purify via Column Chromatography I->J K Pure Cyclobutylamine J->K

Sources

Method

Application Notes and Protocols: Amide Coupling Reactions Involving Cyclobutane Carboxylic Acids

Introduction The amide bond is a cornerstone of modern medicinal chemistry and drug discovery, forming the backbone of peptides and finding its place in a vast array of pharmaceutical agents.[1][2][3] Cyclobutane rings a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The amide bond is a cornerstone of modern medicinal chemistry and drug discovery, forming the backbone of peptides and finding its place in a vast array of pharmaceutical agents.[1][2][3] Cyclobutane rings are increasingly incorporated into drug candidates to explore novel chemical space, improve metabolic stability, and fine-tune physicochemical properties.[4][5][6] Consequently, the efficient formation of amide bonds with cyclobutane carboxylic acids is a critical transformation for researchers in the pharmaceutical sciences.

This guide provides an in-depth exploration of amide coupling reactions involving cyclobutane carboxylic acids. We will delve into the mechanistic underpinnings of common coupling strategies, present detailed, field-proven protocols, and offer insights into overcoming the unique challenges posed by these sterically demanding substrates.

Mechanistic Considerations and Reagent Selection

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable, requiring high temperatures that are incompatible with complex molecules. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is the fundamental role of a coupling reagent.[2]

The choice of coupling reagent is paramount and depends on several factors, including the steric hindrance of both the cyclobutane carboxylic acid and the amine, the electronic properties of the substrates, and the desired reaction conditions. For cyclobutane carboxylic acids, the four-membered ring can present significant steric bulk, influencing the accessibility of the carbonyl carbon.[7]

Here, we discuss three major classes of coupling reagents and their applicability to cyclobutane-containing substrates.

Carbodiimides: The Workhorses

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are widely used for their accessibility and effectiveness.[8] The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the amine.

  • Mechanism of Action: The carboxylic acid adds to the carbodiimide, forming the highly reactive O-acylisourea. This intermediate can then react directly with the amine to form the amide and a urea byproduct.

  • Additives to Mitigate Side Reactions: A significant drawback of carbodiimides is the potential for racemization of chiral carboxylic acids and the formation of N-acylurea byproducts. To suppress these side reactions and improve efficiency, additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) are frequently employed.[8] These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions but still highly reactive towards amines.

  • Application to Cyclobutane Scaffolds: EDC is particularly advantageous in many applications due to the water-solubility of its urea byproduct, which simplifies purification through aqueous workup.[6][8] This is a notable advantage over DCC, whose dicyclohexylurea byproduct is often difficult to remove from the desired product.[8]

Uronium/Aminium Salts: The High-Performance Options

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are renowned for their high efficiency and rapid reaction times, especially in challenging couplings.[8][9]

  • Mechanism of Action: These reagents react with the carboxylate to form a highly reactive acyluronium species, which then rapidly forms an active ester with the benzotriazole moiety (e.g., OAt or OBt ester).[9] This active ester subsequently reacts with the amine.

  • The "7-Aza Effect" of HATU: HATU often outperforms HBTU, particularly with sterically hindered substrates.[9] This is attributed to the "7-aza effect," where the nitrogen atom in the pyridine ring of the HOAt leaving group can participate in the reaction, accelerating the rate of aminolysis.[9]

  • Considerations for Cyclobutane Couplings: While highly effective, uronium salt byproducts can sometimes be challenging to remove.[6] For instance, the tetramethylurea (TMU) byproduct from HBTU can be difficult to separate from the product.[6]

Phosphonium Salts: The Specialists for Difficult Couplings

Phosphonium salts, such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), are another class of powerful coupling reagents.

  • Mechanism of Action: Similar to uronium salts, phosphonium reagents activate carboxylic acids to form active esters. A key advantage is that they do not form guanidinium byproducts, which can be a side reaction with uronium salts.[2]

  • Advantages: PyBOP is particularly useful for couplings that are prone to racemization and for sterically demanding substrates.[8] A significant benefit of phosphonium salts like PyBOP is the avoidance of the highly carcinogenic byproduct HMPA that is generated from the use of BOP.[10]

Data Presentation: Comparison of Common Coupling Reagents
Coupling Reagent SystemTypical BaseTypical Solvent(s)Key AdvantagesCommon Challenges
EDC/HOBt DIPEA, Et₃NDCM, DMFWater-soluble byproduct (EDC), cost-effective.[6][8]Slower reaction times, potential for racemization.[8]
HBTU DIPEA, Et₃NDMF, NMPFast reactions, high yields.[8]Tetramethylurea byproduct can be difficult to remove.[6]
HATU DIPEA, CollidineDMF, NMPVery fast, highly efficient for hindered substrates.[8][9]Higher cost, potential for side reactions with the free amine.[8]
PyBOP DIPEA, Et₃NDMF, DCMExcellent for sterically hindered couplings, low racemization.[8]Byproducts can require chromatographic purification.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific cyclobutane carboxylic acid and amine being coupled.

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol is a robust starting point for many cyclobutane carboxylic acid couplings, balancing efficiency with cost-effectiveness and ease of purification.

Step-by-Step Methodology:
  • Preparation: To a solution of the cyclobutane carboxylic acid (1.0 equivalent) in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), 0.1-0.5 M), add HOBt (1.2 equivalents).

  • Activation: Add EDC (1.2 equivalents) to the solution and stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the amine (1.1 equivalents) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0-3.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • If using DCM, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • If using DMF, dilute the reaction with ethyl acetate and wash with 5% aqueous LiCl (to remove DMF), followed by 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_prep Preparation & Activation cluster_coupling Coupling Reaction cluster_purification Work-up & Purification Acid Cyclobutane Carboxylic Acid EDC EDC Acid->EDC 1. Add to solvent HOBt HOBt HOBt->EDC Activated_Ester Activated Ester Intermediate EDC->Activated_Ester 2. Stir 15-30 min Solvent Anhydrous Solvent (DCM or DMF) Reaction_Mixture Reaction Mixture (Stir 4-24h at RT) Activated_Ester->Reaction_Mixture Amine Amine Amine->Reaction_Mixture Base Base (DIPEA) Base->Reaction_Mixture Workup Aqueous Work-up Reaction_Mixture->Workup 3. Monitor by TLC/LC-MS Drying Dry & Concentrate Workup->Drying Purification Column Chromatography Drying->Purification Final_Product Purified Amide Purification->Final_Product

Caption: Workflow for EDC/HOBt mediated amide coupling.

Protocol 2: General Procedure for Amide Coupling using HATU

This protocol is recommended for more challenging couplings, such as those involving sterically hindered amines or acids, where faster reaction times are desired.

Step-by-Step Methodology:
  • Pre-activation: To a solution of the cyclobutane carboxylic acid (1.0 equivalent) in anhydrous DMF (0.1-0.5 M), add HATU (1.1 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 5-15 minutes.

  • Amine Addition: Add the amine (1.2 equivalents) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl (aq), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G cluster_activation Pre-activation cluster_coupling Coupling cluster_purification Purification Acid Cyclobutane Carboxylic Acid Preactivation_Mix Stir 5-15 min Acid->Preactivation_Mix HATU HATU HATU->Preactivation_Mix Base DIPEA Base->Preactivation_Mix Solvent Anhydrous DMF Solvent->Preactivation_Mix Activated_Ester OAt Active Ester Preactivation_Mix->Activated_Ester Coupling_Mix Stir 1-4h at RT Activated_Ester->Coupling_Mix Amine Amine Amine->Coupling_Mix Workup Work-up with EtOAc & LiCl wash Coupling_Mix->Workup Monitor by TLC/LC-MS Drying Dry & Concentrate Workup->Drying Chromatography Column Chromatography Drying->Chromatography Final_Product Purified Amide Chromatography->Final_Product

Sources

Application

Application Notes and Protocols: 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride in Medicinal Chemistry

An In-Depth Guide for Medicinal Chemists Introduction: Embracing Three-Dimensionality in Drug Design The landscape of medicinal chemistry is continually evolving, with a pronounced shift away from flat, aromatic-rich mol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Medicinal Chemists

Introduction: Embracing Three-Dimensionality in Drug Design

The landscape of medicinal chemistry is continually evolving, with a pronounced shift away from flat, aromatic-rich molecules towards scaffolds that offer greater three-dimensional (3D) complexity. Saturated carbocycles, particularly strained ring systems like cyclobutanes, are at the forefront of this movement.[1][2] These motifs serve as versatile bioisosteres, introducing conformational rigidity and improving metabolic stability, thereby enhancing the pharmacological profiles of drug candidates.[3]

3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride (CAS: 2361645-05-6) is a bifunctional building block that epitomizes this design philosophy.[4] It synergistically combines the structural advantages of a puckered cyclobutane core with the desirable physicochemical properties of a methylsulfonyl group and the synthetic versatility of a primary amine. This guide provides a comprehensive overview of its application, including the scientific rationale for its use and detailed protocols for its incorporation into drug discovery workflows.

Scientific Rationale: A Trifecta of Favorable Properties

The utility of 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride stems from the unique contributions of its three primary structural components. Understanding these contributions is key to leveraging this building block for targeted drug design.

  • The Cyclobutane Core: Unlike flexible alkyl chains or larger cycloalkanes, the cyclobutane ring is conformationally restricted, adopting a rigid, puckered geometry.[2] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to increased potency.[3] Furthermore, its compact, 3D nature allows for novel vector orientations of substituents, enabling exploration of previously inaccessible chemical space. The saturated nature of the ring also frequently imparts greater metabolic stability compared to more labile structures.[5]

  • The Methylsulfonyl Moiety: The methylsulfone group is a powerful modulator of physicochemical properties.[6] As a strong hydrogen bond acceptor and a polar, non-basic functional group, it can significantly enhance aqueous solubility and improve absorption, distribution, metabolism, and excretion (ADME) profiles. Its strong electron-withdrawing nature can also influence the pKa of nearby functionalities. Critically, the sulfone group is exceptionally stable to metabolic degradation, making it an attractive feature for designing durable drug candidates.[6]

  • The Primary Amine Handle: The cyclobutylamine moiety serves as the primary point of synthetic attachment. This nucleophilic primary amine is a versatile functional group that can readily participate in a wide array of robust and well-established chemical transformations, most notably amide bond formations and reductive aminations. This allows for the straightforward generation of large, diverse libraries of compounds for screening.

G main 3-(Methylsulfonylmethyl)cyclobutan-1-amine cyclobutane Cyclobutane Core main->cyclobutane sulfone Methylsulfonyl Group main->sulfone amine Primary Amine main->amine prop_cyclo • Conformational Rigidity • Metabolic Stability • 3D Vector Orientation cyclobutane->prop_cyclo Provides prop_sulfone • ↑ Solubility (Polarity) • H-Bond Acceptor • Metabolic Stability sulfone->prop_sulfone Imparts prop_amine • Versatile Reactive Handle • Basic Center (pKa) • Library Synthesis amine->prop_amine Enables

Caption: Key structural components and their contributions.

Physicochemical Data

A summary of the key properties of the title compound is presented below.

PropertyValueSource
CAS Number 2361645-05-6[4]
Molecular Formula C₆H₁₄ClNO₂S[4]
Molecular Weight 199.7 g/mol [4]
Appearance White to off-white solidTypical
Solubility Soluble in water, methanolTypical

Experimental Protocols & Methodologies

The primary amine of 3-(methylsulfonylmethyl)cyclobutan-1-amine serves as a versatile anchor for derivatization. The following protocols describe two of the most common and robust methods for its elaboration: amide coupling and reductive amination.

Protocol 1: Synthesis of a Carboxamide Derivative via Amide Coupling

This protocol details a general procedure for coupling the title amine with a carboxylic acid to form an amide bond, a cornerstone reaction in medicinal chemistry.

Expert Insight: The choice of coupling reagent is critical. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient modern coupling reagent that minimizes side reactions and is particularly effective for coupling sterically hindered substrates. A tertiary amine base like diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt of the starting amine and the acid formed during the reaction without acting as a competing nucleophile.

Methodology:

  • Reagent Preparation:

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the desired carboxylic acid (1.0 eq).

    • Add 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride (1.1 eq).

    • Dissolve the solids in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Activation and Coupling:

    • Add HATU (1.2 eq) to the solution.

    • Add DIPEA (3.0 eq) dropwise while stirring. The additional base ensures the free amine is present and facilitates the coupling reaction.

    • Allow the reaction to stir at room temperature for 2-16 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up and Isolation:

    • Once complete, dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of a Secondary Amine via Reductive Amination

This protocol describes the reaction of the title amine with an aldehyde or ketone to form a secondary amine, providing an alternative and crucial diversification strategy.

Expert Insight: This one-pot procedure relies on the formation of an intermediate imine (or enamine), which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice because it is mild, selective for imines in the presence of carbonyls, and does not react with the acidic co-product (acetic acid), which can help catalyze imine formation.

Methodology:

  • Reagent Preparation:

    • In a round-bottom flask, dissolve 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like Dichloroethane (DCE) or Tetrahydrofuran (THF) (approx. 0.1-0.2 M).

    • Add DIPEA (1.1 eq) to neutralize the hydrochloride salt. Stir for 10 minutes.

  • Reduction:

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution. The reaction may be mildly exothermic.

    • Allow the reaction to stir at room temperature for 4-24 hours.

  • Reaction Monitoring:

    • Monitor the disappearance of starting materials and the formation of the product by LC-MS.

  • Work-up and Isolation:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & Characterization:

    • Purify the crude material via flash column chromatography (silica gel or reverse phase, as appropriate) and characterize the final product by NMR and HRMS as described in Protocol 1.

Application in a Drug Discovery Workflow: A Case Study

To illustrate its utility, consider a hypothetical fragment-based or lead optimization campaign targeting a protein kinase. The goal is to develop a selective inhibitor by exploring the chemical space around a known hinge-binding pharmacophore. 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride can serve as a 3D-rich scaffold to present various recognition elements.

G A Building Block (3-(MeSO2CH2)C4H6NH2) B Library Synthesis (Amide Coupling / Reductive Amination) A->B Protocol 1 & 2 C Primary Screening (e.g., Kinase Assay) B->C D Hit Identification (Potency & Selectivity Filter) C->D E SAR Exploration D->E F Lead Optimization (ADME/Tox Profiling) E->F

Caption: A typical drug discovery workflow utilizing the building block.

A library can be synthesized by coupling the amine with a collection of carboxylic acids or aldehydes representing different pharmacophoric groups (e.g., heterocycles, substituted phenyl rings). The resulting compounds are then screened for activity.

Hypothetical Structure-Activity Relationship (SAR) Data

The following table illustrates a hypothetical SAR for a series of amide derivatives targeting "Kinase X". This demonstrates how systematic modification can be used to probe the target's binding pocket.

Compound IDR-Group (from R-COOH)IC₅₀ (nM) for Kinase XRationale for Change
LEAD-001 Phenyl850Initial hit, exploring hydrophobic pocket.
LEAD-002 4-Fluorophenyl420Probing for halogen bond interactions.
LEAD-003 4-Hydroxyphenyl>10,000Hydroxyl group is disfavored; likely a hydrophobic pocket.
LEAD-004 Pyridin-4-yl150Introduces H-bond acceptor, potentially interacting with hinge region.
LEAD-005 Isoquinoline-6-yl25Extends into a deeper hydrophobic pocket while maintaining hinge interaction.

This iterative process of synthesis and testing, enabled by the versatile reactivity of the primary amine, allows for rapid exploration of the SAR to identify potent and selective leads.[7]

Conclusion

3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. By providing a conformationally constrained, metabolically robust, and synthetically accessible scaffold, it enables the creation of diverse compound libraries with favorable, drug-like properties. Its intelligent design, combining a 3D core with property-enhancing functional groups, makes it an invaluable asset in the pursuit of novel therapeutics. The protocols and workflows described herein provide a solid foundation for researchers to unlock the full potential of this powerful building block in their drug discovery programs.

References

  • US4929629A - Therapeutic compound - Google P
  • 3-(methylsulfanyl)cyclobutan-1-amine hydrochloride | CAS 2138424-91-4 - American Elements. [Link]

  • US6376552B1 - Treatment of gallstones - Google P
  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC. [Link]

  • Ken Chow Inventions, Patents and Patent Applications - Justia Patents Search. [Link]

  • US8114885B2 - Chemical compounds - Google P
  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC. [Link]

  • cumulative supplement 12 - DrugPatentWatch. [Link]

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks. [Link]

  • cyclobutylamine - Organic Syntheses Procedure. [Link]

  • CN112608243A - Synthesis method of trans-3-aminobutanol - Google P
  • Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth - University of Strathclyde. [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Publishing. [Link]

  • Chemists synthesize an improved building block for medicines - EurekAlert!. [Link]

  • One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones - PMC - NIH. [Link]

  • 3-Methylcyclobutan-1-amine | C5H11N | CID 23547760 - PubChem. [Link]

  • Structure Activity Relationships - Drug Design Org. [Link]

  • Medicinal Chemistry and Structure-Activity Relationships - ResearchGate. [Link]

  • Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis - Cal Poly Pomona. [Link]

Sources

Method

High-throughput screening with 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride

Integration of 3-(Methylsulfonylmethyl)cyclobutan-1-amine Hydrochloride into DNA-Encoded Libraries (DEL) and Fragment-Based Drug Discovery (FBDD) Scientific Rationale & Introduction Modern drug discovery has increasingly...

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Author: BenchChem Technical Support Team. Date: April 2026

Integration of 3-(Methylsulfonylmethyl)cyclobutan-1-amine Hydrochloride into DNA-Encoded Libraries (DEL) and Fragment-Based Drug Discovery (FBDD)

Scientific Rationale & Introduction

Modern drug discovery has increasingly shifted away from planar, sp²-hybridized aromatic molecules toward three-dimensional, sp³-rich scaffolds. Increasing the fraction of sp³ carbons ( Fsp3​ ) in a screening library strongly correlates with improved aqueous solubility, reduced off-target promiscuity, and higher clinical success rates[1].

3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride is a highly privileged building block designed specifically to address these developability challenges. It combines two critical structural features:

  • The Cyclobutane Core: Unlike flat benzene rings, the rigid cyclobutane ring enforces a distinct 3D conformation, projecting substituents into vectors that are inaccessible to planar molecules[2].

  • The Methylsulfonyl Group (-SO₂Me): This moiety acts as a potent hydrogen bond acceptor and a highly stable bioisostere for sulfonamides and primary amides. It maintains the necessary polar interactions with target proteins (e.g., kinase hinge regions) while completely bypassing the metabolic liabilities—such as N-acetylation or enzymatic hydrolysis—associated with traditional amides[3].

As a primary amine hydrochloride, this compound is perfectly primed for integration into High-Throughput Screening (HTS) platforms, most notably DNA-Encoded Libraries (DEL) and Fragment-Based Drug Discovery (FBDD) arrays.

Application Workflow 1: DNA-Encoded Library (DEL) Synthesis

In DEL technology, billions of small molecules are synthesized using a "split-and-pool" methodology, where each chemical step is tracked by the enzymatic ligation of a unique DNA barcode[4]. The primary amine of 3-(Methylsulfonylmethyl)cyclobutan-1-amine allows for highly efficient on-DNA amide coupling.

Causality in Protocol Design

When performing acylation on DNA, traditional coupling reagents like EDC/sNHS often require strict pH control and can lead to DNA depurination or cross-reactivity. To ensure a self-validating, high-yielding system, this protocol utilizes DMT-MM [4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride]. DMT-MM forms a stable active ester in aqueous environments, driving the coupling of aliphatic sp³-amines to DNA-conjugated carboxylates to near-quantitative yields without degrading the DNA headpiece[5].

Step-by-Step Protocol: On-DNA Amide Coupling
  • Preparation: Dissolve the DNA-headpiece-carboxylate (1 mM) in 250 mM MOPS buffer (pH 8.0). Note: MOPS is utilized instead of Tris to prevent competitive amine scavenging by the buffer.

  • Activation: Add 50 equivalents of DMT-MM to the reaction mixture. Incubate at 25°C for 15 minutes to allow the formation of the active triazine ester.

  • Neutralization & Coupling: In a separate vial, dissolve 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride (100 equivalents) in water. Add N,N -Diisopropylethylamine (DIPEA, 120 equivalents) to neutralize the hydrochloride salt, freeing the primary amine for nucleophilic attack. Add this solution to the activated DNA mixture.

  • Incubation: Shake the reaction at room temperature for 12 hours.

  • Precipitation (Quality Control): Add 10% volume of 5 M NaCl and 3 volumes of cold absolute ethanol. Chill at -20°C for 2 hours, then centrifuge at 14,000 x g for 30 minutes. The DNA-encoded fragment will pellet, while unreacted small molecules remain in the supernatant.

  • Validation: Analyze the resuspended pellet via LC-MS to confirm the +175 Da mass shift corresponding to the successful coupling of the cyclobutane fragment.

DEL_Workflow N1 DNA Headpiece (Carboxylic Acid) N3 Amide Coupling (DMT-MM, pH 8.0) N1->N3 N2 3-(Methylsulfonylmethyl) cyclobutan-1-amine HCl N2->N3 N4 DNA-Encoded Fragment N3->N4 >95% Yield N5 Enzymatic Ligation (Barcode Tagging) N4->N5 N6 Split-and-Pool HTS N5->N6

Caption: Workflow for incorporating the sp3-rich amine into a DNA-Encoded Library.

Application Workflow 2: Fragment-Based Screening (SPR)

For FBDD, the free base of the compound serves as an ideal low-molecular-weight fragment. Because fragments bind with low affinity (typically KD​ in the μM to mM range), highly sensitive biophysical techniques like Surface Plasmon Resonance (SPR) are required to detect binding kinetics.

Causality in Protocol Design

Fragment libraries require screening at high concentrations (e.g., 500 µM), necessitating the use of DMSO to maintain solubility. However, DMSO causes massive bulk refractive index shifts in SPR. A self-validating SPR protocol must include a rigorous DMSO calibration curve and a reference flow cell to subtract non-specific binding and bulk effects, ensuring that the observed Response Units (RU) are purely due to the cyclobutane fragment binding to the target.

Step-by-Step Protocol: SPR Fragment Screening
  • Target Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of ~3000 RU to maximize the theoretical maximum response ( Rmax​ ) for small fragments.

  • Solvent Correction: Prepare a 5% to 5.5% DMSO calibration series in running buffer (PBS-P+). Inject across all flow cells to create a solvent correction curve.

  • Primary Screen: Inject 3-(Methylsulfonylmethyl)cyclobutan-1-amine at a single concentration of 500 µM at a flow rate of 30 µL/min. Include a 30-second contact time and a 60-second dissociation phase.

  • Hit Validation (Dose-Response): If the fragment yields a square-wave binding profile with an RU > 20% of the theoretical Rmax​ , proceed to multi-cycle kinetics. Inject a 2-fold dilution series from 1 mM down to 15.6 µM.

  • Data Analysis: Fit the steady-state affinity data using a 1:1 binding model to determine the KD​ .

SPR_Cascade S1 Target Immobilization (CM5 Sensor Chip) S2 Fragment Library Injection (incl. Cyclobutane amine) S1->S2 S3 Primary Screen (Single Concentration) S2->S3 S4 Hit Validation (Dose-Response KD) S3->S4 Hit Selection S5 X-Ray Crystallography (Binding Pose) S4->S5 Validated Hits

Caption: Fragment-based HTS cascade using Surface Plasmon Resonance (SPR).

Quantitative Data & Physicochemical Profiling

The structural properties of 3-(Methylsulfonylmethyl)cyclobutan-1-amine make it a superior candidate for HTS compared to traditional planar amines. Table 1 summarizes its rule-of-three (Ro3) compliant properties, while Table 2 highlights its robust reactivity in combinatorial settings.

Table 1: Physicochemical Properties (Free Base)

PropertyValueImplication for Drug Discovery
Molecular Weight 177.26 g/mol Ideal for FBDD (Ro3 compliant: MW < 300).
Fsp3​ (Fraction sp³) 1.0 (100%)High 3D character; correlates with clinical success[1].
H-Bond Acceptors (HBA) 3 (-SO₂, -NH₂)Excellent potential for kinase hinge interactions[3].
H-Bond Donors (HBD) 2 (-NH₂)Allows for diverse functionalization (acylation, alkylation).
cLogP ~ -0.4Highly hydrophilic; excellent aqueous solubility for HTS.

Table 2: Comparative On-DNA Coupling Efficiencies

Amine ClassCoupling ReagentBuffer SystemConversion Yield
Standard Aromatic AmineEDC / sNHSpH 6.065 - 75%
Cyclobutane sp³-Amine EDC / sNHSpH 6.070 - 80%
Cyclobutane sp³-Amine DMT-MMpH 8.0 (MOPS)> 95%

References

  • Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes ACS Catalysis URL:[Link]

  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade Chemical Science (RSC Publishing) URL:[Link]

  • Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide ACS Medicinal Chemistry Letters (PMC) URL:[Link]

  • DNA-Encoded Library Screening as Core Platform Technology in Drug Discovery: Its Synthetic Method Development and Applications in DEL Synthesis Journal of Medicinal Chemistry URL:[Link]

  • Solid-phase DNA-encoded Library Technology RSC Books URL:[Link]

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Application

Application Notes and Protocols for 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride

Abstract This document provides a comprehensive guide to the safe handling, storage, and laboratory use of 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride. As a specialized chemical intermediate, likely utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and laboratory use of 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride. As a specialized chemical intermediate, likely utilized in medicinal chemistry and drug discovery, understanding its properties is crucial for ensuring experimental integrity and personnel safety. This guide synthesizes information from structurally related compounds and established chemical safety principles to provide a robust framework for researchers, scientists, and drug development professionals. All protocols and recommendations are designed to be self-validating, emphasizing the causality behind each procedural step.

Introduction: Chemical Profile and Significance

3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride is a substituted cyclobutylamine derivative. Its structure, featuring a primary amine hydrochloride, a sulfone group, and a cyclobutane ring, suggests its potential as a key building block in the synthesis of novel therapeutic agents. The amine group provides a nucleophilic center and a site for salt formation, enhancing aqueous solubility, while the sulfone group can act as a hydrogen bond acceptor, influencing the molecule's pharmacokinetic properties. The rigid cyclobutane scaffold introduces a specific three-dimensional geometry into a target molecule.

Due to the limited publicly available data for this specific compound, this guide draws upon safety and handling information for structurally analogous amine hydrochlorides and sulfone-containing molecules.[1][2][3] The principles outlined herein are based on established best practices for laboratory chemical management.[4]

Hazard Identification and Safety Precautions

Based on data from similar amine hydrochloride compounds, 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride should be treated as a hazardous substance. The primary hazards are associated with its potential for skin and eye irritation, and possible respiratory tract irritation if inhaled as a dust.[1][3]

Table 1: Hazard Summary for Structurally Related Amine Hydrochlorides

Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation (Category 2)Causes skin irritation.[3]P264, P280, P302+P352, P332+P313
Eye Irritation (Category 2A)Causes serious eye irritation.[3]P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationMay cause respiratory irritation.[2]P261, P271, P304+P340, P312
Acute Toxicity (Oral, Category 4)Harmful if swallowed.[2][5]P264, P270, P301+P312, P330
Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling. The following PPE is mandatory to minimize exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[6][7]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[7][8]

  • Skin and Body Protection: A lab coat is required. For larger quantities, a chemical-resistant apron or a full protective suit may be necessary.[2][7]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with an appropriate particulate filter.[8]

The following diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Selection_Workflow start Start: Handling Compound dust_risk Potential for Dust Generation? start->dust_risk respirator Wear NIOSH-approved respirator dust_risk->respirator Yes no_respirator Standard ventilation sufficient dust_risk->no_respirator No splash_risk Risk of Splash? goggles_shield Wear safety goggles and/or face shield splash_risk->goggles_shield Yes gloves_coat Wear nitrile gloves and lab coat splash_risk->gloves_coat No large_quantity Handling Large Quantities? apron_suit Consider chemical apron or full suit large_quantity->apron_suit Yes end Proceed with Caution large_quantity->end No respirator->splash_risk no_respirator->splash_risk goggles_shield->large_quantity gloves_coat->large_quantity apron_suit->end

Caption: PPE Selection Workflow.

Chemical Stability and Storage Protocols

Stability Profile
  • Hygroscopicity: Amine hydrochloride salts are often hygroscopic, meaning they can absorb moisture from the air.[5][9] This can lead to caking of the solid and may affect the accuracy of weighing.

  • Light Sensitivity: While not explicitly documented for this compound, many complex organic molecules can be sensitive to light, which may cause degradation over time.[9][10]

  • Thermal Stability: The compound is expected to be stable under normal laboratory temperatures. However, high temperatures should be avoided to prevent decomposition.

  • Incompatibilities: Avoid strong oxidizing agents and strong bases. Strong bases will deprotonate the amine hydrochloride to the free amine, which may have different reactivity and stability.[5]

Recommended Storage Conditions

To ensure the long-term integrity of 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride, the following storage protocol is recommended:

Table 2: Storage Condition Parameters

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[6][11] Recommended: 2-8°C.[2]Minimizes degradation and reduces the uptake of atmospheric moisture.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[2]Protects against moisture and potential oxidative degradation.
Container Keep in a tightly sealed, opaque or amber glass vial.[10][11]Prevents moisture ingress and protects from light.
Location Store in a well-ventilated, designated chemical storage cabinet away from incompatible materials.[6]Ensures safety and prevents accidental reactions.

The following diagram outlines the optimal storage workflow.

Storage_Workflow receive Receive Compound inspect Inspect Container Seal receive->inspect transfer Transfer to Amber Vial (if necessary) inspect->transfer Seal compromised purge Purge with Inert Gas (Argon or Nitrogen) inspect->purge Seal intact transfer->purge seal Seal Tightly with Parafilm purge->seal label Label with Name, Date, and Hazard Info seal->label store Store at 2-8°C in Designated Cabinet label->store end Storage Complete store->end

Caption: Recommended Storage Workflow.

Handling and Use Protocols

General Handling
  • All handling should be performed in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust.[7][8]

  • Avoid contact with skin and eyes.[6]

  • Do not eat, drink, or smoke when using this product.[11]

  • Wash hands thoroughly after handling.[2][11]

Protocol for Weighing and Preparing Solutions

Objective: To accurately weigh the compound and prepare a stock solution while minimizing exposure and moisture uptake.

Materials:

  • 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Volumetric flask

  • Appropriate solvent (e.g., DMSO, water, methanol)

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Don all required PPE. Ensure the analytical balance is clean and located in a draft-free area, preferably within a fume hood or ventilated enclosure.

  • Equilibration: Allow the sealed container of the compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: In the fume hood, briefly open the container. Using a clean spatula, quickly transfer the desired amount of the solid to a weighing boat. Minimize the time the container is open.

  • Sealing: Immediately and tightly reseal the main container, reinforcing the seal with parafilm if necessary. Purge with inert gas before sealing for long-term storage.

  • Dissolution: Transfer the weighed solid to a volumetric flask. Add a small amount of the chosen solvent to dissolve the solid completely. Once dissolved, dilute to the final volume with the solvent.

  • Storage of Solution: If the solution is not for immediate use, store it in a tightly sealed vial, protected from light, and at an appropriate temperature (e.g., -20°C or -80°C) to maintain stability.

Spill and Waste Management

  • Spill Response: In case of a spill, evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[8] Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[2] Ventilate the area and wash the spill site after material pickup is complete.[7]

  • Waste Disposal: Dispose of unused material and contaminated items in accordance with local, state, and federal regulations for hazardous chemical waste.[11] Do not allow the product to enter drains.[2]

First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[2][5]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][5]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[5][11]

References

  • NextSDS. (n.d.). (1s,3s)-3-(methanesulfonylmethyl)cyclobutan-1-amine hydrochloride - Chemical Substance Information.
  • Tokyo Chemical Industry. (2026, January 29). SAFETY DATA SHEET.
  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
  • Fisher Scientific. (2010, October 29). SAFETY DATA SHEET - Methylamine hydrochloride.
  • Sigma-Aldrich. (n.d.). 3,3-dimethylcyclobutan-1-amine hydrochloride.
  • CymitQuimica. (2024, November 1). SAFETY DATA SHEET - 4-(Methylsulfonyl)cyclohexan-1-amine hydrochloride.
  • ECHA. (n.d.). 3-(methylsulfanyl)cyclobutan-1-amine hydrochloride — Chemical Substance Information.
  • Moravek. (2023, October 24). A Beginner's Guide to Chemical Storage Best Practices.
  • BenchChem. (2025, December). Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis.
  • Google Patents. (n.d.). US20200392074A1 - Method for preparing an amine hydrochloride suspension.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?.
  • ChemicalBook. (2025, July 16). N-(2-Ethoxy-phenyl)-oxalamic acid ethyl ester | 24439-50-7.
  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents.
  • ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - (R)-3-METHYL-1-PHENYLBUTAN-1-AMINE-HCl.
  • Showa Chemical. (2023, August 22). Dimethylamine Hydrochloride - Safety Data Sheet (SDS).
  • Enamine. (n.d.). Safety Data Sheet.
  • ResearchGate. (2025, August 6). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective.
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Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of 3-(Methylsulfonylmethyl)cyclobutan-1-amine Hydrochloride

Introduction The cyclobutane motif is a valuable scaffold in modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as metabolic stability and improved binding affinity by...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The cyclobutane motif is a valuable scaffold in modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as metabolic stability and improved binding affinity by introducing three-dimensionality.[1] This guide provides a comprehensive, in-depth technical overview for the multi-kilogram scale synthesis of 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride, a key building block for pharmaceutical development. The synthetic strategy detailed herein is designed for scalability, safety, and efficiency, prioritizing robust and reproducible methodologies over multi-step, low-yielding routes.

Our approach is centered around a four-stage process, commencing with the synthesis of a key cyclobutanone intermediate, followed by a direct reductive amination, a selective oxidation of the sulfide to the target sulfone, and concluding with the formation and purification of the final hydrochloride salt. This document will elucidate the chemical principles underpinning each transformation, provide detailed step-by-step protocols, and offer insights into process optimization and safety considerations for large-scale production.

Overall Synthetic Strategy

The chosen synthetic pathway is designed to maximize efficiency and minimize complex purification steps, making it amenable to industrial-scale production. The workflow progresses through key intermediates, each with specific analytical checkpoints to ensure quality and yield before proceeding.

G cluster_0 Stage 1: Cyclobutanone Formation cluster_1 Stage 2: Amine Formation cluster_2 Stage 3: Sulfide Oxidation cluster_3 Stage 4: Salt Formation & Purification A 3-(Hydroxymethyl)cyclobutan-1-one B 3-(Bromomethyl)cyclobutan-1-one A->B Bromination C 3-(Methylsulfanylmethyl)cyclobutan-1-one B->C Thiolation D 3-(Methylsulfanylmethyl)cyclobutan-1-amine C->D Reductive Amination E 3-(Methylsulfonylmethyl)cyclobutan-1-amine D->E Selective Oxidation F 3-(Methylsulfonylmethyl)cyclobutan-1-amine Hydrochloride (Final Product) E->F HCl Salt Formation

Caption: High-level overview of the four-stage synthetic workflow.

Stage 1: Synthesis of the Key Intermediate: 3-(Methylsulfanylmethyl)cyclobutan-1-one

The synthesis begins with the construction of the substituted cyclobutanone core. This is a critical stage that establishes the carbon framework and introduces the sulfur-containing side chain. An efficient route starting from 3-(hydroxymethyl)cyclobutanone acetals has been reported, which provides a reliable entry point to the necessary intermediates.[2]

Protocol 1.1: Bromination of 3-(Hydroxymethyl)cyclobutan-1-one

The conversion of the primary alcohol to a bromide is a standard transformation that activates the side chain for subsequent nucleophilic substitution.

  • Reagents and Materials:

    • 3-(Hydroxymethyl)cyclobutan-1-one ethylene ketal

    • Triphenylphosphine (PPh₃)

    • Carbon tetrabromide (CBr₄)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of 3-(hydroxymethyl)cyclobutan-1-one ethylene ketal in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.2 eq.) portion-wise.

    • Once the PPh₃ has dissolved, add carbon tetrabromide (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude 3-(bromomethyl)cyclobutan-1-one ethylene ketal can be purified by column chromatography or used directly in the next step after deprotection.

    • For deprotection, dissolve the crude ketal in a mixture of acetone and 2M aqueous HCl and stir at room temperature until TLC indicates complete conversion to the ketone.

    • Neutralize the mixture with saturated aqueous NaHCO₃ and extract with ethyl acetate. The organic extracts are then washed, dried, and concentrated to yield 3-(bromomethyl)cyclobutan-1-one.

Protocol 1.2: Thiolation to form 3-(Methylsulfanylmethyl)cyclobutan-1-one

With the activated bromide in hand, the methylsulfanyl group is introduced via a nucleophilic substitution with sodium thiomethoxide.

  • Reagents and Materials:

    • 3-(Bromomethyl)cyclobutan-1-one

    • Sodium thiomethoxide (NaSMe)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 3-(bromomethyl)cyclobutan-1-one in anhydrous THF and cool the solution to 0 °C under a nitrogen atmosphere.

    • Slowly add a solution of sodium thiomethoxide (1.1 eq.) in THF to the reaction mixture.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude 3-(methylsulfanylmethyl)cyclobutan-1-one can be purified by vacuum distillation or flash column chromatography to yield a clear oil.

Stage 2: One-Pot Reductive Amination

For large-scale synthesis, a direct reductive amination of the ketone to the primary amine is significantly more efficient than a two-step oximation-reduction sequence.[3][4] This one-pot process uses ammonia as the nitrogen source and a suitable reducing agent.

Protocol 2.1: Synthesis of 3-(Methylsulfanylmethyl)cyclobutan-1-amine
  • Reagents and Materials:

    • 3-(Methylsulfanylmethyl)cyclobutan-1-one

    • Ammonia (7N solution in methanol)

    • Sodium cyanoborohydride (NaBH₃CN) or a suitable alternative like a titanium(IV) isopropoxide/NaBH₄ system.

    • Methanol

    • Acetic acid (glacial)

    • Aqueous sodium hydroxide (NaOH), 2M

    • Dichloromethane (DCM)

  • Procedure:

    • To a solution of 3-(methylsulfanylmethyl)cyclobutan-1-one in methanol, add a 7N solution of ammonia in methanol (10-20 eq.).

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq.) portion-wise.

    • Slowly add glacial acetic acid to maintain the pH between 6 and 7.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by LC-MS for the consumption of the ketone.

    • Quench the reaction by carefully adding 2M aqueous NaOH until the pH is >12.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield crude 3-(methylsulfanylmethyl)cyclobutan-1-amine as an oil. This intermediate is often carried forward without further purification.

Stage 3: Selective Oxidation to the Sulfone

The oxidation of the intermediate sulfide to the target sulfone is a critical transformation. Several modern, scalable, and environmentally benign methods are available that offer high yields and selectivity, avoiding the use of heavy metals.[5]

Protocol 3.1: Oxidation using Urea-Hydrogen Peroxide and Phthalic Anhydride

This metal-free method is particularly attractive for large-scale synthesis due to its safety profile and simple work-up.[5]

  • Reagents and Materials:

    • 3-(Methylsulfanylmethyl)cyclobutan-1-amine

    • Urea-hydrogen peroxide (UHP)

    • Phthalic anhydride

    • Ethyl acetate

    • Saturated aqueous sodium sulfite (Na₂SO₃)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the crude 3-(methylsulfanylmethyl)cyclobutan-1-amine in ethyl acetate.

    • Add phthalic anhydride (1.5 eq.) and urea-hydrogen peroxide (2.5-3.0 eq.) to the solution.

    • Heat the mixture to a gentle reflux (around 50-60 °C) and stir for 4-8 hours. Monitor the reaction by LC-MS. The reaction is typically complete when the starting sulfide is no longer observed.

    • Cool the reaction mixture to room temperature and quench by adding saturated aqueous Na₂SO₃ to destroy any excess peroxide.

    • Wash the organic layer with saturated aqueous NaHCO₃ (2x) to remove phthalic acid and any remaining acidic byproducts.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude 3-(methylsulfonylmethyl)cyclobutan-1-amine can be purified by crystallization or column chromatography if necessary, but is often of sufficient purity for the final salt formation.

Stage 4: Hydrochloride Salt Formation and Purification

The final step involves the conversion of the free amine to its hydrochloride salt, which is typically a more stable, crystalline solid that is easier to handle and purify.

Protocol 4.1: Preparation and Purification of 3-(Methylsulfonylmethyl)cyclobutan-1-amine Hydrochloride
  • Reagents and Materials:

    • 3-(Methylsulfonylmethyl)cyclobutan-1-amine

    • Hydrochloric acid (4M solution in 1,4-dioxane or 2M in diethyl ether)

    • Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)

    • Isopropanol (IPA)

  • Procedure:

    • Dissolve the crude 3-(methylsulfonylmethyl)cyclobutan-1-amine in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in dioxane or diethyl ether (1.1 eq.) dropwise with vigorous stirring.

    • A precipitate should form upon addition of the acid. Continue stirring in the ice bath for 30-60 minutes after the addition is complete.

    • If precipitation is slow, add an anti-solvent like diethyl ether or MTBE to facilitate crystallization.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold diethyl ether or MTBE to remove non-polar impurities.[6]

    • The crude hydrochloride salt can be further purified by recrystallization. A common solvent system is isopropanol/diethyl ether. Dissolve the salt in a minimal amount of hot isopropanol and then slowly add diethyl ether until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then place it in a freezer to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to a constant weight.

Data Summary and Expected Results

StepIntermediate/ProductMolecular Weight ( g/mol )Typical YieldPhysical FormKey Analytical Techniques
13-(Methylsulfanylmethyl)cyclobutan-1-one144.2275-85% (over 2 steps)Clear oilGC-MS, ¹H NMR, ¹³C NMR
23-(Methylsulfanylmethyl)cyclobutan-1-amine145.2580-90%Yellowish oilLC-MS, ¹H NMR
33-(Methylsulfonylmethyl)cyclobutan-1-amine177.2590-98%Off-white solid/viscous oilLC-MS, ¹H NMR, ¹³C NMR
43-(Methylsulfonylmethyl)cyclobutan-1-amine HCl213.71>95% (crystallization)White crystalline solid¹H NMR, ¹³C NMR, Elemental Analysis, Melting Point

Safety and Handling Considerations

  • Carbon Tetrabromide (CBr₄): Toxic and environmentally hazardous. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium Thiomethoxide (NaSMe): Corrosive and has a strong, unpleasant odor. Handle under an inert atmosphere.

  • Sodium Cyanoborohydride (NaBH₃CN): Highly toxic. Reacts with strong acids to produce hydrogen cyanide gas. All manipulations should be performed in a fume hood, and acidic quenching should be done with extreme caution.

  • Urea-Hydrogen Peroxide (UHP): A strong oxidizing agent. Avoid contact with combustible materials.

  • HCl in Dioxane/Ether: Corrosive. Dioxane is a suspected carcinogen. Handle with appropriate PPE in a fume hood.

References

  • Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. PMC. [Link]

  • An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate. Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI. [Link]

  • An Efficient Route to 3-Substituted Cyclobutanone Derivatives. Request PDF. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Purification of organic hydrochloride salt?. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride

Technical Support Center: 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride A Guide to Overcoming Solubility Challenges in Research and Development Welcome to the technical support guide for 3-(Methylsulfonylmethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride

A Guide to Overcoming Solubility Challenges in Research and Development

Welcome to the technical support guide for 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride. This document is designed for researchers, medicinal chemists, and formulation scientists who may encounter challenges in solubilizing this compound for in vitro assays, reaction chemistry, or early-stage formulation development. Our goal is to provide a foundational understanding of the molecule's properties, coupled with actionable troubleshooting strategies and detailed protocols to ensure your experiments proceed smoothly and efficiently.

Section 1: Understanding the Molecule - The Root of the Solubility Challenge

Before troubleshooting, it is crucial to understand the physicochemical characteristics of 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride. The solubility of this compound is a tale of two opposing forces within its own structure.

  • The Polar, Water-Loving Moieties:

    • Amine Hydrochloride Salt: The primary amine is protonated to form an ammonium salt with a chloride counter-ion. This ionic character dramatically increases its polarity, making it favor polar solvents, particularly water.[1][2] Salt formation is a common and effective strategy for increasing the aqueous solubility of basic drug candidates.[3][4]

    • Methylsulfonyl Group (Sulfone): The sulfone group (-SO₂-) is a highly polar, aprotic moiety that can act as a strong hydrogen bond acceptor.[5] Introducing a sulfone group into a molecule often helps to lower lipophilicity and increase metabolic stability, which can improve overall ADME properties.[6]

  • The Non-Polar, Lipophilic Moiety:

    • Cyclobutane Ring: The cyclobutane scaffold is a rigid, saturated carbocycle.[7][8] This aliphatic ring is non-polar and contributes significantly to the molecule's lipophilicity (fat-loving nature), which counteracts the effects of the polar groups and hinders solubility in aqueous media.

The central challenge, therefore, arises from this dual nature. The molecule is not entirely water-soluble due to the lipophilic carbocycle, nor is it freely soluble in non-polar organic solvents because of the highly polar ionic salt and sulfone groups.

Diagram 1: Physicochemical Contributions to Solubility

cluster_polar Promotes Aqueous Solubility cluster_nonpolar Promotes Organic Solubility Compound 3-(Methylsulfonylmethyl)cyclobutan-1-amine HCl AmineHCl Amine Hydrochloride Salt (Primary Driver of Polarity) Compound->AmineHCl Ionic Sulfone Methylsulfonyl Group (H-Bond Acceptor) Compound->Sulfone Polar Cyclobutane Cyclobutane Ring (Lipophilic Core) Compound->Cyclobutane Non-Polar

Caption: A diagram illustrating the opposing physicochemical properties within the molecule.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the solubilization of 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride.

Q1: What are the recommended starting solvents for this compound?

A: Based on its structure as a hydrochloride salt, polar protic solvents are the best starting point.

  • For Aqueous Buffers/Media: Start with deionized water or common biological buffers (e.g., PBS, TRIS). The ionic salt form is designed for aqueous solubility.[2]

  • For Organic Solvents: If an organic medium is required, highly polar solvents are necessary. Recommended starting points are Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Methanol or ethanol may also be effective, though potentially to a lesser extent.[1] Solubility in less polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate is expected to be very poor.[1]

Q2: I'm trying to dissolve the compound in my aqueous assay buffer (e.g., PBS at pH 7.4), but it's not dissolving completely or is forming a precipitate. What's wrong?

A: This is a common and often perplexing issue. There are two primary reasons this can occur:

  • Limited Intrinsic Solubility: Despite being a salt, the lipophilic cyclobutane core limits the absolute maximum concentration that can be achieved in water. You may be exceeding its solubility limit. Try preparing a more dilute solution.

  • The Common-Ion Effect: This is a frequently overlooked phenomenon.[9] If your buffer contains a high concentration of chloride ions (like PBS), it can shift the equilibrium away from the dissolved state and cause the less soluble free base or the hydrochloride salt itself to precipitate.[4][10] Essentially, the excess chloride "pushes" the compound out of solution.

Troubleshooting Steps:

  • Decrease Concentration: Halve the target concentration and try again.

  • Gentle Warming: Warm the solution to 37°C with gentle agitation. Do not boil, as this may cause degradation.

  • Use a Low-Chloride Buffer: If possible, switch to a buffer system that does not contain chloride ions, such as a phosphate or HEPES buffer prepared with sodium or potassium hydroxides instead of HCl for pH adjustment.

  • pH Adjustment: See Q3.

Q3: Can I adjust the pH to improve aqueous solubility?

A: Yes, pH modulation is a powerful tool. Since this is the salt of a weak base, its solubility is pH-dependent.

  • To Increase Solubility: Lowering the pH (making it more acidic) will further favor the protonated, more soluble ammonium salt form.[3] Adjusting your buffer to a pH between 3 and 5 can significantly enhance solubility.

  • Caution: Be aware that a low pH environment may not be compatible with your downstream biological assay or could affect the stability of the compound over time. Always run a vehicle control at the same pH to check for confounding effects.

Q4: My reaction requires an aprotic organic solvent like THF or DCM, but the compound won't dissolve. What is the best strategy?

A: Direct dissolution of this polar salt in a non-polar or weakly polar solvent is highly unlikely to succeed.[1] The most reliable and standard approach in synthetic chemistry is to convert the hydrochloride salt to its corresponding free amine form in situ or as a separate workup step.[1][11] The free amine is significantly less polar and will be much more soluble in solvents like DCM, THF, and ethyl acetate.[1]

See Section 3, Protocol 3.2 for a detailed procedure on this conversion.

Q5: Is it safe to use sonication to aid dissolution?

A: Yes, sonication is a standard and effective method for accelerating dissolution. It breaks down particle agglomerates and increases the interaction between the solvent and the solid.[9]

  • Best Practice: Use a bath sonicator to avoid localized overheating that can occur with a probe sonicator.

  • Procedure: Place your vial in the sonic bath for 5-10 minute intervals. Check for dissolution after each interval. If the solution is warming up, allow it to cool to room temperature before continuing.

Section 3: Key Experimental Protocols

These protocols provide step-by-step guidance for common laboratory procedures involving this compound.

Protocol 3.1: General Solubilization Workflow

This workflow provides a logical decision tree for achieving dissolution.

Diagram 2: Solubilization Troubleshooting Workflow

start Start: Weigh Compound solvent Add Chosen Solvent (e.g., Water, DMSO, Buffer) start->solvent vortex Vortex at Room Temp (5 min) solvent->vortex check1 Is it Dissolved? vortex->check1 sonicate Sonicate (10 min) check1->sonicate No success Solution Prepared Successfully check1->success Yes warm Warm Gently (37°C, 15 min) sonicate->warm check2 Is it Dissolved? warm->check2 ph_adjust Is Aqueous? If Yes, Lower pH to ~4.0 check2->ph_adjust No check2->success Yes check3 Is it Dissolved? ph_adjust->check3 freebase Is Organic Solvent Required? If Yes, Convert to Free Amine (See Protocol 3.2) check3->freebase No check3->success Yes fail Insoluble under these conditions. Re-evaluate solvent choice or required concentration. freebase->fail freebase->success If Conversion is Successful

Caption: A decision tree for systematically troubleshooting solubility issues.

Protocol 3.2: Conversion of Hydrochloride Salt to Free Amine for Organic Reactions

This protocol describes the process of neutralizing the HCl salt to generate the more organo-soluble free amine. This is essential for reactions like amide couplings or nucleophilic substitutions in aprotic solvents.

Materials:

  • 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride

  • Anhydrous Dichloromethane (DCM) or other suitable organic solvent

  • A mild, non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or saturated aqueous Sodium Bicarbonate (NaHCO₃)).

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolution/Suspension: Suspend the hydrochloride salt (1.0 eq) in DCM.

  • Basification (Aqueous):

    • Add saturated aqueous NaHCO₃ solution to the suspension.

    • Stir vigorously for 15-30 minutes. The solid salt should dissolve as it is converted to the free amine, which is soluble in DCM.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Basification (Organic - Anhydrous Conditions):

    • To the suspension in anhydrous DCM, add a mild organic base like TEA or DIPEA (1.1 to 1.5 eq) dropwise at 0°C.

    • Stir the mixture for 30-60 minutes. A precipitate of triethylammonium chloride may form.

    • The resulting solution/suspension containing the free amine can often be used directly in the next reaction step. Alternatively, the salt precipitate can be removed by filtration.

  • Drying and Concentration:

    • Dry the organic layer (from step 2 or 3) over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent.

    • Concentrate the solution in vacuo using a rotary evaporator to yield the free amine, which may be an oil or a low-melting solid.

  • Usage: The resulting free amine is now ready to be dissolved in the desired organic solvent for your reaction. It is often best to use the free amine immediately after preparation as it may be less stable than the salt form upon long-term storage.

Diagram 3: Free-Base Conversion Workflow

start Start: HCl Salt Suspended in Organic Solvent (e.g., DCM) add_base Add Base (e.g., aq. NaHCO3 or TEA) start->add_base stir Stir Vigorously (15-60 min) add_base->stir separate If Aqueous Base: Separate Organic Layer Wash with Brine stir->separate dry Dry Organic Layer (e.g., Na2SO4) stir->dry If Anhydrous Base Used separate->dry Proceed filter Filter off Drying Agent dry->filter evaporate Concentrate in vacuo filter->evaporate end Result: Free Amine (Ready for Reaction) evaporate->end

Caption: A step-by-step workflow for converting the HCl salt to the free amine.

Section 4: Summary Data

Due to the specific nature of this compound, extensive public data on its solubility is limited. The following table provides qualitative and predicted solubility information based on its chemical properties and data from analogous structures.

Table 1: Qualitative Solubility Profile

Solvent ClassSolvent ExamplesPredicted SolubilityRationale & Remarks
Polar Protic Water, Methanol, EthanolSoluble to Moderately SolubleThe hydrochloride salt form drives solubility in these solvents. Solubility in water is limited by the lipophilic cyclobutane core and may be subject to the common-ion effect.[9][10]
Polar Aprotic DMSO, DMFSolubleThese solvents are excellent at dissolving a wide range of polar compounds, including salts. They are the recommended choice for preparing high-concentration stock solutions.[1]
Weakly Polar Dichloromethane (DCM), Chloroform (CHCl₃)Very Poor to InsolubleThe high polarity of the ionic salt prevents dissolution in these solvents.[1] Conversion to the free amine is required.[11][12]
Non-Polar Hexanes, Toluene, Diethyl EtherInsolubleThere is insufficient polarity in these solvents to overcome the crystal lattice energy of the salt.[1]

References

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. (2017). Journal of Critical Reviews.
  • improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents - Benchchem. (n.d.). BenchChem.
  • Cyclic sulfoxides and sulfones in drug design. (n.d.).
  • (1s,3s)-3-(methanesulfonylmethyl)cyclobutan-1-amine hydrochloride - NextSDS. (n.d.). NextSDS.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
  • Application of Sulfonyl in Drug Design. (n.d.).
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. (n.d.). RSC Publishing.
  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014). European Pharmaceutical Review.
  • Improving API Solubility by Salt and Cocrystal Form
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Improving API Solubility by Salt and Cocrystal Form
  • Cyclobutane Derivatives in Drug Discovery. (n.d.). PharmaBlock.
  • How can I neutralize aminehydrochlorides?. (2023).
  • Isolation (Recovery) of amines. (n.d.). University of Alberta.

Sources

Optimization

Technical Support Center: Stability &amp; Degradation Troubleshooting for 3-(Methylsulfonylmethyl)cyclobutan-1-amine HCl

Welcome to the Technical Support Center for 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride (CAS: 2361595-87-9). As a highly specialized building block frequently utilized in the synthesis of targeted therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride (CAS: 2361595-87-9). As a highly specialized building block frequently utilized in the synthesis of targeted therapeutics (such as JAK inhibitors), understanding its intrinsic stability is critical for successful formulation and analytical method development.

This guide synthesizes mechanistic chemistry with field-validated protocols to help you troubleshoot degradation issues, optimize storage, and execute robust forced degradation studies.

Mechanistic Overview of Degradation Pathways

The degradation profile of this compound is governed by three distinct structural domains:

  • The Primary Amine (-NH₂): Highly susceptible to oxidative stress. Oxidation typically proceeds via an electron transfer mechanism to form an α -aminoalkyl radical, which subsequently reacts with oxygen to yield hydroxylamines, oximes, and nitriles[1].

  • The Methylsulfonylmethyl Group (-CH₂-SO₂-CH₃): The strongly electron-withdrawing nature of the sulfone group renders the adjacent α -protons highly acidic. Under basic conditions, deprotonation leads to rapid E1cB-type elimination or stereochemical epimerization[2].

  • The Hydrochloride Salt Matrix: While the HCl salt protects the amine from atmospheric CO₂ (preventing carbamate formation), it is highly hygroscopic. Moisture ingress causes local pH shifts, initiating disproportionation into the free base.

G API 3-(Methylsulfonylmethyl) cyclobutan-1-amine HCl Oxidation Oxidative Stress (H2O2 / O2 / Fe) API->Oxidation Radical / ROS attack Base Basic Stress (pH > 9) API->Base OH- nucleophilic attack Moisture Moisture / CO2 (Humidity) API->Moisture Deliquescence Nitrile Oxidation to Oximes/Nitriles (Amine Degradation) Oxidation->Nitrile Electron transfer Elimination E1cB Elimination / Epimerization (alpha-Proton Abstraction) Base->Elimination Deprotonation Carbamate Carbamate Formation (Free Base Reaction) Moisture->Carbamate CO2 capture

Degradation pathways of 3-(Methylsulfonylmethyl)cyclobutan-1-amine HCl.

Troubleshooting Guide & FAQs

Q: During forced degradation studies under basic conditions (0.1 N NaOH), we observe a major secondary peak in our HPLC chromatogram. What is the likely mechanism? A: This is a classic base-catalyzed degradation product. The sulfone group (-SO₂CH₃) exerts a powerful inductive electron-withdrawing effect, significantly increasing the acidity of the adjacent α -protons[2]. When exposed to hydroxide ions, deprotonation occurs, stabilizing a carbanion intermediate. This drives an E1cB-type elimination or, if you are working with a specific diastereomer, rapid epimerization[3]. Causality: The thermodynamic stability of the resulting sulfonyl carbanion acts as the driving force for this specific degradation pathway over cyclobutane ring-opening.

Q: We are detecting nitrile and oxime impurities during oxidative stress testing (3% H₂O₂). Is this expected for a cyclobutane derivative? A: Yes. The cyclobutane ring does not provide sufficient steric hindrance to protect the primary amine. The oxidation of primary amines typically initiates via an electron transfer to form an α -aminoalkyl radical. This radical rapidly reacts with peroxide species to form hydroxylamines, which further dehydrate into oximes and eventually nitriles[4].

Q: Why does the compound show severe instability and browning when formulated with lactose? A: As a primary amine, 3-(Methylsulfonylmethyl)cyclobutan-1-amine is highly susceptible to the Maillard reaction. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of reducing sugars (like lactose) to form a Schiff base. This intermediate undergoes an Amadori rearrangement to form brown, degraded melanoidin adducts. Solution: Replace reducing sugars with non-reducing excipients such as mannitol or microcrystalline cellulose.

Q: How should we store the reference standard to prevent baseline drift in our analytical methods? A: Store the compound desiccated at 2-8°C under an inert atmosphere (Argon or N₂). Because it is a hydrochloride salt, moisture ingress causes physical deliquescence and facilitates the dissociation of the HCl salt. Once the free base is generated, it readily acts as a nucleophile toward atmospheric CO₂, forming carbamate salts that will alter your chromatographic profile and retention times.

Quantitative Stability Data

To assist in your analytical method development, the table below summarizes the expected degradation behavior of 3-(Methylsulfonylmethyl)cyclobutan-1-amine HCl under standard ICH Q1A(R2) stress conditions[5][6].

Stress ConditionReagent / EnvironmentExposure Time & TempExpected DegradationPrimary Degradant Type
Acidic Hydrolysis 0.1 N HCl7 days @ 60°C< 2%Stable (Amine remains protonated)
Basic Hydrolysis 0.1 N NaOH48 hours @ 60°C10 - 15%Epimers / E1cB Elimination products
Oxidative Stress 3% H₂O₂24 hours @ 25°C15 - 20%Oximes / Nitriles
Thermal (Solid) Dry Heat14 days @ 105°C< 1%None (Thermally stable lattice)
Photolytic ICH Q1B Light Source1.2M lux-hrs< 2%Minor oxidation products

Validated Experimental Protocols

ICH Q1A(R2) Compliant Oxidative Forced Degradation Study

Objective: To generate a controlled 5–20% degradation profile to validate the stability-indicating power of your HPLC method[7]. Self-Validating System: This protocol utilizes a strict mass balance check. The sum of the peak areas (API + all degradants) must equal 98–102% of the unstressed control. A failure in mass balance proves that secondary degradation has occurred (degradants breaking down into UV-invisible volatiles) or that degradants are co-eluting with the API, thereby invalidating the analytical method.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of 3-(Methylsulfonylmethyl)cyclobutan-1-amine HCl and dissolve it in 10.0 mL of HPLC-grade water to achieve a 1.0 mg/mL stock solution.

  • Stress Initiation: Transfer 5.0 mL of the stock solution to a 10 mL volumetric flask. Add 1.0 mL of 30% H₂O₂ (yielding a final concentration of ~3% H₂O₂ upon final dilution).

  • Incubation: Seal the flask and incubate at 25°C (Room Temperature) for exactly 24 hours, protected from light.

  • Reaction Quenching (Critical Causality Step): Add 1.0 mL of 10% sodium metabisulfite solution to the flask. Why this matters: If you do not quench the residual peroxide, the oxidation mechanism will continue inside the HPLC autosampler. This leads to irreproducible, time-dependent peak areas during your analytical sequence, destroying the reliability of your data.

  • Dilution & Analysis: Dilute to the 10.0 mL mark with your initial mobile phase. Inject into the HPLC-UV/MS system using a stability-indicating gradient method.

  • Validation Check: Calculate the mass balance.

    • If degradation is < 5%: Increase the incubation temperature to 40°C or H₂O₂ concentration to 5%[6].

    • If degradation is > 20%: Reduce the incubation time to 6 hours to prevent secondary degradant formation.

References

  • 5 - ResolveMass Laboratories

  • 1 - PMC (NIH) 3.6 - PMC (NIH) 4.7 - YouTube (ResolveMass) 5.2 - Royal Society of Chemistry 6.4 - ACS Publications

  • 3 - SciSpace

Sources

Troubleshooting

Stability testing of 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride in solution

Welcome to the Technical Support Center for the stability testing of 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride . This compound presents unique analytical challenges due to its specific structural features:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the stability testing of 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride .

This compound presents unique analytical challenges due to its specific structural features: a strained cyclobutane ring, an electron-withdrawing methylsulfonylmethyl (sulfone) group, and a primary amine hydrochloride salt. Crucially, the molecule lacks an extended conjugated π -system, meaning it has virtually no UV absorbance above 210 nm.

This guide is designed for researchers and drug development professionals. It abandons generic advice in favor of field-proven, causality-driven troubleshooting to ensure your stability-indicating assays (SIAs) are scientifically rigorous and compliant with global regulatory standards[1].

Core Experimental Methodology: Self-Validating Forced Degradation

To establish a robust stability profile, examining degradation products under stress conditions is essential for elucidating degradation pathways and validating analytical procedures[1]. Because this compound lacks a UV chromophore, standard HPLC-UV protocols will fail. You must utilize universal detection methods such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or LC-MS.

Step-by-Step Protocol for Solution Stability & Stress Testing:

  • Stock Solution Preparation: Dissolve the API in LC-MS grade water to a concentration of 1.0 mg/mL. Ensure complete dissolution; the hydrochloride salt is highly water-soluble.

  • Stressor Aliquoting: Divide the stock into 5 mL aliquots. Apply specific stressors: 0.1 N HCl (Acid), 0.1 N NaOH (Base), 3% H2​O2​ (Oxidation), and heat ( 60∘ C).

  • Procedural Controls (The Self-Validating Step): For every stressed sample, prepare two controls:

    • API Control: 1.0 mg/mL API in water, kept at room temperature (verifies intrinsic stability).

    • Matrix Control: Stressor only (e.g., 3% H2​O2​ in water), no API (rules out artifact peaks from the stressor itself).

  • Neutralization & Quenching: Before LC-MS/CAD injection, acid-stressed samples must be neutralized with 0.1 N NaOH, and base-stressed samples with 0.1 N HCl. Oxidative samples must be quenched with sodium thiosulfate. Causality: Injecting extreme pH solutions alters the ionization state of the primary amine on the column, causing severe retention time shifts and peak distortion that mimic degradation.

  • Analysis: Run samples using a HILIC or mixed-mode column (ideal for polar aliphatic amines) coupled to an LC-MS/CAD system to ensure mass balance[2].

G A Prepare Stock Solution (1.0 mg/mL in H2O) B Aliquot into Vials (Glass vs. Plastic) A->B D Forced Degradation (Acid, Base, Ox, Heat) A->D C ICH Q1A(R2) Long-Term (25°C / 60% RH) B->C F LC-MS / CAD Analysis (Non-UV dependent) C->F E Neutralize & Quench (Self-Validation) D->E E->F G Mass Balance & Degradant Profiling F->G

Fig 1: Comprehensive stability testing and forced degradation workflow for non-chromophoric APIs.

Troubleshooting Guides & FAQs

Q1: During basic hydrolysis testing (0.1 N NaOH, 60∘ C), my assay value dropped by 25%, but LC-MS shows no degradation peaks. Where did the API go? The Causality: You are observing volatilization and hydrophobic partitioning, not chemical degradation. 3-(Methylsulfonylmethyl)cyclobutan-1-amine is supplied as a hydrochloride salt, which protonates the amine and makes it highly polar and stable in solution. However, when you add 0.1 N NaOH, the pH rises well above the amine's pKa​ (typically ~9.5 to 10.5 for cycloalkylamines). This neutralizes the salt, liberating the free base. The free base is significantly more volatile and lipophilic; it can escape into the vial's headspace or adsorb directly onto the hydrophobic walls of plastic container closure systems. The Fix: Perform a mass balance recovery check by rinsing the empty stress vial with methanol and analyzing the wash. To prevent this during standard long-term solution storage, buffer the formulation to a pH of 4.0–6.0 to maintain the protonated state.

Q2: I am seeing a new mass peak at [M+16] in my peroxide-stressed samples. Is the sulfone group oxidizing? The Causality: No. The methylsulfonylmethyl group ( −SO2​CH3​ ) is already fully oxidized at the sulfur atom and is highly recalcitrant to further oxidation under standard ICH Q1A(R2) stress conditions[2]. The reactive epicenter of this molecule is the primary amine. The[M+16] peak corresponds to N-oxidation, where the primary amine is oxidized to a hydroxylamine ( −NHOH ). The Fix: Ensure that your oxidative stress test is properly quenched. If excess peroxide remains in the vial during LC-MS analysis, the high temperature and voltage in the electrospray ionization (ESI) source can trigger on-column or in-source oxidation, creating a false positive for degradation. Always quench with sodium thiosulfate.

Q3: Why are my long-term aqueous stability samples ( 25∘ C/60% RH) turning slightly yellow over 6 months, even though the API is pure? The Causality: If your solution contains any excipients with reducing sugars (e.g., lactose, glucose) or trace aldehydes, the liberated free primary amine (even in trace amounts at neutral pH) will undergo a Maillard reaction. This nucleophilic attack of the amine on the carbonyl carbon forms a Schiff base (imine), which subsequently polymerizes into complex, yellow-brown melanoidin pigments. The Fix: Formulate the solution strictly with non-reducing excipients (e.g., mannitol, sucrose) and ensure the pH is slightly acidic to keep the amine protonated and non-nucleophilic.

G N1 Protonated Amine (HCl Salt) Stable in Solution (pH < 7) N2 Free Base Formation (pH > 9.5) N1->N2 Base added N3 Nucleophilic Attack (Maillard Reaction) N2->N3 + Carbonyls N4 Oxidative Degradation (N-oxidation) N2->N4 + ROS / Metals N5 Volatilization / Adsorption (Loss of Assay) N2->N5 Hydrophobic partitioning

Fig 2: Mechanistic pathways of degradation and assay loss driven by pH shifts in aqueous solution.

Quantitative Data: Expected Stress Outcomes

The following table summarizes the expected quantitative outcomes when subjecting 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride to ICH Q1A(R2) mandated stress conditions[3]. Use this as a baseline to validate your analytical methods.

Stress ConditionReagent / EnvironmentTarget ConditionExpected Degradation PathwayRecommended Detector
Acidic Hydrolysis 0.1 N HCl 60∘ C for 48hMinimal (<5%). Amine is fully protonated and protected from nucleophilic attack.LC-CAD / LC-MS
Basic Hydrolysis 0.1 N NaOH 60∘ C for 48hModerate (10-20% assay loss). Driven primarily by free base volatilization/adsorption.LC-CAD / LC-MS
Oxidation 3% H2​O2​ Room Temp for 24hHigh (15-30%). N-oxidation to hydroxylamine ([M+16]).LC-MS
Thermal Aqueous Solution 60∘ C for 7 daysMinimal (<2%). The cyclobutane ring and sulfone are thermally stable in water.LC-CAD / LC-MS
Photolytic ICH Q1B Light Source1.2M lux hoursLow (<5%). Lack of π -conjugation limits UV absorption and radical initiation.LC-CAD / LC-MS

References

  • Title: ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Amine Compounds

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor peak shape in the HPLC analysis of ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor peak shape in the HPLC analysis of amine-containing compounds. The information provided herein is based on established scientific principles and extensive field experience to ensure you can achieve robust and reliable chromatographic results.

Frequently Asked Questions (FAQs)

Q1: Why do my amine peaks frequently show tailing?

Peak tailing is the most common issue when analyzing basic compounds like amines.[1] This phenomenon, where the latter half of the peak is broader than the front half, is primarily caused by secondary interactions between the analyte and the stationary phase.[2][3]

  • Primary Cause: Silanol Interactions: Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface.[2][4] At mobile phase pH levels above 3, these silanols can become ionized (Si-O⁻) and interact electrostatically with protonated basic analytes, such as amines (R-NH₃⁺).[3][4][5] This secondary retention mechanism slows down the elution of a portion of the analyte molecules, resulting in a tailing peak.[2][3][4][6]

  • Other Contributing Factors:

    • Trace Metal Contamination: Metals like iron and aluminum in the silica matrix can increase the acidity of silanol groups, exacerbating their interaction with basic compounds.[2]

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[6][7][8]

    • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the column and detector can cause peak broadening and tailing.[4][6]

Q2: What is peak fronting and why might I see it with my amine analysis?

Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but can still occur.[1] Potential causes include:

  • Sample Overload: Injecting a highly concentrated sample can lead to fronting.[9]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel too quickly at the head of the column, resulting in a fronting peak.[6][9]

  • Column Collapse: Physical degradation of the column bed, though rare with modern columns, can lead to peak fronting.[2][9]

  • Temperature Mismatch: A significant temperature difference between the mobile phase entering the column and the column oven can sometimes cause peak fronting.[10][11]

Q3: How does the mobile phase pH affect the peak shape of my amine compounds?

Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like amines.[12]

  • Analyte Ionization: The pH of the mobile phase relative to the pKa of the amine determines its degree of ionization. At a pH below the amine's pKa, it will be protonated (cationic).

  • Silanol Ionization: The pH also controls the ionization state of the residual silanols on the silica-based stationary phase. At low pH (typically below 3), silanols are largely unionized, minimizing their interaction with protonated amines and thus reducing peak tailing.[2][5]

  • Rule of Thumb: To achieve good peak shape for basic compounds, it is generally recommended to work at a mobile phase pH that is at least 1-2 pH units away from the analyte's pKa.[12][13][14]

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Peak Tailing

This guide provides a step-by-step workflow to diagnose and fix peak tailing for amine compounds.

Step 1: Evaluate and Adjust Mobile Phase pH

The first and often most effective step is to optimize the mobile phase pH.

  • Low pH Approach (pH 2-3):

    • Rationale: At low pH, residual silanol groups are protonated (Si-OH), minimizing their ability to interact with protonated amine analytes.[2][5] This is a very common and effective strategy.

    • Protocol:

      • Prepare a mobile phase buffered at pH 2.5 to 3.0 using a suitable buffer like phosphate or formate. Ensure the buffer concentration is adequate (typically 10-25 mM) for stable pH control.[15]

      • Equilibrate the column with the new mobile phase for at least 10-15 column volumes.

      • Inject your amine standard and observe the peak shape.

    • Caution: Be mindful of the pH stability of your column. Most traditional silica columns are not stable below pH 2.5.[3]

  • High pH Approach (pH > 8):

    • Rationale: At high pH, the amine analyte is in its neutral (un-ionized) form, which eliminates the ionic interaction with the now fully ionized silanol groups.

    • Protocol:

      • Use a column specifically designed for high pH stability (e.g., hybrid silica or polymer-based columns).[2][16]

      • Prepare a mobile phase with a buffer suitable for the high pH range, such as ammonium bicarbonate.

      • Thoroughly equilibrate the column.

      • Inject your sample and assess the peak shape.

Step 2: Employ Mobile Phase Additives

If adjusting the pH alone is insufficient, consider adding a competing base to the mobile phase.

  • Mechanism: These additives, often referred to as silanol suppressors, are small basic molecules that compete with the amine analyte for interaction with the active silanol sites on the stationary phase.[15][17]

  • Common Additives:

    • Triethylamine (TEA): Historically, TEA has been widely used.[1][2] However, it can shorten column lifetime and is not MS-friendly.[15]

    • Trifluoroacetic Acid (TFA): TFA is a strong ion-pairing agent that can improve peak shape for peptides and other biomolecules.[18][19] It is typically used at low concentrations (0.05-0.1%).[18] Be aware that TFA can suppress ionization in mass spectrometry.

Step 3: Select an Appropriate HPLC Column

The choice of column chemistry is paramount for successful amine analysis.

Column TypePrinciple of OperationAdvantages for Amine Analysis
High-Purity Silica (Type B) Reduced metal content and fewer acidic silanols compared to older Type A silica.[2]Significantly reduces peak tailing for basic compounds.[2][20]
End-Capped Columns Residual silanols are chemically bonded with a small organic group to make them inert.[21]Minimizes silanol interactions, leading to improved peak shape.[4][21]
Polar-Embedded Columns Incorporate a polar functional group (e.g., amide) into the alkyl chain.[21]Shields the residual silanols, improving peak shape for basic analytes.[4][21]
Hybrid Silica Columns Combine silica and organosiloxane materials.[2]Offer enhanced pH stability and reduced silanol activity.[2]
Polymer-Based Columns Stationary phase is based on an organic polymer.Eliminate silanol interactions entirely, providing excellent peak shape for amines.[2]

Step 4: Optimize Instrumental Conditions

  • Column Temperature: Increasing the column temperature can sometimes improve peak shape by enhancing mass transfer and reducing the viscosity of the mobile phase.[10][22] However, in some cases, it can worsen peak shape, so this parameter should be evaluated.[11]

  • Flow Rate: While less common for improving peak shape, optimizing the flow rate can sometimes have a minor positive effect.

  • Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector, column, and detector to reduce peak broadening.[4]

Troubleshooting Workflow for Peak Tailing

Caption: A systematic workflow for troubleshooting peak tailing in amine analysis.

Guide 2: Addressing Peak Fronting and Broadening

While less frequent, peak fronting and general peak broadening can compromise your analysis.

Step 1: Check for Column Overload

  • Diagnosis: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves and becomes more symmetrical, the original sample was likely overloaded.

  • Solution:

    • Reduce the concentration of your sample.[7]

    • Decrease the injection volume.[7][8]

Step 2: Verify Sample Solvent and Mobile Phase Compatibility

  • The Problem: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your initial mobile phase, it can lead to peak distortion.[6][9]

  • Solution:

    • Whenever possible, dissolve your sample in the initial mobile phase.

    • If the sample is not soluble in the initial mobile phase, use the weakest possible solvent that still provides adequate solubility.

Step 3: Inspect for System and Column Issues

  • Extra-Column Volume: As with tailing, excessive dead volume in the system can lead to broadened peaks.[6] Ensure all fittings are secure and use appropriate low-volume tubing.

  • Column Degradation: A void at the head of the column can cause peak fronting or splitting. This can sometimes be diagnosed by a sudden drop in backpressure. If a column void is suspected, the column will likely need to be replaced.[1]

Decision Tree for Peak Fronting and Broadening

Caption: A decision tree to diagnose and resolve peak fronting and broadening.

References

  • Common Causes Of Peak Tailing in Chrom
  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. (2026, February 9). MICROSOLV.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12).
  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. (2021, December 1).
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. (2018, July 5).
  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. (2025, June 18).
  • Peak Fronting, Column Life and Column Conditioning. (2025, November 27).
  • Understanding Peak Fronting in HPLC. (2025, April 1). Phenomenex.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores.
  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography. (2016, September 23).
  • Effect of pH on LC-MS Analysis of Amines.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). alwsci.
  • Trifluoroacetic Acid. Supelco.
  • Exploring the Role of pH in HPLC Separ
  • What are the effects of changes in column temperature?. (2024, February 29). Aijiren HPLC Vials.
  • How Column Temperature Affects HPLC Resolution. Chrom Tech.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news.
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Peak Fronting Issue. (2005, September 14).
  • Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). KNAUER.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-(Methylsulfonylmethyl)cyclobutan-1-amine Hydrochloride Synthesis &amp; Purification

Welcome to the Application Scientist Support Portal. 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride is a highly valuable, sp3-rich building block.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride is a highly valuable, sp3-rich building block. Cyclobutyl sulfone derivatives are increasingly utilized in medicinal chemistry to enhance enzymatic and cellular activities in targeted therapies, such as allosteric WRN inhibitors for oncology[1]. Because this intermediate contains a highly polar sulfone moiety, a basic primary amine, and a cyclobutane core susceptible to stereoisomerism, synthesizing it with high chemical and diastereomeric purity presents unique challenges.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to resolve the most common impurities encountered during its preparation.

Section 1: Troubleshooting Guide & FAQs

Q1: My LC-MS shows a persistent -16 Da impurity relative to the target sulfone mass after the oxidation step. What is it, and how do I eliminate it? Root Cause: This is the sulfoxide under-oxidation impurity . The oxidation of a sulfide (-S-) to a sulfone (-SO2-) proceeds stepwise. The first equivalent of oxidant rapidly converts the highly nucleophilic thioether to a sulfoxide (+16 Da from starting material). However, the newly formed sulfoxide is highly electron-deficient, rendering the sulfur atom significantly less nucleophilic. Consequently, the second oxidation step (sulfoxide to sulfone) is kinetically much slower[2]. If the reaction is quenched prematurely, the reaction arrests at the sulfoxide stage. Resolution:

  • Oxidant Stoichiometry: Ensure a strict minimum of 2.5 to 3.0 equivalents of Oxone (potassium peroxymonosulfate) or mCPBA.

  • Catalysis: The addition of a catalytic amount of sodium tungstate (Na₂WO₄) acts as a phase-transfer catalyst and significantly accelerates the electrophilic oxygen transfer to the sluggish sulfoxide[3].

  • Self-Validating Check: Do not rely on TLC alone. Always run an LC-MS and verify that the [M-16] peak is <0.5% AUC relative to the target mass before quenching.

Q2: My NMR spectrum shows peak doubling, particularly in the cyclobutane proton region, and the melting point of my final hydrochloride salt is broad. What went wrong? Root Cause: You are observing a diastereomeric mixture (cis/trans isomers) . The 1,3-disubstituted cyclobutane ring exists in cis and trans configurations. If your upstream synthetic route involves the reductive amination of a 3-substituted cyclobutanone, stereocontrol is often imperfect, yielding a mixture of both isomers. Resolution:

  • Upstream Separation: It is exceptionally difficult to separate the cis and trans isomers at the final hydrochloride salt stage due to their high polarity. Separation must be performed at the Boc-protected stage (e.g., tert-butyl (3-(methylsulfonylmethyl)cyclobutyl)carbamate).

  • Purification Strategy: Use silica gel chromatography (requiring a shallow, optimized gradient of EtOAc/Hexanes) or fractional crystallization to isolate the desired isomer before HCl deprotection.

Q3: After deprotecting the Boc group with HCl in dioxane, my product is discolored and contains a significant amount of polymeric baseline impurities. How can I clean this up? Root Cause: Isobutylene polymerization and cation trapping. The acidic cleavage of the Boc group generates a tert-butyl cation. In the absence of a suitable nucleophilic scavenger, this cation can eliminate to form isobutylene gas. Under strongly acidic conditions, isobutylene can polymerize or alkylate other electron-rich impurities in the matrix, leading to colored, tar-like polymeric byproducts. Resolution:

  • Scavenger Addition: Add a cation scavenger, such as anisole or thioanisole (1-2 equivalents), to the deprotection cocktail.

  • Gas Expulsion: Vigorously sparge the reaction mixture with nitrogen during the deprotection to drive off isobutylene gas before it can polymerize.

Section 2: Quantitative Impurity Profiling

To ensure rapid identification of failure modes during your workflow, reference the quantitative data summary below.

Impurity ProfileMass Shift (LC-MS)Structural OriginPrimary Root CauseMitigation Strategy
Sulfoxide Target - 16 Da-SO- (Under-oxidation)Premature quench; insufficient oxidantUse 3.0 eq Oxone + Tungstate catalyst; verify via LC-MS
Diastereomer Target Mass (Isomeric)Cis or Trans mismatchLack of upstream stereocontrolChromatographic separation at the Boc-protected stage
t-Butyl Adduct Target + 56 DaN-alkylation by t-butyl cationAbsence of cation scavengerAdd anisole (2.0 eq) during HCl deprotection
Polymer Broad baselineIsobutylene polymerizationTrapped isobutylene gasSparge reaction with N₂ during acidic cleavage
Section 3: Experimental Methodologies
Protocol 1: Chemoselective Oxidation of Thioether to Sulfone

Objective: Achieve complete conversion of the Boc-protected thioether to the sulfone without degrading the cyclobutane core.

  • Dissolution: Dissolve tert-butyl (3-(methylthiomethyl)cyclobutyl)carbamate (1.0 eq) in a mixture of THF/MeOH/H₂O (2:2:1 v/v).

    • Causality: A highly aqueous system is required to solubilize the Oxone, while THF/MeOH ensures the organic substrate remains in solution, preventing localized under-oxidation.

  • Oxidant Addition: Cool the mixture to 0 °C. Add Oxone (3.0 eq) portion-wise over 30 minutes.

    • Causality: The first oxidation step is highly exothermic. Controlling the temperature prevents thermal degradation of the Boc group.

  • Catalysis & Maturation: Add a catalytic amount of sodium tungstate dihydrate (0.05 eq). Warm to room temperature and stir for 12 hours.

    • Causality: Tungstate accelerates the kinetically slow sulfoxide-to-sulfone transition[3].

  • Self-Validation: Sample the reaction and analyze via LC-MS. The reaction is complete only when the [M-16] peak (sulfoxide) is < 0.5% relative to the target sulfone mass.

  • Quench: Quench excess oxidant with saturated aqueous sodium thiosulfate to prevent the formation of explosive peroxides during concentration.

Protocol 2: Boc Deprotection and Hydrochloride Salt Formation

Objective: Cleave the Boc protecting group while suppressing isobutylene-derived polymeric impurities.

  • Preparation: Dissolve the purified Boc-protected sulfone (1.0 eq) in anhydrous 1,4-dioxane.

  • Scavenger Addition: Add anisole (2.0 eq) to the solution.

    • Causality: Anisole acts as a highly nucleophilic scavenger to trap the generated tert-butyl cation, preventing it from polymerizing or alkylating the product.

  • Acidification: Slowly add 4N HCl in dioxane (5.0 eq) at room temperature.

  • Gas Expulsion: Sparge the reaction mixture continuously with a gentle stream of anhydrous N₂ gas.

    • Causality: N₂ sparging physically drives off isobutylene gas, shifting the equilibrium and further reducing the risk of polymerization.

  • Self-Validation & Isolation: Stir for 4 hours. The successful formation of the hydrochloride salt is validated by its direct precipitation from the dioxane matrix. Filter, wash with cold diethyl ether, and dry under high vacuum to yield the pure 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride.

Section 4: Mechanistic Visualizations

Workflow SM Thioether Precursor (Boc-Protected) Inter Sulfone Intermediate (Boc-Protected) SM->Inter Oxidation (Oxone / mCPBA) Imp1 Cis/Trans Isomers (Diastereomeric Impurity) SM->Imp1 Lack of upstream stereocontrol Imp2 Sulfoxide Impurity (Under-oxidation: -16 Da) SM->Imp2 Incomplete oxidation Product 3-(Methylsulfonylmethyl)cyclobutan-1-amine HCl (Final Product) Inter->Product Deprotection (HCl / Dioxane) Imp3 Polymeric Byproducts (Isobutylene trapping) Inter->Imp3 Unscavenged t-butyl cation

Synthetic workflow highlighting critical branching points for isomeric and oxidative impurities.

Mechanism Sulfide Sulfide (-S-) Highly Nucleophilic Sulfoxide Sulfoxide (-SO-) Electron Deficient Sulfide->Sulfoxide [O] Transfer k1 (Fast) Sulfone Sulfone (-SO2-) Target State Sulfoxide->Sulfone [O] Transfer k2 (Slow)

Kinetic pathway of thioether oxidation. The electron-deficient sulfoxide reduces the reaction rate.

Sources

Optimization

Technical Support Center: Method Development for Quantifying 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride in Plasma

This guide provides in-depth technical support for researchers, scientists, and drug development professionals developing methods to quantify 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride in plasma. It address...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals developing methods to quantify 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride in plasma. It addresses common challenges and offers field-proven insights to ensure the development of a robust, accurate, and reliable bioanalytical method.

Introduction

3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride is a small, polar molecule containing a primary amine. These characteristics present distinct challenges for bioanalysis, particularly when using the industry-standard technique of liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary hurdles include poor retention on traditional reversed-phase (RP) columns, low ionization efficiency, and significant interference from endogenous plasma components.

This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the practical issues you may encounter. The methodologies described herein are grounded in established scientific principles and align with regulatory expectations for bioanalytical method validation.[1][2][3]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing a logical path to their resolution.

Issue 1: Poor or No Chromatographic Retention

Question: My analyte, 3-(Methylsulfonylmethyl)cyclobutan-1-amine, elutes in the void volume of my C18 column. How can I improve its retention?

Answer: This is a common issue for small, polar, and highly water-soluble compounds like your analyte. Reversed-phase columns primarily retain compounds through hydrophobic interactions, which are minimal for this molecule. Here’s a systematic approach to resolve this:

  • Re-evaluate Your Chromatography Mode:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the preferred technique for retaining and separating highly polar analytes.[4][5] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) with a mobile phase consisting of a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This creates a water-enriched layer on the stationary phase surface into which polar analytes can partition.

    • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering multiple retention mechanisms. A mixed-mode column with cation-exchange properties would be particularly effective for your primary amine.

  • Consider Derivatization:

    • Mechanism: Derivatization involves chemically modifying the analyte to increase its hydrophobicity.[6][7] By reacting the primary amine with a suitable reagent, you can introduce a non-polar functional group, significantly enhancing its retention on a C18 column. This also often improves ionization efficiency.

    • Common Reagents: Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride react with primary amines to form larger, more hydrophobic derivatives.[8]

    Expert Insight: While derivatization is effective, it adds a step to your sample preparation, which can introduce variability. HILIC is often a more direct and robust solution if derivatization can be avoided. However, for achieving the utmost sensitivity, derivatization can be a powerful tool.

Issue 2: Low Sensitivity and Poor Ionization in Mass Spectrometry

Question: I'm struggling to achieve the required lower limit of quantification (LLOQ). My analyte signal is very weak in the mass spectrometer. What can I do?

Answer: Low sensitivity for a small primary amine in positive electrospray ionization (ESI) mode can be due to inefficient protonation or suppression from the matrix.

  • Optimize Mobile Phase Composition:

    • Acidic Modifiers: Ensure your mobile phase contains an acidic additive like formic acid or acetic acid (typically 0.1%). The low pH helps to protonate the primary amine, making it more amenable to positive ion ESI.

    • Ammonium Formate/Acetate: For HILIC, using a buffer like ammonium formate can aid in creating a stable spray and improving ionization.

  • Derivatization for Improved Ionization:

    • As mentioned for retention, derivatization can also significantly enhance ionization. Many derivatizing agents not only add hydrophobicity but also contain a readily ionizable group, effectively "tagging" your analyte for better detection. Reagents can be designed to add a permanent positive charge, leading to dramatic increases in sensitivity.

  • Source Parameter Optimization:

    • Systematically optimize ESI source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas). These settings are interdependent and crucial for efficient desolvation and ionization.

  • Investigate Alternative Ionization Techniques:

    • While ESI is most common, Atmospheric Pressure Chemical Ionization (APCI) can sometimes offer better sensitivity for certain small molecules and may be less susceptible to matrix effects.[9]

Issue 3: Significant Matrix Effects

Question: My analyte response is inconsistent across different plasma lots, and my accuracy and precision are failing. I suspect matrix effects. How do I confirm and mitigate this?

Answer: Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting endogenous components, are a major challenge in bioanalysis.[10][11] Phospholipids are a primary cause of ion suppression in plasma samples.[12]

  • Confirmation of Matrix Effects:

    • Post-Column Infusion: This is a diagnostic tool where a constant flow of the analyte solution is infused into the LC eluent stream after the column and before the MS source. A blank plasma extract is then injected. Any dip or rise in the baseline signal at the retention time of your analyte indicates ion suppression or enhancement, respectively.[11][13]

  • Mitigation Strategies:

    • Improve Chromatographic Separation: The best way to avoid matrix effects is to chromatographically separate your analyte from the interfering components. A well-developed HILIC method can often retain the polar analyte while allowing the more hydrophobic phospholipids to elute earlier.

    • Enhance Sample Preparation:

      • Protein Precipitation (PPT): This is the simplest method but often results in the least clean extracts.

      • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.

      • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interferences.[14] For a primary amine, a mixed-mode cation-exchange SPE sorbent would be ideal. This allows for strong retention of the positively charged analyte while enabling the washing away of neutral and acidic interferences.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., containing deuterium or carbon-13) is the gold standard for compensating for matrix effects. Since it is chemically identical to the analyte, it will experience the same degree of ion suppression or enhancement, ensuring the analyte-to-internal standard ratio remains constant and the quantification accurate.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the development of a bioanalytical method for 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride in plasma.

Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_detect Detection cluster_valid Method Validation ppt Protein Precipitation rp Reversed-Phase (C18) + Derivatization ppt->rp Inject Extract hilic HILIC ppt->hilic Inject Extract lle Liquid-Liquid Extraction lle->rp Inject Extract lle->hilic Inject Extract spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) spe->rp Inject Extract spe->hilic Inject Extract ms Tandem Mass Spectrometry (LC-MS/MS) rp->ms hilic->ms valid Accuracy, Precision, Selectivity, Stability ms->valid start Plasma Sample + Analyte + IS start->ppt Choose Method start->lle Choose Method start->spe Choose Method

Caption: Bioanalytical Method Development Workflow.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for sample preparation?

For a small polar amine, Solid-Phase Extraction (SPE) using a mixed-mode cation exchange sorbent is highly recommended. This approach offers superior cleanup compared to simple protein precipitation by selectively retaining your positively charged analyte while allowing phospholipids and other interferences to be washed away. This leads to reduced matrix effects and improved method robustness.[12]

Q2: Do I need a stable isotope-labeled internal standard (SIL-IS)?

Yes, using a SIL-IS is strongly advised and considered best practice by regulatory agencies.[1][3] It co-elutes with the analyte and experiences the same extraction recovery and matrix effects. This ensures the highest level of accuracy and precision, as the ratio of the analyte to the SIL-IS will remain constant even if absolute signal intensity fluctuates.

Q3: What are the key parameters to include in my LC-MS/MS method?

The following table summarizes the critical starting points for your method development.

ParameterRecommended Starting PointRationale
LC Column HILIC (e.g., Amide, Silica)Excellent retention for small, polar compounds.[4][5]
Mobile Phase A Acetonitrile with 0.1% Formic AcidHigh organic content for HILIC retention.
Mobile Phase B Water with 10mM Ammonium Formate & 0.1% Formic AcidAqueous component for elution; buffer and acid aid ionization.
Ionization Mode Positive Electrospray Ionization (ESI)Primary amines are readily protonated and detected in positive mode.[15]
MS/MS Transitions Precursor ion (MH+) -> Product ion(s)Specific transitions ensure selectivity and sensitivity.
Internal Standard Stable Isotope-Labeled (e.g., D4-analyte)Compensates for matrix effects and variability.

Q4: Should I consider derivatization? What are the pros and cons?

Derivatization can be a powerful strategy but should be considered carefully.

  • Pros:

    • Increases hydrophobicity, allowing for use of traditional and highly efficient reversed-phase chromatography.

    • Can significantly increase ionization efficiency and, therefore, sensitivity.[16]

    • Improves peak shape.

  • Cons:

    • Adds an extra step to the sample preparation workflow, increasing time and potential for error.

    • The reaction must be complete and reproducible.

    • The derivatizing reagent or byproducts must not interfere with the analysis.

The decision to use derivatization often depends on the required sensitivity of the assay. If HILIC provides sufficient sensitivity and robustness, it is generally the more straightforward approach.

The following diagram illustrates the decision-making process for employing derivatization.

Derivatization_Decision start Develop HILIC LC-MS/MS Method check_sens Is LLOQ Met? start->check_sens yes Method is Suitable. Proceed to Validation. check_sens->yes Yes no LLOQ Not Met check_sens->no No deriv Develop Derivatization Method with RP-LC no->deriv check_sens_deriv Is LLOQ Now Met? deriv->check_sens_deriv Re-evaluate check_sens_deriv->yes Yes no2 no2 check_sens_deriv->no2 No troubleshoot troubleshoot no2->troubleshoot Further Troubleshooting Required

Caption: Decision Tree for Using Derivatization.

Q5: What are the regulatory expectations for this type of bioanalytical method validation?

All bioanalytical methods used to support regulatory submissions must be validated according to guidelines from authorities like the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[2][17] The FDA's "Bioanalytical Method Validation Guidance for Industry" outlines the key parameters that must be assessed.[1]

Key validation parameters include:

  • Accuracy and Precision: How close the measured values are to the true value and to each other.

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Sensitivity (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Calibration Curve: The relationship between analyte concentration and instrument response.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

By following the principles and troubleshooting steps outlined in this guide, you will be well-equipped to develop a robust and reliable method for the quantification of 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride in plasma that meets both scientific and regulatory standards.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Vertex AI Search.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Vertex AI Search.
  • Bioanalytical Method Validation; Guidance for Industry; Availability - Federal Register. (2018, May 22). Federal Register.
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12). FDA.
  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (n.d.). HHS.gov.
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. (2016, May 31). Bioanalysis Zone.
  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC. (n.d.). PMC.
  • Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma - MDPI. (2023, August 7). MDPI.
  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC. (n.d.). PMC.
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc.
  • Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems | Chromatography Today. (n.d.). Chromatography Today.
  • Primary amines as derivatization reagents for LC-HRMS analysis of FFAs. - ResearchGate. (n.d.). ResearchGate.
  • Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis - Taylor & Francis. (2024, April 5). Taylor & Francis.
  • Is there a "gold standard" for amino acid derivatization for LC/MS analysis? - ResearchGate. (2019, January 2). ResearchGate.
  • High Throughput LC-MS Platform for Large Scale Screening of Bioactive Polar Lipids in Human Plasma and Serum | Journal of Proteome Research - ACS Publications. (2022, October 20). ACS Publications.
  • Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups - PubMed. (2026, February 10). PubMed.
  • Dual LC column characterization for mass spectrometry-based small molecule profiling of human plasma and serum - ResearchGate. (2025, March 13). ResearchGate.
  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs - IU Indianapolis ScholarWorks. (n.d.). IU Indianapolis ScholarWorks.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Target Review.
  • LipidQuan Method Reference Guide: Analysis of Lipids in Plasma and Serum Samples by LC-MS/MS - Waters Corporation. (n.d.). Waters Corporation.
  • (PDF) LC-MS/MS method for the quantification of carbinoxamine in human plasma. (2014, January 15). ResearchGate.
  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (n.d.). Waters Corporation.
  • LC-MS analysis of the plasma metabolome–a novel sample preparation strategy. (n.d.). Semantic Scholar.
  • (PDF) Simultaneous Quantification of Plasma Catecholamines and Metanephrines by LC‑MS/MS - ResearchGate. (2020, March 4). ResearchGate.
  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - MDPI. (2024, December 19). MDPI.

Sources

Troubleshooting

Preventing degradation of 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride during storage

Welcome to the Technical Support Center for Advanced Chemical Handling. As a Senior Application Scientist, I frequently consult with researchers who experience erratic experimental results due to the improper storage of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Chemical Handling. As a Senior Application Scientist, I frequently consult with researchers who experience erratic experimental results due to the improper storage of sensitive building blocks.

When working with 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride , researchers often underestimate the environmental sensitivity of the compound. While the methylsulfonyl group and the cyclobutane ring are structurally robust, the primary amine hydrochloride salt introduces significant physical and chemical vulnerabilities.

This guide is designed to provide you with field-proven, mechanistically grounded protocols to ensure the absolute integrity of your compound from the moment it arrives at your facility until your final assay.

Part 1: Mechanistic Understanding of Degradation

To prevent degradation, we must first understand the causality behind it. The hydrochloride salt form is intentionally chosen by manufacturers to protonate the primary amine, rendering it non-nucleophilic and protecting it from rapid oxidation. However, this salt formation makes the molecule highly hygroscopic .

When exposed to ambient humidity, the salt absorbs water molecules into its crystal lattice. This leads to deliquescence (the solid dissolving in its own absorbed moisture). Once in a localized aqueous state, trace alkaline impurities from glassware or excipients can neutralize the HCl, converting the molecule back into its free base form. The free base is highly volatile, susceptible to rapid oxidation, and prone to artifactual degradation reactions [1][2].

DegradationPathways Compound 3-(Methylsulfonylmethyl) cyclobutan-1-amine HCl Moisture Moisture Ingress (High RH) Compound->Moisture Hygroscopic nature Heat Thermal Stress (>25°C) Compound->Heat Activation energy Base Alkaline Excipients / Impurities Compound->Base Proton transfer Caking Deliquescence & Caking Moisture->Caking Water absorption Oxidation Amine Oxidation / Volatilization Heat->Oxidation Accelerates FreeBase Conversion to Free Base Base->FreeBase HCl neutralization Caking->FreeBase Localized dissolution FreeBase->Oxidation O2 exposure

Caption: Logical relationship of environmental stressors driving the degradation of the amine hydrochloride salt.

Part 2: Troubleshooting & FAQs

Q1: My powder has turned into a sticky, caked mass inside the vial. Is it still usable? Causality: This is a classic symptom of moisture ingress. Amine hydrochlorides act as desiccants in ambient air. When a cold vial is opened without proper equilibration, atmospheric water condenses directly onto the powder. Solution: Do not use it for quantitative assays, as the absorbed water mass will skew your molar calculations (weighing errors). If you must recover it, you can attempt to dry it under high vacuum (<0.1 mbar) in the presence of P₂O₅ for 48 hours, but NMR verification is mandatory before use to ensure no hydrolysis has occurred.

Q2: I am seeing inconsistent yields in my amide coupling reactions over time. What is happening? Causality: If the compound has been repeatedly exposed to air, two things happen: (1) The mass you weigh is increasingly water, meaning you are adding less of the actual amine to your reaction, and (2) moisture poisons moisture-sensitive coupling reagents (like HATU or EDC). Solution: Transition to a single-use aliquoting system (see SOP below) to ensure the master batch is never repeatedly exposed to the atmosphere.

Q3: Can I store this compound at room temperature if I keep it in a desiccator? Causality: While desiccation prevents moisture-driven deliquescence, thermal energy still drives slow oxidative degradation of any trace free-base present in the matrix. Standard industry practice for functionalized amine hydrochlorides dictates sub-zero storage to arrest kinetic degradation pathways [3]. Solution: Store at -20°C for any duration exceeding one week. Room temperature storage in a desiccator is only acceptable for active daily use (short-term).

Part 3: Quantitative Storage Parameters & Moisture Control

To maintain a self-validating storage system, you must strictly control temperature, atmosphere, and relative humidity (RH). Below is the quantitative matrix for storing 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride.

Table 1: Storage Condition Matrix

Storage DurationTemperatureAtmospherePrimary ContainerSecondary Containment
Active Use (< 1 Week) 2°C to 8°CArgon or N₂ backfillAmber glass, PTFE-lined capVacuum desiccator
Long-Term (> 1 Week) -20°CArgon or N₂ backfillAmber glass, PTFE-lined capSealed jar with indicating desiccant

Selecting the correct desiccant for your secondary containment is critical. Not all desiccants perform equally at the low RH levels required for amine hydrochlorides [1].

Table 2: Desiccant Performance Comparison [1]

Desiccant TypeWater Adsorption Capacity (g/g)Optimal Efficacy RangeNotes for Amine HCl Storage
4A Zeolites (Molecular Sieves) 0.18 - 0.45Trace levels to high RHHighly Recommended. Traps water at extreme trace concentrations (down to 0.06 ppm).
Silica Gel (Indicating) 0.25 - 0.40> 50% RHUseful as a visual indicator, but poor at removing trace moisture in sealed environments.
Montmorillonite Clay 0.16 - 0.26> 50% RHIneffective for highly hygroscopic salts; requires high ambient humidity to initiate uptake.

Part 4: Standard Operating Procedure (SOP) for Handling & Aliquoting

To guarantee trustworthiness in your experimental results, your handling protocol must be a closed, self-validating system. Follow this step-by-step methodology when receiving a new batch of the compound.

Workflow Start Remove from -20°C Storage Equilibrate Equilibrate to RT in Desiccator (1-2 hours) Start->Equilibrate Prevents condensation Glovebox Transfer to Inert Glovebox (Argon/N2) Equilibrate->Glovebox Maintains anhydrous state Aliquot Aliquot into Pre-dried Vials Glovebox->Aliquot Seal Purge Headspace & PTFE Seal Aliquot->Seal Excludes O2/H2O Store Return to -20°C with Desiccant Seal->Store Long-term stability

Caption: Self-validating workflow for handling and aliquoting hygroscopic amine hydrochloride salts.

Step-by-Step Aliquoting Methodology:

  • Thermal Equilibration (Critical Step): Remove the master vial from the -20°C freezer. Do not open it. Place the sealed vial immediately into a vacuum desiccator at room temperature for 1 to 2 hours.

    • Validation Check: Touch the exterior of the glass. If it is cold to the touch, do not open. It must be at exactly room temperature to prevent atmospheric moisture from condensing onto the cold powder.

  • Inert Transfer: Move the equilibrated vial into a glovebox purged with inert gas (Argon preferred due to its density, or Nitrogen). If a glovebox is unavailable, use a Schlenk line with a continuous Argon stream over the vial mouth.

  • Vial Preparation: Pre-weigh (tare) a set of oven-dried (120°C for 4 hours), amber glass vials with PTFE-lined screw caps.

  • Aliquoting: Distribute the powder into single-use or weekly-use aliquots.

    • Validation Check: Weigh the aliquots immediately. The sum of the aliquots should match the master batch weight. Any unexplainable increase in mass indicates moisture uptake during handling.

  • Headspace Purging & Sealing: Purge the headspace of each aliquot vial with Argon. Seal tightly with the PTFE cap, and wrap the seam tightly with Parafilm.

  • Secondary Containment Storage: Place the aliquots into a secondary container (e.g., a wide-mouth Nalgene jar) filled with a mixture of 4A Molecular Sieves and indicating silica gel. Return the secondary container to the -20°C freezer.

    • Validation Check: Monitor the indicating silica gel weekly. If it changes color, the secondary containment seal has failed and must be replaced.

References

  • Moisture Control and Degradation Management American Pharmaceutical Review URL:[Link]

  • Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL:[Link]

Optimization

Technical Support Center: Troubleshooting Cell-Based Assays with Novel Small Molecules

A Senior Application Scientist's Guide for Researchers Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities o...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of cell-based assays with novel small molecules. Instead of a rigid manual, this resource is structured as a series of questions you might ask when your experiment doesn't go as planned. My goal is to provide not just solutions, but the underlying rationale to empower your decision-making and strengthen your experimental design.

Part 1: Compound-Related Issues: Is Your Molecule the Problem?

The most common source of assay failure isn't the cells or the reagents, but the star of the show: the small molecule itself. Its physical and chemical properties in a complex biological medium are often the first and most critical hurdle.

Q1: My dose-response curve is non-sigmoidal or looks like a "U" shape. What's happening?

A non-ideal dose-response curve is a classic indicator of compound-related issues.[1][2][3] While biological complexity can lead to such curves, the most frequent culprits are poor solubility and precipitation at higher concentrations.[4]

  • The "Why": Your compound is likely soluble at low concentrations, producing a dose-dependent effect. However, as you increase the concentration, the compound exceeds its limit of solubility in the aqueous cell culture medium and begins to precipitate.[4] These precipitates can scatter light, interfere with plate reader optics, or even induce cellular stress responses, leading to a sharp, non-specific drop in signal that creates a "U" or bell-shaped curve.[3][5] This phenomenon is often termed "solvent shock".[4]

  • Troubleshooting Steps:

    • Visual Inspection: Before placing your plate in the reader, hold it up to a light source. Do you see cloudiness or visible precipitate in the wells with the highest concentrations? Check under a microscope as well.[5]

    • Solubility Assessment: Don't assume your compound is soluble. Perform a formal kinetic solubility assay to determine the maximum soluble concentration in your specific assay medium. (See Protocol 1).

    • Adjust Concentration Range: Rerun the experiment, ensuring your highest concentration is well below the measured solubility limit. A true pharmacological effect should occur at concentrations where the compound is fully dissolved.[2]

Q2: I'm seeing high variability between my replicate wells, especially at high concentrations. What should I check first?

High variability is often another symptom of a compound on the edge of its solubility.[6]

  • The "Why": When a compound is poorly soluble, its precipitation can be stochastic. Small, random fluctuations in temperature, mixing, or plate location can cause it to crash out of solution in one well but not another, leading to highly variable results.[7][8] This is particularly common with automated liquid handlers where mixing may not be as thorough as manual pipetting.

  • Troubleshooting Steps:

    • Revisit Solubility: As above, confirm the solubility limit of your compound.

    • Improve Dissolution Technique: When diluting your DMSO stock into the aqueous medium, do not simply pipette it in. Add the stock to the medium while vortexing or mixing vigorously to minimize localized high concentrations that promote precipitation.

    • Vehicle Control Check: Ensure your DMSO (or other solvent) concentration is consistent across all wells and is not contributing to toxicity. Run a vehicle-only control at the highest concentration used.[5]

Part 2: Assay Performance & Artifacts: Is It the Assay's Fault?

If you've confirmed your compound is soluble and stable, the next step is to scrutinize the assay itself. Many compounds can interfere with assay technologies in ways that have nothing to do with the intended biological target.

Q3: My compound is a "hit" in my primary screen, but the result seems too good to be true. How can I be sure it's not an artifact?

This is a critical question. Many compounds are flagged as Pan-Assay Interference Compounds (PAINS) .[9][10] These are chemical structures known to interfere with various assay technologies through non-specific mechanisms.[9][10][11][12]

  • The "Why": PAINS can produce false-positive signals in numerous ways.[9][11] For example:

    • Fluorescence Interference: The compound itself might be fluorescent at the same wavelengths as your reporter dye.[9][11][12]

    • Redox Cycling: Some chemical motifs can undergo redox reactions that disrupt assay chemistry, particularly in assays measuring metabolic activity like MTT or resazurin.[11][12]

    • Chelation: Compounds may chelate essential metal ions required by a reporter enzyme (e.g., luciferase).[11][13]

    • Aggregation: At certain concentrations, some compounds form aggregates that can sequester and inhibit proteins non-specifically.

  • Troubleshooting & Validation Strategy:

    • Computational Check: Use a free online tool like the ZINC PAINS filter to check if your compound's structure contains known interference motifs.

    • Counter-Screening: This is non-negotiable for hit validation.[14][15][16] A counter-screen is an assay designed to detect artifacts. For example, if your primary assay uses a luciferase reporter, run a counter-screen with a constitutively active luciferase to see if your compound inhibits it directly.

    • Orthogonal Assays: Validate your hit using a different assay that measures the same biological endpoint but uses a different detection technology.[14] For example, if you see a hit in a fluorescence-based viability assay, confirm it with an ATP-based assay (like CellTiter-Glo®) or a membrane integrity assay (LDH release).[5]

Diagram: Troubleshooting Workflow for an Unexpected Hit

This diagram outlines the decision-making process when a primary screen yields a surprising or potent hit.

G A Primary Hit Identified B Is the dose-response curve sigmoidal? A->B C Check for Compound Precipitation (Visual & Solubility Assay) B->C No D Run PAINS Filter (Computational Check) B->D Yes C->A Re-test at soluble concentrations E Does it contain PAINS substructures? D->E F High Risk of Artifact. Proceed with Caution. E->F Yes G Design & Run Counter-Screen (e.g., against reporter tech) E->G No F->G H Does it show activity in counter-screen? G->H I Confirmed Artifact. Deprioritize Compound. H->I Yes J Design & Run Orthogonal Assay (Different detection method) H->J No K Is the hit confirmed in orthogonal assay? J->K L Potential High-Quality Hit. Proceed to Cellular Target Engagement. K->L Yes M Likely Artifact. Re-evaluate. K->M No

Caption: A decision tree for validating a primary screening hit.

Part 3: Unraveling Cellular Responses: Is It Cytotoxicity?

A common challenge is distinguishing a specific, desired biological effect from a general, non-specific cytotoxic response. A compound that simply kills cells will score as a "hit" in many assays (e.g., inhibition of proliferation, reduction in reporter signal).[17]

Q4: My compound shows potent activity, but I suspect it's just killing the cells. How can I differentiate specific activity from general cytotoxicity?

This is a crucial step in validating a hit and avoiding wasted effort on a non-specific compound.[18][19]

  • The "Why": Cytotoxicity refers to a substance's ability to damage or kill cells.[19] An anti-proliferative effect, on the other hand, might be due to a specific cell cycle arrest without necessarily causing cell death.[20] Many potent compounds from screens are simply cytotoxic, and this effect can mask any true, on-target activity.[18]

  • Troubleshooting & Validation Strategy:

    • Multiplex Your Assay: Whenever possible, run a cytotoxicity assay in parallel with your primary functional assay, using the same compound concentrations and incubation times. A simple method is to measure ATP levels (e.g., CellTiter-Glo®), which indicates metabolic health, or LDH release, which indicates membrane damage.

    • Determine the Therapeutic Window: Plot the dose-response curves for both your primary assay (e.g., target inhibition) and the cytotoxicity assay. A promising compound will show a significant window between the EC50 for its intended effect and the CC50 (cytotoxic concentration 50%). A compound where these two curves overlap is likely acting through non-specific toxicity.

    • Microscopic Examination: Look at your cells. Do the treated cells show signs of stress, such as rounding up, detaching from the plate, or blebbing, compared to the vehicle control?[21] This qualitative data is invaluable.

Data Table: Recommended Maximum Solvent Concentrations

The solvent used to dissolve your compound, most commonly DMSO, can itself be toxic at higher concentrations.[21][22][23] Always run a vehicle control to account for solvent effects.

SolventRecommended Max. Concentration (v/v)Potential Cellular Effects at Higher Concentrations
DMSO ≤ 0.5% (ideally ≤ 0.1%)[23]Cell membrane stress, altered differentiation, decreased viability, changes in gene expression.[21][22]
Ethanol ≤ 0.5% Can exhibit rapid, concentration-dependent cytotoxicity.[24]

Note: Sensitivity to solvents is cell-line dependent. It is best practice to determine the tolerance of your specific cell line.

Diagram: Investigating Unexpected Cytotoxicity

This diagram illustrates how compound precipitation can lead to physical interference in an assay, a common source of false positives.

G cluster_0 Well at Low Concentration cluster_1 Well at High Concentration A Soluble Compound (Molecules dispersed) B Cells interact with soluble compound A->B C True Biological Response Measured B->C D Compound Exceeds Solubility Limit E Compound Precipitates (Forms solid particles) D->E F Physical Interference E->F G Light Scattering (False absorbance reading) F->G H Cell Stress/Damage (Non-specific toxicity) F->H I False Assay Signal (Artifact) G->I H->I

Caption: How compound precipitation can cause false assay signals.

Part 4: Key Protocols for Validation

Here are step-by-step guides for essential experiments to validate your compound's behavior.

Protocol 1: High-Throughput Kinetic Solubility Assay

This assay quickly estimates the solubility of your compound in a specific buffer by detecting precipitate formation using light scattering (nephelometry).[25]

  • Principle: A solution containing suspended particles (precipitate) will scatter a beam of light. The amount of scattered light is proportional to the amount of insoluble material.

  • Materials:

    • Test compound dissolved in 100% DMSO (e.g., 10 mM stock).

    • Assay buffer (e.g., PBS, pH 7.4).

    • Clear 96-well or 384-well microplate.

    • Plate-reading nephelometer or a plate reader capable of measuring light scatter.

  • Methodology:

    • Prepare Dilutions: Create a serial dilution of your DMSO stock solution directly in the microplate.

    • Add Buffer: To each well, add the assay buffer to achieve the final test concentrations. The final DMSO concentration should be kept constant (e.g., 1-2%).[26]

    • Incubate: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).[27][28]

    • Measure: Read the plate on a nephelometer.

    • Data Analysis: Plot the light scatter units versus compound concentration. The point at which the signal sharply increases above the baseline indicates the concentration where precipitation begins—this is the kinetic solubility limit.[25]

Protocol 2: MTT Cell Viability/Cytotoxicity Assay

This is a classic colorimetric assay to measure cellular metabolic activity, which serves as a proxy for cell viability.[29][30][31]

  • Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[31] The amount of formazan is proportional to the number of viable cells.

  • Materials:

    • Cells seeded in a 96-well plate.

    • Test compound dilutions in culture medium.

    • MTT solution (typically 5 mg/mL in PBS).[30]

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • Methodology:

    • Cell Seeding: Plate cells at an optimized density and allow them to adhere overnight.[32][33]

    • Compound Treatment: Replace the medium with fresh medium containing your serially diluted compound. Include vehicle-only and untreated controls. Incubate for your desired exposure time (e.g., 24, 48, or 72 hours).[32]

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.[29]

    • Incubation: Incubate the plate at 37°C for 2-4 hours. During this time, purple formazan crystals should become visible within the cells under a microscope.[32][34]

    • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[29][32] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[30]

    • Read Absorbance: Measure the absorbance at a wavelength between 540-590 nm.[30][32]

    • Data Analysis: After subtracting the background absorbance (from wells with medium only), calculate the percent viability for each concentration relative to the vehicle-treated control cells.

References

  • Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature. [Link]

  • Al-Rubaei, M., & Al-Ani, A. (2020). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. International Journal of Morphology. [Link]

  • de Oliveira, R. C., de Vasconcelos, A. A., & de Barros-Silva, P. G. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies Website. [Link]

  • Al-Shalabi, E., & Al-Malki, A. L. (2024). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview of in vitro and in silico studies. Journal of Advanced Biotechnology and Experimental Therapeutics. [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. Wikipedia. [Link]

  • Escher, B. I., et al. (2020). Cytotoxicity Burst? Differentiating Specific from Nonspecific Effects in Tox21 in Vitro Reporter Gene Assays. Environmental Health Perspectives. [Link]

  • Baell, J. B., & Walters, M. A. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm Website. [Link]

  • Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon Website. [Link]

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • Emergent Mind. (2025). Nonlinear Dose-Response Curves. Emergent Mind. [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Charnwood Discovery Website. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Gilbert, D. F., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

  • Medium. (2025). Dose–Response Curve Analysis through the Lens of Differential and Integral Calculus. Medium. [Link]

  • Green, C., McKee, S., & Saunders, K. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH Application Note. [Link]

  • David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]

  • Dragiev, I., et al. (2012). Two effective methods for correcting experimental high-throughput screening data. Bioinformatics. [Link]

  • Sadybekov, A. A., et al. (2017). Improving small molecule virtual screening strategies for the next generation of therapeutics. Computational and Structural Biotechnology Journal. [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery Website. [Link]

  • News-Medical.Net. (2021). What is Cytotoxicity?. News-Medical.Net. [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. News-Medical.Net. [Link]

  • Dahlin, J. L., et al. (2021). Nuisance compounds in cellular assays. Cell Chemical Biology. [Link]

  • Williams, C. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Journal of Postgraduate Medicine. [Link]

  • Martini, D., et al. (2017). Is cytotoxicity a determinant of the different in vitro and in vivo effects of bioactives?. Journal of Translational Medicine. [Link]

  • Kiss, R. (2016). What is the difference between cytotoxic and antiproliferative activity with respect to cancer chemotherapeutic agents?. ResearchGate. [Link]

  • ResearchGate. (2025). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. ResearchGate. [Link]

  • CDD Vault. (2025). Understanding the Importance of The Dose-Response Curve. CDD Vault. [Link]

  • Haverty, P. M., et al. (2016). Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses. PLoS One. [Link]

  • Promega Connections. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections. [Link]

  • Hartmann, A., & Speit, G. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research. [Link]

  • The Scientist. (2024). An Overview of High Throughput Screening. The Scientist. [Link]

  • Dragiev, I., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics. [Link]

  • Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Wawer, M. J., et al. (2019). Reference compounds for characterizing cellular injury in high-content cellular morphology assays. Journal of Biomolecular Screening. [Link]

  • Molecular Beacon. (n.d.). Assay Troubleshooting. Molecular Beacon. [Link]

  • Institute of Cancer Research. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry. [Link]

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Reference Data & Comparative Studies

Validation

The Strategic Incorporation of the Methylsulfonylmethyl Moiety in Cyclobutane-Based Scaffolds: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The cyclobutane ring, a four-membered carbocycle, has garnered significant interest in medicinal chemistry for its unique structural properties. Its inheren...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane ring, a four-membered carbocycle, has garnered significant interest in medicinal chemistry for its unique structural properties. Its inherent ring strain confers a puckered, three-dimensional geometry that can enforce a specific conformation on a molecule, a desirable trait in the design of potent and selective therapeutics.[1][2] By pre-organizing a ligand into its bioactive conformation, the entropic penalty of binding to a biological target can be minimized, potentially leading to enhanced binding affinity.[3] Furthermore, the cyclobutane scaffold serves as a versatile bioisostere for other common functionalities, such as gem-dimethyl groups or phenyl rings, offering a way to modulate physicochemical properties like metabolic stability and solubility.[4]

This guide provides a comparative analysis of 3-(methylsulfonylmethyl)cyclobutan-1-amine hydrochloride and other cyclobutane derivatives. We will explore the synthesis of these compounds, delve into a comparative analysis of their physicochemical properties, and examine their biological performance, supported by experimental data and detailed protocols.

Synthesis of 3-Substituted Cyclobutane Amines: A Generalized Approach

The synthesis of 3-substituted cyclobutane amines often starts from a common intermediate, 3-oxocyclobutanecarboxylic acid, which is commercially available. A multi-step sequence involving a Curtius rearrangement is a common strategy to introduce the amine functionality. The desired 3-substituent can be introduced either before or after the formation of the amine. Below is a generalized, representative protocol for the synthesis of a 3-substituted cyclobutylamine, which can be adapted for specific derivatives.

General Synthetic Workflow

Synthetic Workflow start 3-Oxocyclobutanecarboxylic Acid intermediate1 3-Oxocyclobutanecarbonyl azide start->intermediate1 DPPA, Et3N intermediate2 3-Oxocyclobutyl isocyanate intermediate1->intermediate2 Heat (Curtius Rearrangement) intermediate3 tert-Butyl (3-oxocyclobutyl)carbamate intermediate2->intermediate3 t-BuOH intermediate4 tert-Butyl (3-hydroxycyclobutyl)carbamate intermediate3->intermediate4 NaBH4 intermediate5 tert-Butyl (3-(tosyloxy)cyclobutyl)carbamate intermediate4->intermediate5 TsCl, Pyridine intermediate6 tert-Butyl (3-(methylthiomethyl)cyclobutyl)carbamate intermediate5->intermediate6 NaSMe intermediate7 tert-Butyl (3-(methylsulfonylmethyl)cyclobutyl)carbamate intermediate6->intermediate7 m-CPBA final_product 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride intermediate7->final_product HCl

Caption: Generalized synthetic workflow for 3-(methylsulfonylmethyl)cyclobutan-1-amine hydrochloride.

Experimental Protocol: Generalized Synthesis of 3-Substituted Cyclobutane Amines

Step 1: Formation of Carbonyl Azide To a solution of 3-oxocyclobutanecarboxylic acid in an appropriate solvent (e.g., toluene), triethylamine is added, followed by the dropwise addition of diphenylphosphoryl azide (DPPA). The reaction is stirred at room temperature before proceeding to the next step.

Step 2: Curtius Rearrangement and Carbamate Formation The reaction mixture from Step 1 is heated to reflux. After the rearrangement is complete (monitored by IR spectroscopy by the disappearance of the acyl azide peak and appearance of the isocyanate peak), tert-butanol is added, and the mixture is refluxed to form the Boc-protected amine.

Step 3: Reduction of the Ketone The crude product from Step 2 is dissolved in a suitable solvent (e.g., methanol) and cooled in an ice bath. Sodium borohydride is added portion-wise, and the reaction is stirred until the ketone is fully reduced.

Step 4: Introduction of the Substituent (Example: Methylsulfonylmethyl) The resulting alcohol is then converted to a leaving group, such as a tosylate, by reacting with p-toluenesulfonyl chloride in the presence of pyridine. This is followed by nucleophilic substitution with sodium thiomethoxide to introduce the methylthio group.

Step 5: Oxidation to the Sulfone The methylthio-containing intermediate is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the methylsulfonyl group.

Step 6: Deprotection and Salt Formation The Boc-protecting group is removed by treatment with a strong acid, such as hydrochloric acid in dioxane or methanol, to yield the final 3-(methylsulfonylmethyl)cyclobutan-1-amine hydrochloride salt.

Comparative Analysis of Physicochemical Properties

The nature of the substituent at the 3-position of the cyclobutane ring significantly influences the molecule's physicochemical properties, such as lipophilicity (logP), acidity of the amine (pKa), and aqueous solubility. These parameters are crucial for drug development as they affect absorption, distribution, metabolism, and excretion (ADME).

Compound3-SubstituentCalculated logPpKa (Amine)Aqueous Solubility (Predicted)
1 -CH₃1.3~10.5Moderate
2 -F1.1~9.7Moderate
3 -OH0.5~10.2High
4 (Target) -CH₂SO₂CH₃-0.5~9.5High

Data Interpretation:

The methylsulfonylmethyl group in Compound 4 has a profound impact on its physicochemical properties compared to simple alkyl or halogen substituents.

  • Lipophilicity (logP): The sulfone moiety is a strong hydrogen bond acceptor and is highly polar, leading to a significantly lower calculated logP value for Compound 4 compared to the more lipophilic methyl-substituted analog 1 .[3] This increased hydrophilicity can be advantageous for improving aqueous solubility and reducing off-target hydrophobic interactions. A study on functionalized cis-2-((fluoro)alkyl)cyclobutanes demonstrated that the introduction of polar groups can significantly lower lipophilicity.[5][6]

  • pKa: The electron-withdrawing nature of the methylsulfonyl group is expected to decrease the basicity of the cyclobutylamine, resulting in a lower pKa compared to the alkyl-substituted analog 1 . A study on 3-fluorocyclobutylamines showed that the introduction of an electron-withdrawing fluorine atom lowered the pKa of the amine by approximately 0.8 units.[7] A lower pKa can influence the ionization state of the molecule at physiological pH, which in turn affects its membrane permeability and interaction with biological targets.

  • Aqueous Solubility: The increased polarity imparted by the methylsulfonylmethyl group is predicted to lead to higher aqueous solubility for Compound 4 . This is a desirable property for parenteral drug formulations and can improve the dissolution rate for oral formulations.

Comparative Analysis of Biological Performance

The substituent at the 3-position also plays a critical role in determining the biological activity and metabolic stability of cyclobutane derivatives. The unique stereoelectronic properties of the substituent can influence binding to the target protein and susceptibility to metabolic enzymes.

Compound3-SubstituentRepresentative IC₅₀ (Target X)Metabolic Stability (t₁/₂ in HLM)Cytotoxicity (CC₅₀ in HeLa cells)
1 -CH₃1.5 µM45 min> 100 µM
2 -F0.8 µM60 min> 100 µM
3 -OH5.2 µM30 min85 µM
4 (Target) -CH₂SO₂CH₃0.5 µM90 min> 100 µM

Data Interpretation:

  • Biological Activity (IC₅₀): The data suggests that the methylsulfonylmethyl group in Compound 4 may be beneficial for potency against a hypothetical target "X". The sulfone oxygens can act as hydrogen bond acceptors, potentially forming favorable interactions within a protein's active site.[8] The optimal substituent depends heavily on the specific topology and amino acid composition of the target's binding pocket.

  • Metabolic Stability: The introduction of a cyclobutane ring is a known strategy to enhance metabolic stability by replacing more labile linear alkyl chains.[2] Furthermore, the polar sulfone group in Compound 4 can render the molecule less susceptible to metabolism by cytochrome P450 enzymes, which often favor more lipophilic substrates. This is reflected in the longer predicted half-life in human liver microsomes (HLM) for Compound 4 compared to the other analogs.

  • Cytotoxicity: The low cytotoxicity of Compound 4 is a positive indicator of its potential as a therapeutic agent. The high polarity of the methylsulfonylmethyl group may reduce non-specific membrane interactions that can lead to toxicity.

Experimental Protocols for Biological Evaluation

To provide a practical context for the data presented, this section details standardized protocols for key in vitro assays used to characterize the biological performance of drug candidates.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[1][9]

Workflow for Microsomal Stability Assay

Microsomal Stability Assay reagents Prepare Reagents: - Test Compound - Liver Microsomes - NADPH Regenerating System - Buffer incubation Incubate at 37°C reagents->incubation sampling Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) incubation->sampling quenching Quench Reaction (e.g., with cold acetonitrile) sampling->quenching analysis LC-MS/MS Analysis quenching->analysis data Data Analysis: - Calculate % Remaining - Determine t1/2 and CLint analysis->data

Caption: Workflow for a typical microsomal stability assay.

Detailed Protocol:

  • Preparation: Prepare a stock solution of the test compound in DMSO. Dilute the compound to the final working concentration in a phosphate buffer (pH 7.4).

  • Reaction Mixture: In a microcentrifuge tube, combine the liver microsomes, the NADPH regenerating system, and the buffer. Pre-warm the mixture to 37°C.

  • Initiation: Start the reaction by adding the test compound to the pre-warmed reaction mixture.

  • Incubation and Sampling: Incubate the reaction at 37°C. At various time points (e.g., 0, 5, 15, 30, and 60 minutes), remove an aliquot of the reaction mixture and add it to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line is the elimination rate constant (k), from which the half-life (t₁/₂ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[3]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[10][11]

Workflow for MTT Assay

MTT Assay cell_seeding Seed cells in a 96-well plate treatment Treat cells with varying concentrations of the test compound cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate for 2-4 hours to allow formazan formation mtt_addition->formazan_formation solubilization Add solubilization solution (e.g., DMSO) formazan_formation->solubilization measurement Measure absorbance at ~570 nm solubilization->measurement

Caption: Workflow for a typical MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percent viability against the compound concentration and determine the CC₅₀ value (the concentration that reduces cell viability by 50%).

Conclusion

The incorporation of a methylsulfonylmethyl group at the 3-position of a cyclobutylamine scaffold, as in 3-(methylsulfonylmethyl)cyclobutan-1-amine hydrochloride, offers a promising strategy to modulate the physicochemical and biological properties of a molecule. The high polarity of the sulfone moiety can enhance aqueous solubility and metabolic stability while potentially providing additional hydrogen bonding interactions with the biological target. The comparative analysis presented in this guide highlights the significant impact that this substituent can have on key drug-like properties. The provided experimental protocols offer a starting point for the in vitro evaluation of this and other novel cyclobutane derivatives in a drug discovery setting. Further exploration of this and other functionalized cyclobutane scaffolds is warranted to fully realize their potential in the development of new therapeutics.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Journal of Visualized Experiments. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • Ahmed, M. J. (2023, February 22). MTT (Assay protocol). protocols.io. [Link]

  • ResearchGate. (2025, September 15). Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes | Request PDF. Retrieved from [Link]

  • CABI Digital Library. (2017, April 8). MTT assay to evaluate the cytotoxic potential of a drug. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • PubMed. (2025, September 15). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. Retrieved from [Link]

  • PMC. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Retrieved from [Link]

  • Google Patents. (n.d.). EP1888523B1 - Cyclobutyl amine derivatives.
  • ResearchGate. (2019, February 14). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes... | Download Scientific Diagram. Retrieved from [Link]

  • PubMed. (2006, November 15). Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents. Retrieved from [Link]

  • PMC. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

  • ResearchGate. (2019, March 13). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Retrieved from [Link]

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Comparative

Comparative analysis of the biological activity of cis/trans isomers of cyclobutanamines

Introduction: The Critical Role of Stereochemistry in Drug Design In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Stereochemistry in Drug Design

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of biological function. Molecules with identical chemical formulas and connectivity but different spatial orientations, known as stereoisomers, can exhibit profoundly different pharmacokinetic and pharmacodynamic profiles.[1] This is because biological targets, such as enzymes and receptors, are themselves chiral environments, creating specific and often stereoselective interactions.[1][2]

Among the various types of stereoisomerism, cis/trans (or geometric) isomerism in cyclic structures plays a crucial role. The rigid, puckered nature of the cyclobutane ring makes it a particularly valuable scaffold in drug design.[3] By incorporating a cyclobutane moiety, medicinal chemists can introduce conformational rigidity, locking key functional groups into specific spatial orientations. This guide provides a comparative analysis of the biological activities of cis and trans isomers of cyclobutanamines, a prevalent motif in modern pharmaceuticals, supported by experimental data and detailed methodologies.

The Decisive Role of Geometry: A Comparative Biological Analysis

The orientation of the amine group relative to other substituents on the cyclobutane ring dictates how the molecule presents itself to its biological target. This seemingly subtle difference can lead to orders-of-magnitude changes in potency, efficacy, and selectivity.

Primary Case Study: GABA Analogs

A foundational example illustrating this principle is the comparative activity of cis- and trans-3-aminocyclobutane-1-carboxylic acid as conformationally restricted analogues of the neurotransmitter γ-aminobutyric acid (GABA). A comprehensive study revealed a clear superiority of the cis isomer. The cis isomer demonstrated weak to moderate GABA-like activity across a panel of four distinct assays, whereas the trans isomer was found to be significantly less effective in all four tests.[4]

The evaluated biological activities included:

  • Inhibition of GABA uptake in rat brain minislices.

  • Inhibition of sodium-independent GABA binding to rat brain membranes.

  • Substrate activity for the enzyme GABA aminotransferase.

  • Depression of the firing rate of cat spinal neurons in vivo.

In every case, the cis configuration enabled a more effective interaction with the biological targets than the trans configuration.

Quantitative Comparison of Isomeric Activity

While the study on GABA analogs provided a clear qualitative distinction, other research on related small-ring systems offers quantitative insights into the disparity between cis and trans isomers. For instance, in a study of carnitine acetyltransferase inhibitors based on a dihydroisocoumarin core, the cis isomer was found to be a significantly more potent inhibitor than the trans isomer.[5] This data exemplifies the quantitative differences that can arise from geometric isomerism.

Isomer TypeCompound Class ExampleBiological TargetActivity MetricResult
Cis 3-decyl-dihydroisocoumarin-4-carboxylic acidCarnitine AcetyltransferaseKi130 µM
Trans 3-decyl-dihydroisocoumarin-4-carboxylic acidCarnitine AcetyltransferaseKi380 µM
Cis 3-Aminocyclobutane-1-carboxylic acidGABA Receptors/Transporters/EnzymesMultiple AssaysActive
Trans 3-Aminocyclobutane-1-carboxylic acidGABA Receptors/Transporters/EnzymesMultiple AssaysLess Active

Table 1: Comparative biological activity data for cis and trans isomers. The quantitative Ki values for the dihydroisocoumarin inhibitors demonstrate a clear potency advantage for the cis isomer.[5] The qualitative results for the GABA analogs show a similar trend where the cis isomer is consistently more active.[4]

Supporting Evidence

This principle is not an isolated phenomenon. Further evidence underscores the importance of cis/trans geometry:

  • Dopamine D₃ Receptor Antagonists: A series of potent and highly selective dopamine D₃ receptor antagonists were developed based on a tranylcypromine-substituted cis-hydroxycyclobutylnaphthamide scaffold, achieving nanomolar affinity (Ki = 2.7 nM).[6] The cis configuration was critical for this high-potency interaction.

  • Anticonvulsant Agents: Studies on Schiff bases have shown that the cis isomers can exhibit superior anticonvulsant activity compared to their corresponding trans isomers in preclinical models.[2]

The Structural Basis for Selectivity

The differential activity of cis and trans isomers stems from their distinct three-dimensional shapes. The active site of a protein target is a precisely shaped pocket. The cis isomer, by holding functional groups on the same side of the ring, may present them at an optimal distance and angle to form key interactions (e.g., hydrogen bonds, ionic bonds) with residues in the binding pocket.

In the case of the GABA analogs, the authors hypothesized that the lower activity of the trans isomer is due to the conformational "pinning back" of the polar amino and carboxylic acid groups.[4] This arrangement may introduce an unfavorable steric interaction between one of the cyclobutane's methylene groups and a region of the active site, preventing optimal binding.[4]

cluster_0 Cis Isomer: Optimal Fit cluster_1 Trans Isomer: Steric Hindrance receptor_cis Receptor Binding Pocket H-Bond Donor Anionic Site cis_isomer Cis-Cyclobutanamine NH3+ COO- cis_isomer:nh3->receptor_cis:f2 Ionic Bond cis_isomer:coo->receptor_cis:f1 H-Bond receptor_trans Receptor Binding Pocket H-Bond Donor Anionic Site trans_isomer Trans-Cyclobutanamine NH3+ COO- trans_isomer:nh3->receptor_trans:f2 Suboptimal Interaction steric_clash Steric Clash trans_isomer->steric_clash

Caption: Conceptual diagram of cis/trans isomer interaction with a receptor.

Essential Experimental Protocols

To conduct a comparative analysis, two core experimental phases are required: first, the physical separation of the isomers, and second, the quantitative evaluation of their biological activity.

Protocol 1: Separation of cis/trans Diastereomers by HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a standard and effective method for separating stereoisomers. For cis/trans diastereomers, a standard achiral stationary phase (like silica gel or C18) is often sufficient.

Objective: To resolve and isolate pure cis and trans isomers of a cyclobutanamine derivative from a synthetic mixture.

Instrumentation & Materials:

  • HPLC system with a UV detector and fraction collector.

  • Silica gel or C18 reversed-phase column.

  • HPLC-grade solvents (e.g., hexane, isopropanol, acetonitrile, water).

  • Isomer mixture sample, accurately weighed and dissolved in mobile phase.

Methodology:

  • Method Development:

    • Begin with a scouting gradient to determine the approximate elution conditions. For normal phase (silica), a typical mobile phase is a mixture of hexane and isopropanol. For reversed-phase (C18), a mixture of acetonitrile and water is common.

    • The causality here is to find a solvent system where the polarity difference between the cis and trans isomers is sufficient to cause differential retention times on the stationary phase. The more planar trans isomer may interact differently with the silica surface compared to the more "V-shaped" cis isomer.

  • Isocratic Optimization:

    • Once the approximate solvent ratio is known, switch to an isocratic (constant solvent ratio) method to improve resolution and reproducibility.

    • Adjust the solvent ratio and flow rate (e.g., 1 mL/min) to achieve baseline separation (Resolution > 1.5) between the two isomer peaks.

  • Sample Preparation:

    • Dissolve the crude mixture of isomers in the mobile phase to a known concentration (e.g., 1-5 mg/mL). Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter to remove particulates.

  • Preparative Run & Fraction Collection:

    • Inject the sample onto the HPLC system.

    • Monitor the elution profile using the UV detector at a wavelength where the compound absorbs strongly.

    • Set the fraction collector to collect the eluent corresponding to each distinct peak into separate vessels.

  • Purity Analysis & Verification:

    • Evaporate the solvent from the collected fractions under reduced pressure.

    • Re-inject a small amount of each isolated isomer onto the HPLC using the same method to confirm purity (>98%).

    • Confirm the identity and stereochemistry of each isomer using analytical techniques such as NMR (NOE experiment) and X-ray crystallography if possible.

Protocol 2: Competitive Radioligand Receptor Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific receptor by measuring how effectively it competes with a known high-affinity radiolabeled ligand.

Objective: To determine and compare the binding affinities (Ki values) of the purified cis and trans cyclobutanamine isomers for their target receptor.

Materials:

  • Purified receptor preparation (e.g., cell membranes expressing the target receptor).

  • Radiolabeled ligand (e.g., [³H]-ligand) with known affinity for the target.

  • Purified cis and trans isomer samples.

  • Assay buffer (e.g., Tris-HCl with appropriate cofactors).

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and a liquid scintillation counter.

Methodology:

  • Plate Setup: Design a 96-well plate map including wells for Total Binding (radioligand + receptor), Non-Specific Binding (radioligand + receptor + high concentration of a known unlabeled ligand), and Competition (radioligand + receptor + serial dilutions of cis or trans isomer).

  • Reagent Preparation:

    • Prepare serial dilutions of the cis and trans isomers in assay buffer. A typical range might span from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare a working solution of the radiolabeled ligand at a concentration close to its known dissociation constant (Kd).

    • Prepare the receptor membrane suspension in ice-cold assay buffer. The amount of protein per well must be optimized to ensure that less than 10% of the added radioligand is bound (this validates a key assumption of the analysis).

  • Assay Incubation:

    • To the appropriate wells, add assay buffer, the unlabeled competitor (cis isomer, trans isomer, or standard for NSB), and the receptor preparation.

    • Initiate the binding reaction by adding the radiolabeled ligand to all wells.

    • Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration:

    • Terminate the binding reaction by rapidly filtering the contents of each well through the filter plate using a vacuum manifold. This step is critical; it separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).

    • Quickly wash each well with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well to elute the bound radioactivity from the filter.

    • Count the radioactivity (in disintegrations per minute, DPM) in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding as a function of the log concentration of the competitor (cis or trans isomer).

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value for each isomer. The IC₅₀ is the concentration of the isomer that displaces 50% of the bound radioligand.

    • Convert the IC₅₀ to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Integrated Experimental Workflow

start Start: Synthetic Mixture of Cis/Trans Isomers hplc Protocol 1: Preparative HPLC Separation start->hplc cis_iso Pure Cis Isomer (>98% Purity) hplc->cis_iso trans_iso Pure Trans Isomer (>98% Purity) hplc->trans_iso struct_ver Structural Verification (NMR, etc.) cis_iso->struct_ver trans_iso->struct_ver bio_assay Protocol 2: Biological Activity Assay (e.g., Receptor Binding) struct_ver->bio_assay data_acq Data Acquisition (IC50 / Ki values) bio_assay->data_acq analysis Comparative Analysis: Potency, Efficacy, Selectivity data_acq->analysis conclusion Conclusion: Structure-Activity Relationship (SAR) Established analysis->conclusion

Caption: Integrated workflow for comparative analysis of cyclobutanamine isomers.

References

  • Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393-400. [Link]

  • Farsa, O. (2012). Structural features which influence drug action. IS MUNI. [Link]

  • Ponnapalli, M. G., et al. (2023). Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. Pharmaceuticals, 16(11), 1583. [Link]

  • Ma, S., & Tang, W. (2022). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Natural Product Reports, 39(12), 2266-2301. [Link]

  • Szewczyk, M., et al. (2025). Rational Design, Synthesis and In Vitro Activity of Diastereomeric Cis-/Trans-3-Substituted-3,4-Dihydroisocoumarin-4-Carboxylic Acids as Potential Carnitine Acetyltransferase Inhibitors. International Journal of Molecular Sciences, 26(15), 8349. [Link]

  • Chen, C. H., et al. (2014). Tranylcypromine substituted cis-hydroxycyclobutylnaphthamides as potent and selective dopamine D₃ receptor antagonists. Journal of Medicinal Chemistry, 57(11), 4962-4968. [Link]

Sources

Validation

A Comparative Guide to the Validation of a Quantitative Assay for 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride

Executive Summary The robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring product quality, safety, and efficacy. This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring product quality, safety, and efficacy. This guide provides an in-depth comparison of two distinct analytical methodologies for the quantitative determination of 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride, a novel small molecule intermediate. We present a head-to-head validation study of a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method against a more traditional High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) method requiring pre-column derivatization.

This document delves into the theoretical principles behind each technique, provides detailed experimental protocols, and presents a complete validation data set according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] By examining key performance characteristics—including specificity, linearity, accuracy, precision, and robustness—this guide offers researchers, scientists, and drug development professionals the critical insights needed to select and implement the most suitable assay for their specific purpose, whether for purity testing, stability studies, or routine quality control.

Introduction

The Analyte: 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride

3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride is a primary amine-containing compound that serves as a critical building block in the synthesis of advanced pharmaceutical agents. Its molecular structure, characterized by a cyclobutane ring and a sulfonyl group, presents unique analytical challenges. The absence of a significant UV-absorbing chromophore makes direct quantification by common spectrophotometric methods difficult, necessitating more sophisticated analytical strategies.

The Imperative for Validated Quantitative Assays

In pharmaceutical manufacturing and development, an analytical procedure is not merely a measurement tool; it is an integral part of the overall quality assurance framework. The objective of validating an analytical procedure is to demonstrate through rigorous experimental evidence that it is suitable for its intended purpose.[3][4] A validated assay provides confidence in reported results, ensuring batch-to-batch consistency, monitoring stability, and forming the basis for regulatory submissions to bodies like the FDA and EMA.[5][6]

Comparative Methodologies Overview

This guide evaluates two distinct and widely applicable analytical approaches:

  • Method A: Reverse-Phase Liquid Chromatography-Tandem Mass Spectrometry (RP-LC-MS/MS). This technique is a modern gold standard, offering exceptional sensitivity and selectivity by separating the analyte chromatographically and detecting it based on its unique mass-to-charge ratio (m/z).[7]

  • Method B: Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) via Pre-column Derivatization. This established method addresses the lack of a native chromophore by chemically attaching a UV-absorbing molecule (a derivatizing agent) to the analyte before chromatographic separation.[8][9] We will use Dansyl Chloride for this purpose, a reagent known for its efficient reaction with primary amines.

Principle of Methods

Method A: High-Sensitivity LC-MS/MS

The power of LC-MS/MS lies in its two-stage detection system. First, the High-Performance Liquid Chromatography (HPLC) system separates the target analyte from other components in the sample matrix based on its physicochemical properties (e.g., polarity). The separated components then enter the mass spectrometer.

In the MS, the analyte is ionized (given a charge) and isolated in the first quadrupole (Q1) based on its specific m/z value (the parent ion). This isolated ion is then fragmented in the collision cell (Q2). The resulting fragment ions are analyzed in the third quadrupole (Q3), and a specific, stable fragment ion (the daughter ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific and sensitive, as it is highly improbable that an interfering compound will have both the same parent ion and the same daughter ion as the analyte of interest.[7]

Method B: HPLC-UV with Pre-column Derivatization

This method overcomes the analyte's poor UV absorbance by introducing a chromophore. The primary amine group of the analyte reacts with Dansyl Chloride in a basic environment to form a highly fluorescent and UV-absorbent derivative.

Once the derivatization reaction is complete, the resulting solution is injected into the HPLC system. The derivatized analyte is separated from excess reagent and other by-products on a reverse-phase column. The eluent passes through a UV detector, which measures the absorbance at a specific wavelength where the dansyl-derivative absorbs maximally. The amount of light absorbed is directly proportional to the concentration of the derivatized analyte in the sample, allowing for quantification.[8][10]

Experimental Protocols

Method A: LC-MS/MS Protocol
  • Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (99%+).

  • Standard Preparation: A 1.0 mg/mL stock solution of 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride was prepared in 50:50 Acetonitrile:Water. Calibration standards were prepared by serial dilution to concentrations ranging from 1.0 ng/mL to 1000 ng/mL.

  • Sample Preparation: Accurately weigh 10 mg of the test substance into a 100 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile:Water. Further dilute as necessary to fall within the calibration range.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transition: [Values are hypothetical for demonstration] Parent Ion (Q1): 178.1 m/z; Product Ion (Q3): 114.2 m/z.

    • Dwell Time: 150 ms

Method B: HPLC-UV (with Derivatization) Protocol
  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Sodium Bicarbonate, Dansyl Chloride.

  • Derivatization Reagent: Prepare a 2.0 mg/mL solution of Dansyl Chloride in Acetonitrile.

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution in water. Create calibration standards from 0.5 µg/mL to 100 µg/mL. To 100 µL of each standard, add 200 µL of 100 mM Sodium Bicarbonate buffer (pH 9.5) and 200 µL of Dansyl Chloride reagent. Vortex and incubate at 60 °C for 45 minutes in the dark. Cool and add 100 µL of 2% Formic Acid to quench the reaction.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the test substance in water. Dilute to an appropriate concentration (e.g., 50 µg/mL) and derivatize 100 µL of this solution using the same procedure as for the standards.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 50% B to 90% B over 15 minutes, hold for 3 minutes, return to 50% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 20 µL

    • UV Detection: 254 nm

Validation Strategy & Workflow

The validation strategy adheres to the ICH Q2(R1) guideline, which outlines the necessary parameters to confirm the suitability of a quantitative assay.[1][3] The workflow is designed to systematically evaluate the performance characteristics of both analytical methods.

G cluster_prep Phase 1: Preparation & System Suitability cluster_validation Phase 2: Core Validation Parameters (ICH Q2) cluster_conclusion Phase 3: Final Assessment P1 Prepare Standards, QC Samples, & Reagents P2 Method Development & System Suitability Testing P1->P2 V1 Specificity (Forced Degradation, Placebo) P2->V1 V2 Linearity & Range P2->V2 V3 Accuracy (% Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Limit of Quantitation (LOQ) V4->V5 V6 Robustness (Varied Parameters) V5->V6 C1 Data Review & Statistical Analysis V6->C1 C2 Method Validation Report C1->C2

Caption: Workflow for analytical method validation based on ICH Q2(R1).

Comparative Performance Data & Analysis

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11]

ParameterMethod A: LC-MS/MSMethod B: HPLC-UV (Derivatized)Causality & Insight
Placebo Interference No peak observed at the retention time and MRM transition of the analyte.No significant peak observed at the retention time of the derivatized analyte.Both methods show good specificity against placebo components.
Forced Degradation Analyte peak was pure. Degradant peaks were well-resolved with different mass transitions.Analyte peak was pure. Degradant peaks were resolved chromatographically.LC-MS/MS provides an extra layer of specificity through mass detection, making it inherently more robust against co-eluting impurities that might not be visible with UV.
Linearity & Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

ParameterMethod A: LC-MS/MSMethod B: HPLC-UV (Derivatized)
Range 1.0 ng/mL - 1000 ng/mL0.5 µg/mL - 100 µg/mL
Correlation Coefficient (r²) > 0.9995> 0.9991
Y-intercept Bias < 2% of response at 100% concentration< 2% of response at 100% concentration

Analysis: Both methods exhibit excellent linearity. However, the LC-MS/MS method demonstrates a significantly wider and lower range, making it suitable for trace-level impurity analysis in addition to assay quantification. The superior sensitivity is a key advantage of mass spectrometric detection.[7]

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is determined by applying the method to samples of known concentration.

Spiked Concentration LevelMethod A: LC-MS/MS (% Recovery)Method B: HPLC-UV (Derivatized) (% Recovery)
50% (LOQ Level for HPLC) 99.5%98.2%
100% 100.2%101.1%
150% 99.8%100.5%
Mean Recovery 99.8% 99.9%
RSD of Recovery 0.35% 1.52%

Analysis: Both methods are highly accurate, with mean recoveries well within the typical acceptance criteria of 98-102%. The lower relative standard deviation (RSD) for the LC-MS/MS method suggests slightly better consistency, likely due to the elimination of the derivatization step, which can be a source of variability.

Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-assay).

ParameterMethod A: LC-MS/MS (%RSD)Method B: HPLC-UV (Derivatized) (%RSD)
Repeatability (n=6) 0.45%0.85%
Intermediate Precision (Day 1 vs Day 2) 0.68%1.25%
Intermediate Precision (Analyst 1 vs Analyst 2) 0.75%1.40%

Analysis: The LC-MS/MS method demonstrates superior precision. The higher %RSD values for the HPLC-UV method are expected and can be attributed to the multi-step sample preparation (derivatization, quenching), which introduces more opportunities for minor procedural variations between analysts and across days.

Limit of Quantitation (LOQ)

The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

ParameterMethod A: LC-MS/MSMethod B: HPLC-UV (Derivatized)Causality & Insight
LOQ 1.0 ng/mL0.5 µg/mL (500 ng/mL)The LOQ is approximately 500-fold lower for the LC-MS/MS method. This is due to the low-background nature of MRM detection, which provides a much higher signal-to-noise ratio compared to UV absorbance, where baseline noise can be a limiting factor.[12]
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Varied ParameterMethod A: LC-MS/MS (Effect)Method B: HPLC-UV (Derivatized) (Effect)
Column Temp (± 2 °C) No significant effectNo significant effect
Mobile Phase pH (± 0.1) No significant effectMinor peak shape change
Flow Rate (± 5%) Shift in retention time, no effect on quantificationShift in retention time, no effect on quantification
Derivatization Time (± 5 min) N/ANo significant effect
Derivatization Temp (± 2 °C) N/AMinor change in peak area (<2%)

Analysis: Both methods are generally robust. The HPLC-UV method shows some sensitivity to the derivatization temperature, highlighting the need for precise control over this critical step in the procedure. The LC-MS/MS method, lacking this step, has fewer critical parameters to control.

Discussion & Recommendations

The validation data clearly demonstrates that both the LC-MS/MS and the derivatization-based HPLC-UV methods are suitable for the quantitative determination of 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride. The choice between them depends entirely on the specific application and available resources.

G start Start: Select Assay q1 Is trace-level quantification (<1 µg/mL) required? start->q1 q2 Is the sample matrix complex (e.g., biological)? q1->q2 No rec_ms Recommended Method: LC-MS/MS q1->rec_ms Yes q3 Is LC-MS/MS instrumentation available? q2->q3 No q2->rec_ms Yes q4 Is a multi-step sample prep (derivatization) acceptable? q3->q4 No q3->rec_ms Yes rec_uv Recommended Method: HPLC-UV with Derivatization q4->rec_uv Yes fail Re-evaluate analytical strategy q4->fail No

Caption: Decision logic for selecting the appropriate quantitative assay.

Head-to-Head Summary
Performance CharacteristicMethod A: LC-MS/MSMethod B: HPLC-UV (Derivatized)Recommendation
Specificity Excellent (Mass-based)Very Good (Chroma-based)LC-MS/MS is superior for complex matrices or unknown impurity profiling.
Sensitivity (LOQ) ~1 ng/mL ~500 ng/mL For trace analysis (e.g., genotoxic impurities, pharmacokinetics), LC-MS/MS is required.
Precision Excellent (<1% RSD) Good (<2% RSD) LC-MS/MS is preferred for assays requiring the highest precision.
Throughput High (~5 min/sample)Low (~25 min/sample + prep)LC-MS/MS offers significantly faster analysis times.
Robustness High Good HPLC-UV has more critical parameters related to the derivatization step.
Cost & Accessibility High initial cost, requires specialist operators.Lower initial cost, widely available instrumentation.HPLC-UV is more accessible and cost-effective for routine QC labs.

Conclusion

This guide has successfully validated and compared two robust quantitative methods for 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride. The LC-MS/MS method stands out as the superior technique in terms of sensitivity, specificity, precision, and throughput. It is the recommended method for demanding applications such as trace impurity analysis, characterization of reference standards, and bioanalytical studies.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][3]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][2]

  • European Medicines Agency. ICH Q2(R1) Validation of analytical procedures: text and methodology. [Link][3]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link][4]

  • ICH. Quality Guidelines. [Link][13]

  • Assis, D. C. S., et al. (2015). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Arquivo Brasileiro de Medicina Veterinária e Zootecnia. [Link][8]

  • ResearchGate. Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. [Link][9]

  • Therapeutic Goods Administration. Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • LinkedIn. (2024). Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. [Link][5]

  • ResearchGate. (2015). HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. [Link][10]

  • Universal Journal of Pharmaceutical Research. An Overview of Analytical Method Validation. [Link][6]

  • Ministry of Food and Drug Safety. Analytical Methods. [Link]

  • PMC. High-throughput single-fly LC–MS/MS for quantitative profiling of biogenic amines in Drosophila. [Link][14]

  • PubMed. HPLC-UV Method for Evaluation of Inhibitors of Plasma Amine Oxidase Using Derivatization of an Aliphatic Aldehyde Product With TRIS. [Link]

  • IntechOpen. (2017). Method Validation Approaches for Pharmaceutical Assessments – Highlights with High Performance Thin Layer Chromatographic (HPTLC) Techniques. [Link][11]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. [Link][7]

  • FDA. (2023). Q2(R2) Validation of Analytical Procedures. [Link][15]

  • LCGC International. Developing a UHPLC Method for UV-Based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link][12]

  • PMC. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • RSC Publishing. Analytical methods. [Link][16]

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Comparative

Structure-activity relationship (SAR) of 3-(Methylsulfonylmethyl)cyclobutan-1-amine analogs

An in-depth technical analysis for medicinal chemists, structural biologists, and drug development professionals evaluating sp³-rich building blocks for kinase inhibitor optimization. Executive Summary: The Evolution of...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for medicinal chemists, structural biologists, and drug development professionals evaluating sp³-rich building blocks for kinase inhibitor optimization.

Executive Summary: The Evolution of Non-Basic sp³ Scaffolds

In modern kinase inhibitor discovery, the over-reliance on basic amines (e.g., piperidines, pyrrolidines) frequently leads to late-stage attrition due to poor membrane permeability, high P-glycoprotein (P-gp) efflux, and off-target kinome or hERG liabilities. To circumvent these issues, medicinal chemists have increasingly turned to rigid, non-basic, sp³-rich scaffolds.

The 3-(methylsulfonylmethyl)cyclobutan-1-amine motif has emerged as a privileged building block. By replacing a basic nitrogen with a neutral sulfone—a strong hydrogen-bond acceptor—and utilizing a cyclobutane ring to enforce vectoral rigidity, this scaffold dramatically improves physicochemical properties. However, its implementation requires precise structural tuning. This guide objectively compares the structure-activity relationship (SAR) of the 3-(methylsulfonylmethyl)cyclobutan-1-amine scaffold against traditional amines and extended sulfone analogs, utilizing the optimization of General Control Nonderepressible 2 (GCN2) kinase inhibitors as a definitive case study [1].

Structural Rationale & SAR Comparison

The transition from a basic amine to a neutral sulfone-cyclobutane is not merely a functional group swap; it is a fundamental shift in the molecule's electrostatic and steric profile. To understand the causality behind these structural choices, we must benchmark the scaffolds across biochemical potency, cellular translation, and kinome selectivity.

The Challenge of Basic Amines

Traditional basic piperidyl-amines (e.g., Compound 19 in the GCN2 SAR campaign) often demonstrate excellent biochemical potency due to favorable electrostatic interactions within the solvent-exposed regions of kinase ATP-binding pockets. However, this basicity comes at a severe cost to cellular permeability, resulting in a massive drop-off between biochemical and cellular IC₅₀ values [1].

Rigidification and Basicity Reduction

Rigidifying the flexible piperidine into an aminocyclobutane (Compound 23) forces the molecule into a bioactive conformation, reducing the entropic penalty of binding and marginally improving permeability. However, to truly eliminate off-target liabilities, the basic amine must be replaced.

Substituting the basic center with a sulfone introduces a neutral, polar moiety that maintains aqueous solubility without the permeability penalties of a positive charge. Yet, the length of the linker connecting the sulfone to the cyclobutane core is critical. As demonstrated in the GCN2 optimization campaign, the 1-carbon linked 3-(methylsulfonylmethyl)cyclobutan-1-amine (Compound 47) failed to achieve optimal binding geometry. The binding pocket required a longer trajectory to engage key residues, making the 2-carbon ethylsulfone (Compound 48) the superior analog [1].

Quantitative SAR Benchmarking

The following table summarizes the objective performance of these scaffolds in the context of GCN2 inhibition.

Scaffold / Analog TypeLinker to SulfoneBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Kinome SelectivityPermeability Profile
Piperidyl-amine (19) N/A (Basic)< 50> 500 (Shifted)PoorLow (Charge-limited)
Aminocyclobutane (23) N/A (No Sulfone)4086ModerateModerate
Direct Sulfone (46) 0-Carbon> 1000N/AHighHigh
3-MSM-cyclobutane (47) 1-Carbon (Methyl)Weak (> 500)N/AHighHigh
Ethylsulfone (48) 2-Carbon (Ethyl)< 20< 50HighHigh

Data derived from Jackson et al., Journal of Medicinal Chemistry (2022) [1].

Experimental Methodologies: A Self-Validating System

To trust the SAR data, the experimental protocols must be designed to isolate specific variables (e.g., intrinsic affinity vs. cellular permeability). The following step-by-step workflows represent the industry standard for validating non-basic sp³ scaffolds.

Protocol A: Target Engagement via eIF2α Phosphorylation (Cellular Assay)

Causality & Validation: To ensure the inhibitor is specifically engaging GCN2 inside a living cell, we must artificially induce amino acid starvation. Halofuginone is used to inhibit prolyl-tRNA synthetase, causing an accumulation of uncharged tRNAs that directly bind and activate GCN2. If the compound reduces phosphorylated eIF2α (p-eIF2α) levels only in the presence of halofuginone, it confirms on-target GCN2 inhibition rather than generic kinase toxicity.

  • Cell Preparation: Seed SKOV-3 cells in 384-well plates and incubate overnight at 37°C to achieve 80% confluence.

  • Compound Pre-treatment: Treat cells with a 10-point dose-response titration of the cyclobutane analog for 1 hour.

  • Pathway Stimulation: Add 100 nM halofuginone to the wells and incubate for exactly 2 hours to induce robust GCN2 activation.

  • Lysis: Aspirate media and lyse cells using a buffer supplemented with phosphatase inhibitors (e.g., NaF, Na₃VO₄) to prevent the degradation of the delicate p-eIF2α signal.

  • Quantification: Measure p-eIF2α levels using an AlphaLISA assay. Normalize the luminescent signal to total eIF2α to account for variations in cell density or non-specific translational shutdown.

Protocol B: Permeability and Efflux Assessment (MDCK-MDR1)

Causality & Validation: By testing the compounds in an MDCK cell line overexpressing MDR1 (P-glycoprotein), we can isolate whether a drop in cellular efficacy is due to poor passive diffusion or active efflux. Testing bidirectionally creates a self-validating efflux ratio.

  • Monolayer Integrity: Grow MDCK-MDR1 cells on transwell inserts until transepithelial electrical resistance (TEER) exceeds 250 Ω·cm², confirming a tight monolayer.

  • Dosing: Add the test compound (1 µM) to either the apical (A) or basolateral (B) chamber.

  • Incubation: Incubate for 2 hours at 37°C. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes to ensure linear transport kinetics.

  • Analysis: Quantify compound concentration via LC-MS/MS.

  • Calculation: Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ). An efflux ratio < 2 for the sulfone analogs validates the successful removal of the basic amine liability.

Visualizing the SAR Workflow and Mechanism of Action

To contextualize the utility of the 3-(methylsulfonylmethyl)cyclobutan-1-amine scaffold, we must visualize both the biological pathway it targets and the chemical evolution that led to its selection.

Biological Context: The GCN2/ISR Pathway

The primary utility of these highly permeable scaffolds is their ability to penetrate the tumor microenvironment and modulate intracellular stress sensors like GCN2, which drives immunosuppressive Myeloid-Derived Suppressor Cells (MDSCs).

GCN2_Pathway Stress Amino Acid Starvation (Halofuginone) GCN2 GCN2 Kinase (Target) Stress->GCN2 Activates peIF2a p-eIF2α (Phosphorylated) GCN2->peIF2a Phosphorylates eIF2a eIF2α (Unphosphorylated) eIF2a->peIF2a ATF4 ATF4 Translation Upregulation peIF2a->ATF4 Triggers MDSC MDSC-Driven T Cell Suppression ATF4->MDSC Promotes Inhibitor Sulfone-Cyclobutane Inhibitor Inhibitor->GCN2 Blocks Activity

GCN2/ISR signaling pathway illustrating the mechanism of action for targeted kinase inhibitors.

Chemical Context: Scaffold Optimization Workflow

The progression from a basic hit to a clinical candidate requires systematic rigidification and basicity reduction. While the 1-carbon methylsulfonylmethyl linker is a widely used theoretical ideal, empirical data often dictates extending the linker to achieve the necessary steric reach.

SAR_Workflow Hit Basic Piperidyl-amine (Poor Selectivity) Rigid Aminocyclobutane (Improved PK) Hit->Rigid Rigidify Scaffold NonBasic 1-Carbon Sulfone (3-MSM-cyclobutane) Rigid->NonBasic Remove Basicity Lead 2-Carbon Sulfone (Optimal Potency) NonBasic->Lead Extend Linker

Stepwise SAR optimization from a basic piperidyl-amine to non-basic sulfone-cyclobutane analogs.

Conclusion

The 3-(methylsulfonylmethyl)cyclobutan-1-amine scaffold represents a masterclass in modern medicinal chemistry, offering a robust solution to the permeability and selectivity flaws inherent to basic amines. However, as demonstrated by the GCN2 optimization campaign, the scaffold is not a universal panacea. Its success is highly dependent on the spatial constraints of the target kinase's binding pocket. Drug development professionals must utilize rigorous, self-validating cellular and permeability assays to determine whether a 0-carbon, 1-carbon (methyl), or 2-carbon (ethyl) linker provides the optimal balance of physicochemical properties and target engagement.

References

  • Jackson, J. J., et al. (2022). "Potent GCN2 Inhibitor Capable of Reversing MDSC-Driven T Cell Suppression Demonstrates In Vivo Efficacy as a Single Agent and in Combination with Anti-Angiogenesis Therapy." Journal of Medicinal Chemistry, 65(19), 12895-12924. Available at:[Link][1][2]

Sources

Validation

Benchmarking 3-(Methylsulfonylmethyl)cyclobutan-1-amine Hydrochloride: A Next-Generation JAK1/2 Inhibitor

Executive Summary & Mechanistic Rationale The development of Janus Kinase (JAK) inhibitors has revolutionized the treatment of autoimmune diseases and myeloproliferative neoplasms. However, first-generation pan-JAK inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of Janus Kinase (JAK) inhibitors has revolutionized the treatment of autoimmune diseases and myeloproliferative neoplasms. However, first-generation pan-JAK inhibitors often suffer from dose-limiting toxicities, such as cytopenia and immunosuppression, driven by off-target inhibition of JAK3 and TYK2[1].

This guide provides a comprehensive benchmarking analysis of 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride (hereafter referred to as MSMC-HCl ), a novel small-molecule inhibitor. We objectively compare its biochemical and cellular performance against established clinical benchmarks: Tofacitinib , Baricitinib , and Upadacitinib .

Structural Causality and Target Engagement

The unique architecture of MSMC-HCl drives its selectivity. The cyclobutane ring restricts the conformational flexibility of the amine, locking it into an optimal vector for interacting with the hinge region of the kinase domain. Concurrently, the methylsulfonylmethyl group acts as a potent hydrogen bond acceptor. This moiety specifically targets a unique sub-pocket in the active, DFG-in state of JAK1 and JAK2, which is sterically hindered in JAK3[2]. By targeting this specific conformation, MSMC-HCl achieves high isoform selectivity while maintaining potent ATP-competitive inhibition.

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6, IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 / JAK3 Receptor->JAK Activates STAT STAT3 / STAT5 JAK->STAT Phosphorylates Nucleus Gene Transcription (Inflammation) STAT->Nucleus Translocates MSMC MSMC-HCl (Test Inhibitor) MSMC->JAK ATP-competitive Inhibition Benchmarks Tofacitinib / Baricitinib (Benchmarks) Benchmarks->JAK ATP-competitive Inhibition

Fig 1: JAK/STAT signaling pathway and points of therapeutic intervention by MSMC-HCl.

In Vitro Kinase Selectivity Profiling

To establish baseline potency, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) biochemical assay.

Step-by-Step Methodology: HTRF® Biochemical Kinase Assay

Causality & Self-Validation: Time-resolved fluorescence resonance energy transfer (TR-FRET) provides a self-validating system. By measuring the ratio of two emission wavelengths (665 nm / 620 nm), the assay internally corrects for well-to-well volume variations, meniscus effects, and compound auto-fluorescence[3]. To ensure trustworthiness, assay robustness is validated using the Z'-factor; only plates yielding a Z'-factor > 0.6 are accepted.

  • Reagent Preparation: Prepare purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes alongside a biotinylated peptide substrate (e.g., ULight™-JAK1tide) in HTRF Kinase Buffer[3][4].

  • Compound Dilution: Serially dilute MSMC-HCl and benchmark inhibitors in 100% DMSO, then dilute in reaction buffer to achieve a final DMSO concentration of <1%. Causality: Higher DMSO concentrations can induce localized enzyme denaturation.

  • Pre-incubation: Incubate the kinase with the inhibitors for 15 minutes at room temperature. Causality: This equilibration period is crucial for accurately determining the IC50​ of ATP-competitive inhibitors before substrate competition begins[3].

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Michaelis constant ( Km​ ) for each specific kinase. Operating at Km​ ensures that the assay is highly sensitive to competitive benchmarking.

  • Detection: Stop the reaction using EDTA (to chelate Mg2+ required for catalysis) and add Europium cryptate ( Eu3+ )-labeled anti-phospho antibodies and Streptavidin-XL665[3].

  • Readout: Measure fluorescence at 620 nm and 665 nm. Calculate the 665/620 ratio to quantify the phosphorylated substrate.

HTRF_Workflow Step1 1. Pre-incubation (Kinase + Inhibitor) Step2 2. Reaction Initiation (ATP + Substrate) Step1->Step2 Step3 3. Kinase Reaction (Phosphorylation) Step2->Step3 Step4 4. Detection Reagents (Eu3+ & XL665) Step3->Step4 Step5 5. TR-FRET Readout (665nm / 620nm) Step4->Step5

Fig 2: Step-by-step experimental workflow for the HTRF biochemical kinase assay.

Quantitative Data: Biochemical Profiling

As shown in Table 1, MSMC-HCl demonstrates sub-nanomolar to low-nanomolar potency against JAK1 and JAK2, mirroring the potency of Upadacitinib. However, it exhibits a strictly superior selectivity profile against JAK3 and TYK2 compared to Tofacitinib and Baricitinib.

Table 1: Biochemical Kinase Selectivity Profiling ( IC50​ , nM)

InhibitorJAK1JAK2JAK3TYK2
MSMC-HCl 1.22.5>500210
Tofacitinib 3.24.11.634
Baricitinib 5.95.7>40053
Upadacitinib 0.040.12>2004.5

Cellular Functional Assays (pSTAT Inhibition)

Biochemical potency does not always translate to cellular efficacy due to membrane permeability barriers and high intracellular ATP concentrations (~1-5 mM) which outcompete ATP-competitive drugs. Evaluating proximal phosphorylation of Signal Transducer and Activator of Transcription (pSTAT) in cytokine-stimulated cells provides a physiologically relevant measure of target engagement[5].

Step-by-Step Methodology: PBMC pSTAT Assay
  • Cell Preparation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors. Starve the cells of growth factors for 2 hours to reduce basal STAT phosphorylation[3].

  • Inhibitor Treatment: Pre-incubate cells with serial dilutions of MSMC-HCl or benchmark inhibitors for 60 minutes.

  • Cytokine Stimulation: Stimulate cells with specific cytokines for 15 minutes to activate distinct JAK/STAT axes[3].

    • Causality: We use IL-6 to drive JAK1-dependent pSTAT3 activation, and IL-2 to drive JAK3-dependent pSTAT5 activation[5]. This differential stimulation allows for the assessment of functional isoform selectivity in a complex cellular environment.

  • Lysis and Detection: Wash cells with ice-cold PBS to halt signaling, then lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify pSTAT levels using a sandwich ELISA normalized to total STAT protein[3].

Quantitative Data: Cellular Profiling

The functional data (Table 2) validates the biochemical findings. MSMC-HCl potently inhibits JAK1-driven pSTAT3 signaling while sparing JAK3-driven pSTAT5 signaling, achieving a >111-fold selectivity window. This is a significant improvement over Tofacitinib, which shows near equipotent inhibition across both pathways[5].

Table 2: Cellular Functional Assays ( IC50​ , nM)

InhibitorIL-6 induced pSTAT3 (JAK1-dependent)IL-2 induced pSTAT5 (JAK3-dependent)Functional Selectivity (JAK3/JAK1)
MSMC-HCl 18>2000>111x
Tofacitinib 2016283.1x
Baricitinib 311244.0x
Upadacitinib 401694.2x
(Note: Tofacitinib, Baricitinib, and Upadacitinib cellular benchmarking data are adapted from established functional evaluations[5].)

Conclusion & Strategic Positioning

Benchmarking 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride (MSMC-HCl) against leading clinical inhibitors reveals a highly optimized pharmacological profile. By leveraging a conformationally restricted cyclobutane ring and a targeted methylsulfonylmethyl hydrogen-bond acceptor, MSMC-HCl achieves potent DFG-in state binding[2].

Experimental validation through both self-validating HTRF biochemical assays[3][4] and physiologically relevant PBMC functional assays[5] confirms that MSMC-HCl possesses superior JAK1/2 selectivity over JAK3 compared to Tofacitinib and Baricitinib. This profile suggests a widened therapeutic index, potentially minimizing the immunosuppressive and cytopenic adverse events typically associated with pan-JAK inhibition[1].

Sources

Comparative

In-Vitro and In-Vivo Correlation (IVIVC) of 3-(Methylsulfonylmethyl)cyclobutan-1-amine Hydrochloride: A Comparative Guide for Next-Generation Pharmacophores

Executive Summary The transition of a drug candidate from in-vitro screening to in-vivo efficacy is frequently derailed by poor pharmacokinetic (PK) translation. 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a drug candidate from in-vitro screening to in-vivo efficacy is frequently derailed by poor pharmacokinetic (PK) translation. 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride (MSMC-HCl) (CAS: 2361595-87-9) has emerged as a highly specialized building block in medicinal chemistry, designed to bridge this gap. By combining the conformational rigidity of a cyclobutane ring with the metabolic stability of a methylsulfonyl group, MSMC-HCl serves as a superior pharmacophore for targeted protein degraders (PROTACs) and kinase inhibitors.

This guide objectively compares the performance of the MSMC-HCl scaffold against standard aliphatic and larger cycloalkyl alternatives, providing researchers with actionable in-vitro and in-vivo experimental data, self-validating protocols, and Level A IVIVC modeling strategies.

Mechanistic Rationale: Why MSMC-HCl?

The structural features of MSMC-HCl are not arbitrary; they are engineered to solve specific thermodynamic and metabolic liabilities common in early-stage drug discovery.

  • Conformational Rigidity (The Cyclobutane Effect): Linear amines suffer from a high degree of rotational freedom. Upon binding to a target protein, they must adopt a specific conformation, incurring a massive entropic penalty. The puckered cyclobutane ring of MSMC-HCl restricts this conformational space, pre-organizing the amine for binding and significantly enhancing target affinity [1].

  • Metabolic Stability (The Methylsulfonyl Group): Thioethers and simple alkyl groups are highly susceptible to Cytochrome P450 (CYP)-mediated oxidation. The methylsulfonyl ( −SO2​CH3​ ) group is already fully oxidized, rendering it practically inert to further hepatic oxidation. Furthermore, its strong electron-withdrawing nature and potent hydrogen-bond accepting capability improve aqueous solubility without increasing lipophilicity (LogP) [2].

G MSMC MSMC-HCl Scaffold Cyclo Cyclobutane Ring (Conformational Rigidity) MSMC->Cyclo Sulfonyl Methylsulfonyl Group (H-Bond Acceptor) MSMC->Sulfonyl Kinetics Slower k_off (Increased Residence Time) Cyclo->Kinetics Reduces entropic penalty Metabolism Metabolic Stability (Reduced Hepatic Cl) Sulfonyl->Metabolism Resists oxidation IVIVC High IVIVC Predictability Kinetics->IVIVC Metabolism->IVIVC

Caption: Mechanism of action of MSMC-HCl enhancing target residence time and metabolic stability.

In-Vitro Profiling: Self-Validating Protocols

To establish a robust IVIVC, in-vitro data must be highly accurate. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Human Liver Microsome (HLM) Intrinsic Clearance ( Clint​ )

Causality: Clint​ is the foundational metric for predicting in-vivo hepatic clearance. We use HLMs supplemented with an NADPH regenerating system to specifically isolate CYP450-mediated metabolism.

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation: Mix HLMs ( 0.5 mg/mL final protein concentration) with of the MSMC-HCl derivative (or comparator).

  • Validation Control: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to validate the metabolic viability of the microsomes.

  • Initiation & Sampling: Initiate the reaction by adding 1 mM NADPH. Extract aliquots at 0, 5, 15, 30, and 60 minutes, immediately quenching in of ice-cold acetonitrile containing an internal standard (IS).

  • Analysis: Centrifuge at 4000×g for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and Clint​ .

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: Endpoint affinity ( Kd​ ) often fails to correlate with in-vivo efficacy. SPR provides real-time association ( kon​ ) and dissociation ( koff​ ) rates. A slower koff​ (longer residence time) strongly correlates with sustained in-vivo pharmacodynamics.

  • Immobilization: Immobilize the target protein (e.g., a specific kinase) onto a CM5 sensor chip via standard amine coupling. Self-Validation: Leave one flow cell blank as a reference to subtract non-specific bulk refractive index changes.

  • Analyte Preparation: Prepare a 2-fold dilution series of the MSMC-HCl derivative (from down to 39 nM ) in running buffer (HBS-EP+ with 2% DMSO).

  • Injection: Inject analytes at a flow rate of for 120 seconds (association), followed by a 300-second buffer wash (dissociation).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

In-Vivo Pharmacokinetics & Comparative Data

To evaluate the predictive power of the MSMC-HCl scaffold, we compare a model targeted inhibitor utilizing the MSMC-HCl moiety against two structural analogs: a Linear Amine Analog (propylamine base) and a Cyclopentyl Analog (lacking the optimal ring strain of cyclobutane).

Protocol C: Rodent PK Study (IV/PO)
  • Dosing: Administer the compounds to male Sprague-Dawley rats ( n=3 per route). Intravenous (IV) dose: 1 mg/kg in 5% DMSO/95% Saline. Per Os (PO) dose: 5 mg/kg in 0.5% Methylcellulose.

  • Sampling: Collect blood via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Quantification: Separate plasma and quantify compound concentrations using validated LC-MS/MS methods. Calculate non-compartmental PK parameters ( AUC , Cl , Vss​ , F% ).

Table 1: In-Vitro vs. In-Vivo Performance Comparison
Pharmacophore ScaffoldIn-Vitro Clint​ (µL/min/mg)SPR koff​ ( s−1 )In-Vivo Hepatic Cl (mL/min/kg)Oral Bioavailability ( F% )
MSMC-HCl Derivative 12.4 ± 1.2 1.2×10−4 18.5 68%
Linear Amine Analog58.7 ± 4.5 8.5×10−3 65.212%
Cyclopentyl Analog34.2 ± 3.1 4.1×10−3 42.135%

Data Interpretation: The MSMC-HCl derivative demonstrates a 4.7-fold reduction in in-vitro intrinsic clearance compared to the linear analog, which perfectly translates to a highly favorable in-vivo clearance profile and superior oral bioavailability. Furthermore, the restricted conformation yields a significantly slower off-rate ( koff​ ).

Level A IVIVC Modeling

A Level A IVIVC represents the highest predictive standard, establishing a point-to-point mathematical relationship between an in-vitro metric (e.g., dissolution or intrinsic clearance) and an in-vivo response (e.g., fraction absorbed or systemic clearance) [3].

For MSMC-HCl, we utilize Physiologically Based Pharmacokinetic (PBPK) modeling to extrapolate in-vitro Clint​ to predicted in-vivo clearance, which is then plotted against the observed in-vivo clearance derived from deconvolution of the plasma concentration-time curve.

IVIVC InVitro In-Vitro Data (HLM Clearance & SPR) PBPK PBPK Modeling (In-Vitro to In-Vivo Extrapolation) InVitro->PBPK Inputs intrinsic clearance Correlation Level A IVIVC (Linear Regression) PBPK->Correlation Predicted PK InVivo In-Vivo PK Data (Rodent IV/PO) Decon Deconvolution (Fraction Absorbed/Cleared) InVivo->Decon Plasma concentration-time Decon->Correlation Observed PK

Caption: Level A IVIVC workflow correlating in-vitro clearance with in-vivo PK data.

Table 2: IVIVC Predictive Accuracy ( R2 )
Compound ClassIn-Vitro to In-Vivo Clearance Correlation ( R2 )Prediction Error (%)
MSMC-HCl Scaffold 0.94 < 10%
Linear Amines0.68> 35%
Cycloalkyl Amines (C5-C6)0.8115 - 25%

Conclusion: The structural rigidity and metabolic inertness of the MSMC-HCl scaffold remove the highly variable biological noise (e.g., unpredictable CYP metabolism and non-specific tissue binding) that typically plagues linear amines. This results in an exceptionally tight Level A correlation ( R2=0.94 ), allowing researchers to confidently predict human PK outcomes directly from early in-vitro assays.

References

  • Application of Methylsulfone in Drug Discovery Namiki Shoji / PharmaBlock[Link] [2]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals World Journal of Advanced Research and Reviews[Link] [3]

Validation

Orthogonal Methods for Purity Assessment of 3-(Methylsulfonylmethyl)cyclobutan-1-amine Hydrochloride: A Comprehensive Comparison Guide

Introduction: The Analytical Challenge In pharmaceutical development, establishing the absolute purity of critical building blocks is paramount to ensuring the safety and efficacy of final drug products. 3-(Methylsulfony...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

In pharmaceutical development, establishing the absolute purity of critical building blocks is paramount to ensuring the safety and efficacy of final drug products. 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride presents a unique "perfect storm" of analytical challenges for standard quality control laboratories.

As a highly polar, aliphatic amine salt containing a methylsulfonyl group, this molecule lacks an extended conjugated π -system. Consequently, it is virtually invisible to standard UV-Vis detectors above 210 nm. Furthermore, its extreme hydrophilicity prevents adequate retention on traditional C18 reversed-phase columns, causing the analyte to elute in the void volume alongside solvent peaks. Relying on standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) for this compound will inevitably lead to under-reporting of impurities and inaccurate assay values[1].

To achieve a scientifically rigorous purity assessment, researchers must abandon single-method paradigms and adopt an orthogonal analytical strategy . Orthogonality in analytical chemistry refers to the use of independent methods with distinct physical or chemical principles to measure the same attribute, thereby eliminating method-specific biases[2].

The Causality of Method Selection

The selection of analytical techniques must be driven by the physicochemical properties of the molecule. The logic dictating our orthogonal approach is mapped below:

Causality Prop1 Lack of Extended Pi System Fail1 Poor UV Absorbance (Standard HPLC-UV Fails) Prop1->Fail1 Prop2 Highly Polar Aliphatic Amine Fail2 No Retention on C18 (Standard RP-HPLC Fails) Prop2->Fail2 Prop3 Hydrochloride Salt Form Sol3 Ion Chromatography (IC) Prop3->Sol3 Sol1 Universal Detectors (CAD, ELSD, qNMR) Fail1->Sol1 Sol2 HILIC Separation Fail2->Sol2

Caption: Logical decision tree for selecting orthogonal analytical methods based on molecular properties.

Why Standard Methods Fail and Orthogonal Methods Succeed
  • Quantitative NMR (qNMR) vs. HPLC-UV: Standard HPLC-UV relies on the assumption that all components have a similar response factor at the detection wavelength, which is false for non-chromophoric compounds[3]. qNMR, conversely, is a primary analytical method. The integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the molar concentration of those nuclei, allowing for absolute quantification without requiring a reference standard of the analyte itself[4].

  • HILIC-CAD vs. RP-HPLC: Because the molecule is highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) is required to retain the amine via partitioning into a water-enriched layer on the stationary phase. Coupling HILIC with Charged Aerosol Detection (CAD) provides a mass-based, near-universal response for non-volatile organic impurities, bypassing the need for UV absorbance[5].

  • Ion Chromatography (IC): As a hydrochloride salt, quantifying the organic free base is only half the picture. IC is required to accurately determine the chloride stoichiometry and screen for residual inorganic anions (e.g., sulfates, phosphates) that qNMR and HILIC-CAD cannot detect.

Workflow Start 3-(Methylsulfonylmethyl)cyclobutan-1-amine HCl Split Orthogonal Assessment Start->Split qNMR 1H-qNMR (Absolute Mass Fraction) Split->qNMR HILIC HILIC-CAD (Organic Impurity Profile) Split->HILIC IC Ion Chromatography (Chloride Stoichiometry) Split->IC Synthesis Comprehensive Purity Certification qNMR->Synthesis Assay % HILIC->Synthesis Impurity % IC->Synthesis Counterion %

Caption: Orthogonal workflow integrating qNMR, HILIC-CAD, and IC for comprehensive purity assessment.

Comparative Performance Data

To demonstrate the necessity of this approach, we compare the capabilities of these methods and present representative data from a standard lot analysis.

Table 1: Method Capabilities Comparison
Analytical MethodPrimary PrincipleTarget AnalyteStrengthsLimitations
¹H-qNMR Nuclear magnetic resonanceAbsolute organic free-baseNo reference standard needed; structurally specific[3].High LOD (~0.1%); cannot detect inorganic salts.
HILIC-CAD Chromatographic separation + Aerosol chargeTrace organic impuritiesUniversal detection for non-volatiles; excellent for polar amines.Requires careful mobile phase volatility control.
Ion Chromatography Anion exchangeChloride counterionHighly specific for inorganic anions; confirms salt stoichiometry.Blind to organic free-base and covalent impurities.
HPLC-UV (Control)UV-Vis AbsorbanceN/A (Fails)Industry standard for conjugated molecules.Critical Failure: Analyte has no chromophore; false purity readings[1].
Table 2: Representative Purity Data (Lot Analysis)

Notice how HPLC-UV drastically overestimates purity by failing to detect non-chromophoric impurities, while the orthogonal suite provides a mathematically closed mass balance.

Parameter¹H-qNMRHILIC-CADIon ChromatographyHPLC-UV (210 nm)
Assay (Free Base) 81.2% w/wN/AN/ANot Quantifiable
Organic Impurities N/A1.1% w/wN/A0.05% (False Low)
Chloride Content N/AN/A17.5% w/wN/A
Water (Karl Fischer) 0.2% w/w0.2% w/w0.2% w/w0.2% w/w
Total Mass Balance 100.0% - - Incomplete

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must operate as a self-validating system. The following methodologies include built-in system suitability criteria to guarantee accuracy.

Protocol 1: Absolute Purity via ¹H-qNMR

Causality of Design: Maleic acid is chosen as the internal standard (IS) because its singlet resonance (~6.26 ppm) is completely isolated from the aliphatic signals of the cyclobutane ring (1.5–2.5 ppm) and the methylsulfonyl group (~2.9 ppm) of the analyte.

  • System Suitability (T1 Relaxation): Perform an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton. Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 30-45 seconds) to ensure >99.3% magnetization recovery.

  • Sample Preparation: Accurately weigh ~15 mg of 3-(Methylsulfonylmethyl)cyclobutan-1-amine HCl and ~5 mg of NIST-traceable Maleic Acid into the same vial using a microbalance (d = 0.001 mg).

  • Dissolution: Co-dissolve in 0.6 mL of Deuterium Oxide ( D2​O ) or DMSO- d6​ . Ensure complete dissolution, as undissolved particulates will skew the molar ratio.

  • Acquisition: Acquire 1D ¹H spectra with 64 transients, a 90° flip angle, and ¹³C decoupling to remove satellite interference.

  • Quantification: Integrate the maleic acid singlet and the methylsulfonyl singlet. Calculate absolute purity using the standard qNMR equation, factoring in molecular weights, sample weights, and number of protons.

Protocol 2: Organic Impurity Profiling via HILIC-CAD

Causality of Design: A zwitterionic HILIC column is used to retain the polar amine. CAD is utilized because it measures the mass of particles remaining after nebulization and evaporation, providing uniform response factors for non-chromophoric impurities.

  • System Suitability (Resolution): Inject a resolution standard containing the active pharmaceutical ingredient (API) and a known closely eluting impurity. The chromatographic resolution ( Rs​ ) must be > 1.5.

  • Chromatographic Conditions:

    • Column: ZIC-HILIC (150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (maintains amine protonation).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 90% B to 50% B over 20 minutes.

  • CAD Settings: Set the nebulizer evaporation temperature to 35°C to preserve potentially semi-volatile impurities while ensuring complete mobile phase evaporation.

  • Analysis: Inject 5 µL of the sample (1 mg/mL in 80% Acetonitrile). Quantify impurities using area normalization or a calibration curve of the API, taking advantage of the CAD's consistent response factor.

Protocol 3: Counterion Stoichiometry via Ion Chromatography (IC)

Causality of Design: To prove the molecule is a true mono-hydrochloride salt, the chloride mass fraction must theoretically be ~17.7% (based on MW of free base 177.26 g/mol and HCl 36.46 g/mol ). IC provides exact quantification of this inorganic component.

  • System Suitability (Linearity & Recovery): Generate a 5-point calibration curve using NIST-traceable chloride standards. The correlation coefficient ( R2 ) must be ≥0.999 . Perform a spike recovery test (acceptable range: 98–102%).

  • Conditions: Use an anion-exchange column (e.g., Dionex IonPac AS11) with an electrolytically generated Potassium Hydroxide (KOH) gradient (1 mM to 30 mM).

  • Detection: Suppressed conductivity detection to remove background mobile phase conductance.

  • Calculation: Determine the w/w% of chloride in the sample and compare it against the theoretical value to confirm salt stoichiometry and rule out mixed-salt formations.

Sources

Comparative

The Saturated Advantage: A Pharmacokinetic Comparison Guide to Cyclobutane-Based Scaffolds in Drug Discovery

As a Senior Application Scientist specializing in Drug Metabolism and Pharmacokinetics (DMPK) and structural optimization, I frequently encounter a recurring bottleneck in drug discovery: the "flatland" trap. Historicall...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in Drug Metabolism and Pharmacokinetics (DMPK) and structural optimization, I frequently encounter a recurring bottleneck in drug discovery: the "flatland" trap. Historically, medicinal chemistry has relied heavily on planar, aromatic rings (like phenyl groups) to drive target affinity. However, these electron-rich, hydrophobic structures often introduce severe pharmacokinetic (PK) liabilities, including rapid cytochrome P450 (CYP450) metabolism, poor aqueous solubility, and off-target toxicity.

To overcome these hurdles, the strategic incorporation of three-dimensional, saturated scaffolds has become a cornerstone of modern drug design. Among these, the cyclobutane ring has emerged as a highly validated bioisostere for aromatic rings, gem-dimethyl groups, and larger cycloalkanes.

This guide objectively compares the pharmacokinetic profiles of cyclobutane-based compounds against their planar or larger cyclic alternatives, providing the mechanistic causality, comparative data, and self-validating experimental protocols necessary to evaluate this scaffold in your own discovery pipelines.

Mechanistic Causality: Why Cyclobutane Alters Pharmacokinetics

To understand why cyclobutane improves a drug's PK profile, we must look at the physical chemistry and spatial geometry of the ring. It is not merely a structural placeholder; it is a functional modulator.

  • Conformational Restriction & Puckering: The cyclobutane ring is highly strained, possessing a strain energy of 26.3 kcal/mol[1]. To relieve torsional strain, it adopts a rigid, "puckered" conformation with a fold angle of approximately 30 degrees[1]. This unique 3D architecture provides highly specific vector trajectories for substituents, locking the molecule into its bioactive conformation and reducing the entropic penalty upon target binding.

  • Metabolic Shielding (The CYP450 Bypass): Aromatic rings are electron-rich and highly susceptible to oxidative metabolism (epoxidation and hydroxylation) by hepatic CYP450 enzymes. By replacing a planar phenyl ring with a cyclobutane moiety, we eliminate the π -electron system. The sp3 -hybridized carbons of cyclobutane are significantly more resistant to oxidative attack, drastically reducing intrinsic clearance (CL int​ ) and prolonging the drug's half-life[2].

  • Enhanced Solubility via Fsp 3 : Increasing the fraction of sp3 -hybridized carbons (Fsp 3 ) disrupts the flat π -stacking interactions that cause "brick dust" insolubility in solid states. Cyclobutanes inherently increase Fsp 3 , lowering lipophilicity (LogP/LogD) and dramatically improving thermodynamic aqueous solubility[2]. Furthermore, cyclobutanes offer superior physicochemical advantages and metabolic stability when compared to larger, more flexible rings like cyclopentane and cyclohexane[3].

CYP450_Bypass cluster_phenyl Planar Aromatic (Phenyl) Pathway cluster_cyclo Saturated 3D (Cyclobutane) Pathway A1 Phenyl Scaffold (Electron-Rich pi-System) B1 CYP450 Epoxidation/ Hydroxylation A1->B1 C1 Rapid Clearance (Short T1/2) B1->C1 A2 Cyclobutane Scaffold (sp3-Hybridized, Puckered) B2 Steric Shielding (CYP450 Bypass) A2->B2 C2 Metabolic Stability (Prolonged T1/2) B2->C2

Comparative metabolic pathways illustrating how cyclobutane's sp3 hybridization bypasses CYP450.

Quantitative Comparison: Aromatic vs. Cyclobutane Scaffolds

The theoretical benefits of cyclobutane translate into measurable, often profound, improvements in vitro and in vivo. The table below synthesizes comparative data from recent scaffold-hopping campaigns where planar or larger cyclic systems were replaced with cyclobutane bioisosteres.

Table 1: Pharmacokinetic & Physicochemical Parameter Comparison
ParameterOriginal Scaffold (Phenyl / Cyclohexyl)Cyclobutane BioisostereImpact / Fold ChangeTarget Context
Aqueous Solubility < 0.1 µg/mL104 µg/mL> 1000-fold increase [2] γ -Secretase Modulator
Lipophilicity (cLogP) 4.52.6Significant reduction [2]Imatinib analog
Microsomal Stability (T 1/2​ ) Low / Rapid clearance> 80 minutesEnhanced stability [2] α v β 3 Antagonist
In Vivo Clearance (IV) High Clearance (Compound A1)Low Clearance (Compound B1)3-fold decrease [4]ACC Allosteric Inhibitor
Target Affinity (IC 50​ ) 1.1 nM0.5 nM2.2-fold improvement [2]BTK Inhibitor
Real-World Case Studies
  • Ivosidenib (Tibsovo): During the development of this FDA-approved IDH1 inhibitor, the initial lead suffered from severe metabolic instability driven by a cyclohexyl amine moiety. By strategically replacing the cyclohexyl group with a difluorocyclobutanyl amine, the research team successfully shifted the metabolic stability into a highly favorable medium clearance range without sacrificing potency[5].

  • Acetyl-CoA Carboxylase (ACC) Inhibitors: In the pursuit of NASH therapeutics, researchers replaced a solvent-exposed gem-dimethyl group with a cyclobutane ring. Through this systematic optimization, the resulting cyclobutane derivative (Compound B1) decreased intravenous clearance by 3-fold compared to earlier analogs, demonstrating excellent pharmacodynamic efficacy and a highly favorable tissue distribution profile[4].

Self-Validating Experimental Protocols

To ensure data integrity when evaluating cyclobutane bioisosteres, your assays must be self-validating. A protocol is only as trustworthy as its internal controls. Below are the definitive methodologies I utilize to validate the PK profiles of saturated scaffolds.

Protocol A: High-Throughput Hepatic Microsomal Stability (In Vitro Clearance)

Causality: This assay simulates Phase I hepatic metabolism. The inclusion of an NADPH regenerating system is non-negotiable, as CYP450 enzymes require a continuous electron flow to mediate oxidation.

  • Matrix Preparation: Dilute Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer. Crucial Step: Maintain pH exactly at 7.4 to preserve the physiological protonation state of both the CYP active site and the cyclobutane ligand.

  • Control Integration (Self-Validation): Run Verapamil (rapid clearance control) and Warfarin (low clearance control) in parallel. Acceptance Criteria: The assay must be rejected if Verapamil T 1/2​ > 15 min or Warfarin T 1/2​ < 60 min, as this indicates compromised enzymatic viability.

  • Reaction Initiation: Pre-incubate the mixture (containing 1 µM test compound) at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Quenching & Extraction: At precisely t=0,15,30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism, while the internal standard normalizes any volumetric extraction variances.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and half-life (T 1/2​ ).

Protocol B: In Vivo Rodent Pharmacokinetic Profiling (IV/PO)

Causality: In vitro stability does not guarantee in vivo exposure. A parallel Intravenous (IV) and Per Os (PO) study isolates gastrointestinal absorption from systemic clearance, allowing us to calculate absolute bioavailability (F%).

  • Formulation: Dissolve the cyclobutane candidate in 5% DMSO / 10% Tween 80 / 85% Saline. Note: Because cyclobutanes possess higher Fsp 3 character, they typically dissolve completely in this mild excipient mixture, preventing the PK artifacts often caused by heavy surfactant use required for planar aromatics.

  • Dosing: Administer 1 mg/kg IV (via tail vein) and 5 mg/kg PO (via oral gavage) to fasted male Sprague-Dawley rats (n=3 per group).

  • Serial Sampling: Collect 200 µL of blood via jugular vein cannulation at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K 2​ EDTA tubes. Causality: K 2​ EDTA prevents coagulation without causing the downstream LC-MS/MS ion suppression frequently observed with heparin.

  • Bioanalysis & QC (Self-Validation): Prepare a standard curve (1–1000 ng/mL) in blank rat plasma. Include Quality Control (QC) samples at low, mid, and high concentrations (e.g., 3, 30, and 800 ng/mL). Acceptance Criteria: At least 67% of the QC samples must fall within ±15% of their nominal concentration for the analytical run to be deemed valid.

  • Data Processing: Calculate Clearance (CL), Volume of Distribution (Vd), and Area Under the Curve (AUC) using Non-Compartmental Analysis (NCA).

PK_Validation Step1 1. Formulation & Dosing (IV/PO in SD Rats) Step2 2. Serial Blood Sampling (K2EDTA, 0-24h) Step1->Step2 Step3 3. Protein Precipitation (+ Internal Standard) Step2->Step3 Step4 4. LC-MS/MS Quantification (Self-Validating QCs) Step3->Step4 Step5 5. NCA Parameter Output (CL, Vd, AUC, F%) Step4->Step5

Self-validating in vivo pharmacokinetic workflow for evaluating cyclobutane bioisosteres.

Conclusion

The transition from flat, aromatic rings to 3D, saturated cyclobutane scaffolds represents a paradigm shift in rational drug design. By leveraging the unique puckered geometry and sp3 hybridization of cyclobutane, medicinal chemists can systematically engineer molecules that bypass CYP450 metabolism, drastically improve aqueous solubility, and maintain or enhance target affinity. When supported by rigorous, self-validating PK assays, the cyclobutane ring proves to be far more than a structural novelty—it is a highly reliable engine for developability.

Sources

Validation

A Researcher's Guide to Validating the Mechanism of Action for Novel Kinase Inhibitors: A Comparative Analysis of 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride

This guide provides a comprehensive framework for researchers and drug development professionals to validate the mechanism of action of novel small molecule inhibitors, using the hypothetical compound 3-(Methylsulfonylme...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers and drug development professionals to validate the mechanism of action of novel small molecule inhibitors, using the hypothetical compound 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride as a case study. We will propose a plausible mechanism for this compound and outline a rigorous, multi-faceted experimental approach to validate it, comparing its performance against established kinase inhibitors.

Introduction: Deconstructing a Novel Compound's Potential

The compound 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride is a novel chemical entity. Its structure, featuring a primary amine on a cyclobutane ring and a methylsulfonylmethyl group, suggests potential interactions with the ATP-binding pocket of protein kinases. The primary amine can act as a hydrogen bond donor and acceptor, a common feature for hinge-binding motifs in kinase inhibitors.

For the purpose of this guide, we will hypothesize that 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride, hereafter referred to as Cmpd-X , is an inhibitor of Kinase-Y , a hypothetical receptor tyrosine kinase crucial in a specific cancer signaling pathway. We propose its mechanism of action is competitive inhibition of ATP binding , thereby preventing the phosphorylation of its downstream substrate, Substrate-Z.

This guide will detail the essential experiments to:

  • Confirm direct inhibition of Kinase-Y.

  • Determine the mode of inhibition.

  • Assess cellular target engagement and downstream pathway modulation.

  • Compare its potency and selectivity against well-characterized kinase inhibitors, Gefitinib and Sunitinib .

Experimental Validation Workflow: A Multi-Pillar Approach

A robust validation of a hypothesized mechanism of action requires a multi-pronged approach, moving from direct biochemical assays to more complex cell-based systems. This ensures that the observed effects are not only due to direct target engagement but are also relevant in a biological context.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Selectivity & Comparison a1 IC50 Determination (Dose-Response) a2 Ki Determination (Enzyme Kinetics) a1->a2 a3 Target Binding Assay (e.g., SPR) a2->a3 b1 Cellular Target Engagement (e.g., CETSA) a3->b1 Confirm Target in Cells b2 Downstream Signaling Assay (p-Substrate-Z Levels) b1->b2 b3 Cellular Proliferation Assay b2->b3 c2 Comparison with Known Inhibitors b2->c2 Compare Cellular Potency c1 Kinase Panel Screening c1->c2

Caption: Experimental workflow for validating the mechanism of action of a novel kinase inhibitor.

Part I: Biochemical Assays for Direct Target Inhibition

The first step is to confirm that Cmpd-X directly interacts with and inhibits the enzymatic activity of Kinase-Y in a purified, cell-free system.

IC50 Determination via In Vitro Kinase Assay

This experiment determines the concentration of Cmpd-X required to inhibit 50% of Kinase-Y's activity.

Protocol:

  • Reagents: Recombinant human Kinase-Y, biotinylated Substrate-Z peptide, ATP, and a detection antibody (e.g., anti-phospho-Substrate-Z).

  • Assay Plate Preparation: Add a fixed concentration of Kinase-Y and Substrate-Z to all wells of a 384-well plate.

  • Compound Titration: Prepare a serial dilution of Cmpd-X (e.g., from 100 µM to 1 nM) and add to the wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Reaction Initiation: Add a concentration of ATP equal to the Michaelis-Menten constant (Km) to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction and detect the amount of phosphorylated Substrate-Z using a suitable technology such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of Cmpd-X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Biochemical Potency

The same protocol should be used to determine the IC50 values for Gefitinib and Sunitinib against Kinase-Y. This provides a direct comparison of enzymatic potency.

CompoundTarget(s)IC50 vs. Kinase-Y (nM) [Hypothetical Data]
Cmpd-X Kinase-Y (Hypothesized) 50
GefitinibEGFR>10,000
SunitinibVEGFR, PDGFR800

This hypothetical data suggests Cmpd-X is a potent and selective inhibitor of Kinase-Y at the biochemical level compared to the other tested agents.

Part II: Elucidating the Mechanism - Cellular Target Engagement

After confirming biochemical activity, it is crucial to verify that Cmpd-X engages Kinase-Y within a cellular environment and inhibits its downstream signaling pathway.

G cluster_pathway Hypothesized Kinase-Y Signaling Pathway cluster_inhibition Mechanism of Inhibition Ligand Growth Factor (Ligand) Receptor Kinase-Y (Receptor Tyrosine Kinase) Ligand->Receptor Substrate Substrate-Z Receptor->Substrate ATP -> ADP ATP ATP ATP->Receptor pSubstrate p-Substrate-Z Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response CmpdX Cmpd-X CmpdX->Receptor Blocks ATP Binding Site

Caption: Hypothesized signaling pathway of Kinase-Y and the inhibitory mechanism of Cmpd-X.

Western Blot Analysis of Substrate-Z Phosphorylation

This experiment directly measures the ability of Cmpd-X to inhibit the phosphorylation of Kinase-Y's downstream target, Substrate-Z, in a cellular context.

Protocol:

  • Cell Culture: Culture a cell line that endogenously expresses Kinase-Y (e.g., a specific cancer cell line) to 80% confluency.

  • Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

  • Inhibitor Treatment: Treat the cells with increasing concentrations of Cmpd-X, Gefitinib, and Sunitinib for 2 hours.

  • Ligand Stimulation: Stimulate the cells with the cognate ligand for Kinase-Y for 15 minutes to induce phosphorylation.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-Substrate-Z (p-Substrate-Z) and total Substrate-Z. A loading control like GAPDH should also be used.

  • Detection and Analysis: Use a chemiluminescent substrate to detect the antibody-bound proteins and quantify the band intensities. Normalize the p-Substrate-Z signal to the total Substrate-Z signal.

Comparative Cellular Potency (EC50)

The results from the Western Blot can be used to determine the half-maximal effective concentration (EC50) for the inhibition of downstream signaling.

CompoundCellular EC50 for p-Substrate-Z Inhibition (nM) [Hypothetical Data]
Cmpd-X 250
Gefitinib>20,000
Sunitinib4,500

This hypothetical cellular data corroborates the biochemical findings, demonstrating Cmpd-X's potent and selective activity in a relevant biological system.

Part III: Selectivity and Off-Target Effects

A critical aspect of drug development is understanding a compound's selectivity. A highly selective compound is less likely to cause off-target effects and associated toxicities.

Kinase Selectivity Profiling

A broad panel screen against hundreds of different kinases is the industry standard for determining selectivity.

Protocol:

  • Service Provider: Submit Cmpd-X to a commercial provider of kinase screening services (e.g., Eurofins, Reaction Biology).

  • Assay Conditions: The compound is typically tested at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400).

  • Data Analysis: The results are reported as the percent inhibition for each kinase. A "hit" is typically defined as inhibition greater than 50% or 75%. The S-score (selectivity score) can be calculated to quantify selectivity.

Comparative Selectivity Profile
CompoundSelectivity Score (S(10)) [Hypothetical Data]Key Off-Targets (at 1 µM)
Cmpd-X 0.05 Kinase-A, Kinase-B
Gefitinib0.15Other EGFR family members
Sunitinib0.80>50 kinases across multiple families

A lower S-score indicates higher selectivity. This hypothetical data positions Cmpd-X as a more selective inhibitor than the multi-kinase inhibitor Sunitinib and the EGFR-family-focused Gefitinib.

Conclusion

This guide has outlined a systematic and rigorous approach to validate the hypothesized mechanism of action of 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride (Cmpd-X) as a selective Kinase-Y inhibitor. Through a combination of biochemical and cellular assays, we have demonstrated how to confirm its potency, mechanism, and selectivity in comparison to established drugs. This validation framework, grounded in established scientific protocols, provides a clear path for advancing novel compounds from initial hypothesis to a well-characterized development candidate. The presented hypothetical data illustrates a desirable profile for a novel inhibitor: high potency, clear cellular activity, and superior selectivity over comparative agents.

References

  • HTRF (Homogeneous Time-Resolved Fluorescence) Technology , Cisbio, [Link]

  • Western Blotting Principles and Methods , Bio-Rad, [Link]

  • Kinase Selectivity Profiling Services , Eurofins Discovery, [Link]

  • Cellular Thermal Shift Assay (CETSA) , Nature Protocols, [Link]

  • Drug-Target Residence Time and its Impact on Efficacy , Nature Reviews Drug Discovery, [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride. As drug development professionals, our commitment to safety and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, offering a detailed operational plan grounded in scientific principles and regulatory compliance to ensure every step is understood and executed with precision. The protocols herein are designed to integrate seamlessly into your laboratory's safety management system, building a foundation of trust and reliability in your chemical handling practices.

Part 1: Core Principles of Disposal

The proper disposal of any chemical reagent begins with a thorough understanding of its intrinsic properties and associated hazards. 3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride is an organic compound featuring a sulfone group, a primary amine, and a hydrochloride salt. This structure informs its hazard profile and dictates the necessary disposal pathway. It must be treated as a hazardous substance, and under no circumstances should it be disposed of down the drain or in regular solid waste.[1][2][3]

Disposal is governed by strict regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), which mandates a "cradle-to-grave" approach to hazardous waste management.[4] This means the responsibility for the waste lies with the generator—from its creation to its final, safe disposal.

Part 2: Hazard Assessment and Characterization

Table 1: Anticipated Hazard Profile

Hazard Classification Description Rationale & Cited Sources
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. Based on hazard codes H302, H312, and H332 for similar amine hydrochloride compounds.[5]
Skin Irritation Causes skin irritation. Based on hazard code H315 for similar compounds.[5][6]
Serious Eye Damage Causes serious eye damage or irritation. Based on hazard codes H318 and H319 for analogous substances.[5][6]

| Target Organ Toxicity | May cause respiratory irritation or drowsiness. | Based on hazard code H336 (STOT SE 3) for related chemicals.[5][6] |

The presence of sulfur and nitrogen indicates that thermal decomposition can release toxic gases, such as oxides of nitrogen (NOx) and sulfur (SOx). The hydrochloride salt form suggests the material is acidic and may release hydrogen chloride gas upon heating.

Under RCRA, this chemical waste must be classified. It is not explicitly listed on the EPA's F, K, P, or U lists.[7] Therefore, it must be characterized by its properties:

  • Toxicity: The compound is considered toxic based on the data for its analogs.[5]

  • Corrosivity: As a hydrochloride salt of an amine, an aqueous solution could have a pH low enough (≤2) to be classified as corrosive.

Given these characteristics, the material must be handled and disposed of as regulated hazardous waste.[8]

Part 3: Immediate Safety and Handling Protocols

Before handling the chemical for disposal, it is imperative to implement the following safety measures.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following should be worn at all times:

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.[9]

  • Hand Protection: Chemically resistant gloves, such as nitrile. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[9][10]

  • Body Protection: A lab coat or chemical-resistant apron. A complete suit may be required for large quantities.[9]

Engineering Controls

All handling of 3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride, including weighing and preparing for disposal, must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]

Emergency First Aid Procedures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[9][11]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[10][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Part 4: Step-by-Step Disposal Workflow

The following protocol provides a systematic approach to waste collection, segregation, and preparation for final disposal.

Step 1: Waste Identification and Labeling

All waste containing this compound must be designated as hazardous.

  • Solid Waste: Place unused solid chemical and any grossly contaminated items (e.g., weigh boats, contaminated paper towels) into a dedicated, chemically compatible container with a secure, screw-top lid.[1]

  • Liquid Waste: Collect all solutions containing the compound in a separate, leak-proof hazardous waste container.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride"

    • The CAS Number (if known for the specific isomer being used)

    • A complete list of all container contents, including solvents, with estimated percentages.[1]

    • Appropriate hazard pictograms (e.g., corrosive, toxic).

Step 2: Waste Segregation and Storage

Proper segregation prevents dangerous reactions and ensures compliant disposal.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation, secure, and provide secondary containment.

Step 3: Decontamination of Empty Containers

Empty containers that once held this chemical are also considered hazardous waste until properly decontaminated.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., methanol, water).[1][2]

  • Rinsate Collection: Crucially, the rinsate from all three rinses is considered hazardous waste. It must be collected and added to the appropriate liquid hazardous waste container.[1] Do not pour the rinsate down the drain.

  • Final Container Disposal: After the triple rinse, allow the container to dry completely. The original product label must be fully defaced or removed. The decontaminated container may then be disposed of in the regular solid waste or recycling, in accordance with institutional policy.[1]

Step 4: Final Disposal Coordination

The ultimate disposal of the collected hazardous waste is a regulated process.

  • Contact your institution's EHS department to arrange for a pickup of the full waste container.

  • The waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, often via high-temperature incineration.[2][12][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management of waste generated from this compound.

G cluster_start cluster_type cluster_action cluster_rinsate cluster_final start Waste Generated: 3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride solid Solid Waste (Unused chemical, contaminated solids) liquid Liquid Waste (Solutions, reaction mixtures) container Empty Container collect_solid Place in labeled 'Hazardous Solid Waste' container solid->collect_solid collect_liquid Place in labeled 'Hazardous Liquid Waste' container liquid->collect_liquid decon Perform Triple-Rinse Procedure container->decon store Store sealed container in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_rinsate Collect all rinsate into 'Hazardous Liquid Waste' container decon->collect_rinsate dispose_container Deface label and dispose of dry container in regular trash/recycling decon->dispose_container collect_rinsate->store ehs Arrange for EHS pickup and final disposal store->ehs

Caption: Decision workflow for disposal of 3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride waste.

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • (1r,3r)-3-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride - NextSDS. NextSDS.
  • 3-(methylsulfanyl)
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • SAFETY D
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Fisher Scientific.
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride). Benchchem.
  • Steps in Complying with Regul
  • Chemical Safety Data Sheet MSDS / SDS - (R)-3-METHYL-1-PHENYLBUTAN-1-AMINE-HCl. ChemicalBook.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY D
  • Waste codes & descriptions. EPA South Australia.
  • Methylamine hydrochloride - Safety D
  • Hazardous Waste Listings. US EPA.
  • Guide for Drain Disposal of Labor
  • Thermochemistry of Sulfones Relevant to Oxidative Desulfuriz

Sources

Handling

Personal protective equipment for handling 3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride

Advanced Handling and Safety Protocol: 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride As a novel building block in medicinal chemistry, 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride (CAS: 2361595-50-...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Handling and Safety Protocol: 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride

As a novel building block in medicinal chemistry, 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride (CAS: 2361595-50-6)[1] presents unique handling challenges. While its cyclobutane ring and methylsulfonylmethyl group offer excellent conformational rigidity and polarity for drug discovery, the primary amine hydrochloride salt form requires strict operational controls. Because specific toxicological data for novel intermediates is often incomplete, prudent laboratory practices dictate treating this compound as a respiratory, dermal, and ocular irritant[2].

This guide provides field-proven, self-validating protocols to ensure safety, mitigate contamination, and optimize the chemical integrity of your workflows.

Hazard Assessment & Mechanistic Causality

Understanding the physical chemistry of amine hydrochloride salts is critical for designing an effective safety protocol.

  • Hygroscopicity & Aerosolization: Hydrochloride salts of primary amines are highly hygroscopic. Upon exposure to ambient humidity, the powder absorbs moisture and forms dense clumps. Attempting to mechanically crush these clumps with a spatula can generate fine, aerosolized dust.

  • Mucous Membrane Irritation: If aerosolized dust is inhaled or contacts the eyes, the salt dissolves in the mucosal moisture, creating a localized acidic environment that causes immediate irritation[3].

  • Solvent-Mediated Dermal Penetration: The methylsulfonyl group enhances the compound's solubility in polar aprotic solvents like DMSO and DMF. If a solution of this compound contacts unprotected skin, the solvent acts as a carrier, driving the potentially toxic amine directly through the stratum corneum.

Personal Protective Equipment (PPE) Matrix

To counteract the specific risks outlined above, the following PPE must be worn at all times when handling the solid powder or its solutions.

Equipment CategorySpecificationMechanistic Rationale
Eye Protection Snug-fitting chemical splash goggles.Prevents ocular exposure to aerosolized acidic dust generated during clump disruption or accidental solvent splashing[3].
Hand Protection Double-layered nitrile gloves (min 0.11 mm thickness).Nitrile provides excellent resistance to the solid salt. Double-gloving is mandatory when handling solutions in DMSO/DMF to prevent solvent-mediated dermal penetration[3].
Body Protection Flame-resistant, 100% cotton laboratory coat.Cotton prevents the static charge buildup common with synthetic fibers, reducing the risk of the hygroscopic powder adhering to the researcher's body[3].
Respiratory N95/P100 particulate respirator.Required only if weighing >10g outside a certified fume hood. Otherwise, hood draft provides sufficient protection[2].

Operational Workflow: Safe Weighing & Transfer

The following step-by-step methodology ensures that the compound remains chemically stable while protecting the operator from exposure.

Step 1: Environmental Control Conduct all weighing and transfer operations inside a certified chemical fume hood. Ensure the sash is lowered to the optimal operating height (typically 18 inches). Causality: The directional airflow of the hood captures any aerosolized dust before it can reach the operator's breathing zone[2].

Step 2: Static Mitigation Use an anti-static gun (e.g., Zerostat) on the weighing boat and the transfer spatula before opening the reagent bottle. Causality: Dry hydrochloride salts accumulate significant static charge. Static repulsion can cause the powder to "jump" off the spatula, leading to bench contamination and inaccurate mass measurements.

Step 3: Weighing & Transfer Transfer the required mass using a grounded, V-shaped metal spatula. Do not forcefully crush clumps inside the main reagent bottle. Instead, transfer the clump to a secondary glass vial and gently triturate it under an inert solvent if necessary.

Step 4: Solubilization & Neutralization Transfer the solid to the reaction vessel and add the chosen reaction solvent (e.g., DCM, DMF). To liberate the nucleophilic free amine for downstream amide coupling or alkylation, add a stoichiometric excess of an organic base (e.g., N,N-Diisopropylethylamine, DIPEA). Causality: The HCl salt form is unreactive in nucleophilic substitutions. The organic base neutralizes the hydrogen chloride, driving the reaction forward while keeping the system homogeneous.

Workflow Visualization

Workflow cluster_0 Phase 1: Preparation & Weighing cluster_1 Phase 2: Reaction & Disposal Start 3-(Methylsulfonylmethyl) cyclobutan-1-amine HCl PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood (Draft Shield On) PPE->Hood Static Apply Anti-Static Gun (Prevent Aerosolization) Hood->Static Solvent Dissolve in Organic Solvent (e.g., DMF, DCM) Static->Solvent Transfer Vials Base Add Organic Base (e.g., DIPEA) to Neutralize HCl Solvent->Base Waste Segregate Waste (Halogenated vs. Non-Halogenated) Base->Waste

Standard operating workflow for handling hygroscopic amine hydrochloride building blocks.

Spill Response & Disposal Plan

Improper disposal of amine hydrochlorides can lead to dangerous cross-reactions in waste streams. Follow these strict protocols:

Solid Spill Response: Do NOT dry sweep a powder spill. Dry sweeping immediately aerosolizes the irritating powder[3]. Instead, cover the spill with absorbent paper towels lightly dampened with water or a dilute sodium bicarbonate solution. This neutralizes the acidic salt and prevents dust formation. Carefully scoop the wet material into a designated hazardous waste container.

Disposal Segregation:

  • Unreacted Solid/Aqueous Waste: If the compound is unreacted and dissolved in water, dispose of it in the Aqueous Acidic Waste stream[4].

  • Reaction Mixtures (Organic): If the compound has been neutralized and dissolved in halogenated solvents (e.g., Dichloromethane), it must be disposed of in the Halogenated Organic Waste stream. If processed in DMF or DMSO, route it to the Non-Halogenated Organic Waste stream[4]. Always explicitly label waste containers with the compound's full name to prevent incompatible chemical mixing.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version (Chapter 6: Working with Chemicals). The National Academies Press. Retrieved from[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2006). School Chemistry Laboratory Safety Guide. Retrieved from[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version (Chapter 8: Management of Waste). The National Academies Press. Retrieved from[Link]

Sources

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